Oligomycin A
Description
What is Oligomycin A?
This compound (MCH 32) is an inhibitor of ATP synthase. It blocks oxidative phosphorylation as well as all ATP-dependent functions that take place on the mitochondrial coupling membrane.
This compound hinders ATP synthase by inhibiting the proton channel (FO subunit), which is required for the oxidative phosphorylation process of ADP to ATP (energy production). The blockage of ATP synthase through this compound significantly reduces electron flow in the electron transportation chain. Still, electron flow does not stop entirely because of a process called proton leak or mitochondrial uncoupling. This procedure is due to the facilitation of diffusion of protons to mitochondrial tissue via an uncoupling protein like thermogenin, also known as UCP1.
Applications of this compound
In oxidative phosphorylation research, it is utilized to block the phosphorylation of respiration. The administration of Oligomycin to rats could cause vast amounts of lactate accumulation in the urine and blood.
This compound is used to prevent sucrose synthesizing and 14C translocations in sunflower leaves to examine antibiotic resistance and to study the carotid chemoreceptor reactions in response to O2 and CO2 within cats. It inhibits the development and growth of Rhodotorula glutinis, aspergillus niger and other moulds.
Biochemical consequences of this compound
Macrolide antibiotic. ATP synthase inhibitor. It blocks the proton channel (Fo subunit) to decouple oxidative and phosphorylation. Antitumor activity is demonstrated. Active in vivo.
In vitro
This compound, an ATP synthase inhibitor, inhibits oxidative phosphorylation and all the ATP-dependent processes occurring on the coupling membrane of mitochondria. This compound inhibits ATP synthase by blocking its proton channel (Fo subunit), which is necessary for oxidative phosphorylation of ADP to ATP. The blockage of ATP production through this compound significantly reduces electron flow in the electron transportation chain. Still, electron flow cannot be stopped entirely due to a procedure called proton leak or mitochondrial uncoupling. In a set of cancerous cells, Oligomycin in 100ng/ml completely blocks oxidative phosphorylation within one h and triggers different levels of glycolysis increases over 6 hours. Oligomycin, an inhibitor of the F0 component of H+-ATP-synthase, inhibits TNF-induced apoptosis. Oligomycin hinders mitochondrial respiration in the melanoma tumour, makes melanoma cells more susceptible to therapy, and prevents the development of slow-cycling, tumour-maintaining cells.
Structure
2D Structure
Properties
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-AWJDAWNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-13-5 | |
| Record name | Oligomycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oligomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oligomycin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLIGOMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HQS4AI99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oligomycin A's Mechanism of Action on ATP Synthase: An In-depth Technical Guide
This guide provides a comprehensive overview of the molecular mechanism by which Oligomycin A inhibits ATP synthase, tailored for researchers, scientists, and professionals in drug development.
Introduction to ATP Synthase and this compound
ATP synthase, also known as F1F0-ATPase, is a multi-subunit enzyme complex essential for cellular energy metabolism. It catalyzes the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient across the mitochondrial inner membrane. This process, known as oxidative phosphorylation, is the primary source of ATP in aerobic organisms.
This compound is a macrolide antibiotic produced by Streptomyces diastatochromogenes. It is a potent and specific inhibitor of ATP synthase, making it an invaluable tool for studying the enzyme's function and a compound of interest in various therapeutic areas.
Core Mechanism of Action
This compound exerts its inhibitory effect by binding to the F0 subunit of ATP synthase, which is the transmembrane proton-conducting portion of the enzyme complex. This binding event directly obstructs the proton channel, preventing the translocation of protons down their electrochemical gradient. The blockage of proton flow stalls the rotation of the c-ring within the F0 subunit, which in turn halts the conformational changes in the F1 subunit required for ATP synthesis.
The binding site for this compound is located in the "oligomycin sensitivity-conferring protein" (OSCP) region, specifically at the interface between the F0 and F1 subunits. However, the primary interaction is with the F0 subunit, directly impacting its proton-translocating function.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory concentration of this compound can vary depending on the source of the ATP synthase and the experimental conditions. The following table summarizes key quantitative data from various studies.
| Parameter | Organism/Source | Value | Experimental Conditions | Reference |
| IC50 | Bovine heart mitochondria | ~0.5 µg/mL | State 3 respiration | |
| IC50 | Yeast mitochondria | ~1 µM | ATP synthesis assay | |
| Ki | Saccharomyces cerevisiae | 0.2 - 1.0 µM | Inhibition of ATP hydrolysis | |
| IC50 | Rat liver mitochondria | 0.05 - 0.1 µg/mg protein | Inhibition of oligomycin-sensitive ATPase activity |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the inhibitory action of this compound are provided below.
4.1. ATP Synthesis Assay in Isolated Mitochondria
This assay measures the rate of ATP production by isolated mitochondria in the presence of respiratory substrates and ADP.
-
Materials: Isolated mitochondria, respiration buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 10 mM K2HPO4, 0.2 mM EDTA), respiratory substrates (e.g., pyruvate, malate), ADP, this compound stock solution (in DMSO), Luciferin-Luciferase ATP assay kit.
-
Procedure:
-
Resuspend isolated mitochondria in pre-warmed respiration buffer.
-
Add respiratory substrates to energize the mitochondria and establish a proton gradient.
-
Add varying concentrations of this compound (or DMSO as a control) and incubate for a specified time.
-
Initiate ATP synthesis by adding a known concentration of ADP.
-
At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a perchloric acid solution).
-
Neutralize the samples and measure the ATP concentration using a Luciferin-Luciferase assay.
-
Plot the rate of ATP synthesis against the this compound concentration to determine the IC50 value.
-
4.2. Proton Pumping Assay in Submitochondrial Particles (SMPs)
This assay measures the ability of SMPs to establish and maintain a proton gradient, and the effect of this compound on this process.
-
Materials: Submitochondrial particles, assay buffer (e.g., 50 mM KCl, 2 mM MgCl2, 1 mM Tris-HCl pH 7.4), NADH or succinate as a respiratory substrate, a pH-sensitive fluorescent probe (e.g., ACMA or quinacrine), this compound stock solution.
-
Procedure:
-
Resuspend SMPs in the assay buffer containing the pH-sensitive probe.
-
Place the suspension in a fluorometer and monitor the fluorescence.
-
Add the respiratory substrate to initiate proton pumping, which will cause a quenching of the fluorescence signal as the internal pH of the vesicles decreases.
-
Once a stable proton gradient is established, add varying concentrations of this compound.
-
Observe the effect of this compound on the proton gradient. Inhibition of proton translocation will lead to a dissipation of the gradient and an increase in fluorescence.
-
The rate of fluorescence change can be used to quantify the inhibitory effect.
-
Visualizations
5.1. Mechanism of ATP Synthase Inhibition by this compound
Caption: this compound binds to the F0 subunit, blocking the proton channel and halting ATP synthesis.
5.2. Experimental Workflow for Determining this compound IC50
Caption: Workflow for determining the IC50 of this compound on mitochondrial ATP synthesis.
5.3. Logical Cascade of this compound's Inhibitory Action
Caption: The cascade of events following this compound binding, leading to the inhibition of ATP synthesis.
Conclusion
This compound is a highly specific and potent inhibitor of ATP synthase, acting by directly blocking the proton channel of the F0 subunit. This action prevents the utilization of the proton-motive force for ATP synthesis. The detailed understanding of its mechanism of action has been crucial for elucidating the function of ATP synthase and continues to be relevant in the development of new therapeutic agents targeting cellular metabolism. The experimental protocols and data presented in this guide offer a robust framework for researchers studying this important enzyme and its inhibitors.
An In-depth Technical Guide to the Oligomycin A Binding Site on the F₀ Subunit of ATPase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site of Oligomycin A on the F₀ subunit of F-type ATP synthase. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the mechanism of action of this potent inhibitor and its implications for targeting ATP synthase. This document details the key molecular interactions, summarizes quantitative binding data, provides detailed experimental protocols for studying this interaction, and visualizes the relevant pathways and workflows.
Introduction to this compound and F-type ATP Synthase
This compound is a macrolide antibiotic produced by Streptomyces diastatochromogenes that potently inhibits mitochondrial F₁F₀ ATP synthase.[1] This enzyme, crucial for cellular energy metabolism, couples the electrochemical potential of a proton gradient across the inner mitochondrial membrane to the synthesis of ATP. The F₁F₀ ATP synthase is composed of two main domains: the soluble F₁ domain, which contains the catalytic sites for ATP synthesis, and the membrane-embedded F₀ domain, which functions as a proton channel.[2]
The F₀ domain is the target of oligomycin, and its inhibition has profound effects on cellular respiration and energy production.[1] Understanding the precise binding site and the mechanism of inhibition is critical for the development of new therapeutic agents that target ATP synthase in various diseases, including cancer and microbial infections.
The this compound Binding Site: A Molecular Perspective
Extensive research, including genetic studies, biochemical assays, and high-resolution structural biology, has elucidated the binding site of this compound on the F₀ subunit of ATPase.
Key Subunits Involved: Subunit c and Subunit a
The binding pocket for this compound is primarily located on the c-subunit of the F₀ domain.[2][3] Specifically, oligomycin binds to a cleft formed between two adjacent c-subunits within the c-ring. The binding site is strategically positioned at the interface of the c-ring and subunit a , the stator component of the F₀ proton channel. This location is critical for its inhibitory action, as it directly interferes with the proton translocation pathway.
Crucial Amino Acid Residues
Studies in the yeast Saccharomyces cerevisiae have been instrumental in identifying the specific amino acid residues of the c-subunit (encoded by the ATP9 gene) that are critical for oligomycin binding. Mutations in these residues can confer resistance to the inhibitor.
The key residues involved in the interaction are:
-
Direct Interaction: Four residues in the yeast c-subunit have been shown to directly interact with oligomycin: Leu53, Ala56, Leu57, and Phe64 . These interactions are predominantly hydrophobic (van der Waals forces).
-
Structural Role: Mutations in Gly23 and Gly25 , located in the first transmembrane helix of the c-subunit, also confer resistance. While not in direct contact with the drug, these residues are thought to be structurally important for the formation of the binding pocket.
-
The Essential Glutamate: The carboxyl side chain of Glu59 is a highly conserved and essential residue for proton translocation. This compound binding shields this residue from the aqueous environment of the proton half-channel. This interaction is mediated by a bridging water molecule , which forms a hydrogen bond with both Glu59 and the oligomycin molecule.
Mutations in subunit a can also lead to oligomycin resistance, suggesting that this subunit influences the accessibility of the drug to its binding site on the c-ring.
Mechanism of Inhibition
This compound inhibits the F₀ motor by physically obstructing the proton translocation pathway. By binding to the c-ring at the interface with subunit a, it effectively "locks" the c-ring, preventing its rotation. This rotational inhibition uncouples the proton motive force from ATP synthesis, leading to a cessation of oxidative phosphorylation.
Quantitative Analysis of this compound Binding and Inhibition
The interaction between this compound and the F₀ subunit has been quantified through various biochemical and biophysical methods. The following tables summarize key quantitative data from studies on wild-type and mutant ATP synthases, primarily from Saccharomyces cerevisiae.
| Parameter | Wild-Type Yeast ATPase | Reference |
| IC₅₀ (ATP Synthesis) | ~0.5 µg/ml | |
| Kᵢ (F₀F₁-ATPase) | 1 µM | |
| Kᵢ (Triton X-100 solubilized ATPase) | 0.1 µM |
Table 1: Quantitative Inhibition Data for Wild-Type Yeast F-ATP Synthase
| Mutation in Subunit c | Effect on Oligomycin Sensitivity | Reference |
| Leu53 -> X | Resistance | |
| Ala56 -> X | Resistance | |
| Leu57 -> X | Resistance | |
| Phe64 -> X | Resistance | |
| Gly23 -> X | Resistance | |
| Gly25 -> X | Resistance |
Table 2: Qualitative Effects of Subunit c Mutations on this compound Sensitivity. Note: Specific IC₅₀ values for these mutants are not consistently reported in a comparative manner across the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound binding site.
Site-Directed Mutagenesis of Yeast Mitochondrial ATP9 Gene
This protocol describes the generation of specific mutations in the mitochondrial gene encoding subunit c (ATP9) in Saccharomyces cerevisiae using biolistic transformation.
Materials:
-
Yeast strain (e.g., a ρ⁰ strain lacking mitochondrial DNA)
-
Plasmid containing the wild-type ATP9 gene with flanking mitochondrial DNA sequences for homologous recombination.
-
Oligonucleotide primers containing the desired mutation.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Biolistic transformation apparatus (gene gun).
-
Tungsten microprojectiles.
-
Selective growth media (e.g., containing a non-fermentable carbon source like glycerol to select for respiratory competence).
Procedure:
-
In Vitro Mutagenesis of the Plasmid:
-
Use a commercial site-directed mutagenesis kit or a standard PCR-based method with the mutagenic primers to introduce the desired mutation into the ATP9 gene on the plasmid.
-
Digest the parental, non-mutated plasmid DNA with DpnI.
-
Transform the mutated plasmid into E. coli for amplification and purification.
-
-
Preparation of Yeast Cells for Biolistic Transformation:
-
Grow the recipient yeast strain to the appropriate density in liquid medium.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable osmotic stabilizer (e.g., sorbitol).
-
Plate a dense lawn of the yeast cells onto selective agar plates.
-
-
Preparation of Microprojectiles:
-
Coat the tungsten microprojectiles with the purified plasmid DNA carrying the mutated ATP9 gene. This is typically done by precipitating the DNA onto the particles using CaCl₂ and spermidine.
-
-
Biolistic Transformation:
-
Load the DNA-coated microprojectiles into the gene gun.
-
Bombard the yeast lawn with the microprojectiles under vacuum.
-
-
Selection and Screening of Transformants:
-
Incubate the plates to allow for the growth of transformed yeast colonies.
-
Select for colonies that have integrated the mutated ATP9 gene into their mitochondrial genome, which can be confirmed by their ability to grow on non-fermentable carbon sources.
-
Isolate mitochondrial DNA from potential transformants and sequence the ATP9 gene to confirm the presence of the desired mutation.
-
ATPase Activity Assay
This protocol describes a spectrophotometric assay to measure the ATP hydrolysis activity of the F₁F₀-ATPase and its sensitivity to oligomycin.
Materials:
-
Isolated mitochondria or purified F₁F₀-ATPase.
-
Assay buffer (e.g., Tris buffer, pH 8.0, containing MgCl₂).
-
ATP solution.
-
Enzyme-coupled assay components: phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.
-
This compound stock solution (in ethanol or DMSO).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare the reaction mixture containing the assay buffer, PEP, PK, LDH, and NADH.
-
-
Enzyme Addition:
-
Add a known amount of the mitochondrial preparation or purified enzyme to the reaction mixture and equilibrate.
-
-
Initiation of the Reaction:
-
Initiate the ATPase reaction by adding ATP.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ by LDH is coupled to the production of ADP by ATPase, resulting in a decrease in absorbance.
-
-
Inhibition Assay:
-
To determine the IC₅₀ of this compound, perform the assay with varying concentrations of the inhibitor pre-incubated with the enzyme before the addition of ATP.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the percentage of inhibition against the logarithm of the oligomycin concentration to determine the IC₅₀ value.
-
Photoaffinity Labeling
This protocol provides a general workflow for identifying the binding site of a ligand using a photoactivatable analog.
Materials:
-
A photoactivatable analog of this compound (containing a photoreactive group like an azide or benzophenone).
-
Purified F₁F₀-ATPase or isolated mitochondria.
-
UV light source (with appropriate wavelength for the photoreactive group).
-
SDS-PAGE equipment.
-
Mass spectrometer.
-
Proteases (e.g., trypsin).
Procedure:
-
Incubation:
-
Incubate the purified ATPase or mitochondria with the photoactivatable oligomycin analog in the dark to allow for binding.
-
-
Photocrosslinking:
-
Expose the sample to UV light to activate the photoreactive group, leading to covalent crosslinking of the analog to the protein at the binding site.
-
-
Protein Separation:
-
Separate the proteins by SDS-PAGE.
-
-
Identification of Labeled Subunit:
-
Identify the covalently labeled subunit (in this case, subunit c) using methods such as autoradiography (if the probe is radiolabeled) or Western blotting with an antibody against a tag on the probe.
-
-
Binding Site Mapping:
-
Excise the labeled protein band from the gel.
-
Digest the protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by mass spectrometry to identify the peptide(s) that are covalently modified by the photoaffinity label, thereby pinpointing the binding site.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the this compound binding site and the experimental approaches to study it.
Caption: Molecular interactions at the this compound binding site.
Caption: Experimental workflow for identifying resistance mutations.
Conclusion
The binding site of this compound on the F₀ subunit of ATP synthase is a well-defined molecular interface, primarily involving the c-subunit at its junction with subunit a. The detailed understanding of this interaction, from the specific amino acid residues to the mechanism of inhibition, has been made possible through a combination of genetic, biochemical, and structural biology approaches. This knowledge not only provides fundamental insights into the function of this essential enzyme but also serves as a critical foundation for the rational design of new drugs targeting ATP synthase for therapeutic purposes. The experimental protocols and data presented in this guide offer a practical resource for researchers aiming to further explore this important drug-target interaction.
References
- 1. Directed alteration of Saccharomyces cerevisiae mitochondrial DNA by biolistic transformation and homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oligomycin-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Oligomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligomycin A, a macrolide antibiotic produced by Streptomyces species, is a potent and specific inhibitor of mitochondrial F1Fo-ATP synthase. This property has established it as an indispensable tool in the study of cellular bioenergetics and mitochondrial function. By arresting ATP synthesis via oxidative phosphorylation, this compound triggers a cascade of cellular events, including the hyperpolarization of the mitochondrial membrane, an increase in reactive oxygen species (ROS) production, and the modulation of key signaling pathways involved in cell metabolism, survival, and apoptosis. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.
Physicochemical Properties and Handling
This compound is a lipophilic molecule with the chemical formula C45H74O11 and a molecular weight of 791.06 g/mol .[1][2] It is practically insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For experimental use, stock solutions are typically prepared in DMSO and stored at -20°C. It is advisable to minimize freeze-thaw cycles.
Mechanism of Action: Inhibition of F1Fo-ATP Synthase
The primary molecular target of this compound is the F1Fo-ATP synthase (also known as Complex V) of the mitochondrial inner membrane. This enzyme complex is crucial for the synthesis of ATP, utilizing the proton motive force generated by the electron transport chain.
This compound specifically binds to the Fo subunit of the complex, which forms the proton channel.[2] High-resolution crystal structures have revealed that this compound docks into a hydrophobic pocket on the c-ring of the Fo subunit.[3] This binding physically obstructs the proton translocation pathway, effectively stalling the rotation of the c-ring and, consequently, the entire ATP synthesis machinery.[3] This inhibition is potent, with reported Ki values in the nanomolar to low micromolar range.
Figure 1: Mechanism of Action of this compound on Mitochondrial ATP Synthase.
Quantitative Data: Inhibitory Concentrations
The inhibitory potency of this compound varies depending on the cell type, experimental conditions, and the specific endpoint being measured. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify its efficacy.
| Parameter | Value | System/Cell Line | Assay | Reference |
| Ki | ~1 µM | Mitochondrial F0F1-ATPase | Enzyme kinetics | |
| Ki | 0.1 µM | Triton X-100-solubilized ATPase | Enzyme kinetics | |
| GI50 | 10 nM | NCI-60 cell line panel | Cell growth inhibition | |
| IC50 | ~100 nM | MCF7 (mammosphere formation) | Mammosphere formation assay | |
| IC50 | ~5-10 µM | MDA-MB-231 (mammosphere formation) | Mammosphere formation assay | |
| IC50 | 29 µM | SH-SY5Y | MTT assay (24h) |
Effects on Mitochondrial Function
Mitochondrial Respiration
This compound is a cornerstone reagent in mitochondrial respiration assays, such as those performed using the Seahorse XF Analyzer. By inhibiting ATP synthase, it allows for the dissection of different components of the oxygen consumption rate (OCR). The decrease in OCR following the addition of this compound represents the portion of basal respiration coupled to ATP synthesis. The remaining OCR is attributed to proton leak across the inner mitochondrial membrane.
Mitochondrial Membrane Potential (ΔΨm)
Inhibition of the F1Fo-ATP synthase by this compound prevents the influx of protons back into the mitochondrial matrix. This leads to a buildup of protons in the intermembrane space, resulting in the hyperpolarization of the mitochondrial membrane potential. This effect can be visualized and quantified using potentiometric dyes like Tetramethylrhodamine, Methyl Ester (TMRM).
Reactive Oxygen Species (ROS) Production
The inhibition of the electron transport chain and the hyperpolarization of the mitochondrial membrane caused by this compound can lead to an increase in the production of reactive oxygen species (ROS). This is thought to be due to the increased lifetime of electron carriers in their reduced state, which can then react with molecular oxygen to form superoxide radicals. Mitochondrial ROS can be detected using fluorescent probes such as MitoSOX Red.
Impact on Cellular Signaling Pathways
The profound metabolic shift induced by this compound triggers several key signaling pathways that regulate cellular responses to stress.
Apoptosis
This compound has been shown to modulate apoptosis through multiple mechanisms:
-
TRAIL-Induced Apoptosis: this compound can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. It achieves this by inducing endoplasmic reticulum (ER) stress, which leads to the upregulation of the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein). CHOP, in turn, increases the expression of Death Receptor 5 (DR5), a receptor for TRAIL, thereby amplifying the apoptotic signal.
Figure 2: this compound Enhancement of TRAIL-Induced Apoptosis.
-
Nitric Oxide-Induced Apoptosis: In the context of nitric oxide (NO)-induced apoptosis, this compound has been shown to prevent the release of cytochrome c from the mitochondria, an essential step in the intrinsic apoptotic pathway. This effect is independent of changes in the expression of Bcl-2 family proteins.
Figure 3: this compound's Role in Nitric Oxide-Induced Apoptosis.
AMPK Signaling
The decrease in cellular ATP levels and the corresponding increase in the AMP:ATP ratio caused by this compound are potent activators of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Once activated, it initiates a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore cellular energy balance. This includes the stimulation of glycolysis and fatty acid oxidation, and the inhibition of protein and lipid synthesis.
Figure 4: this compound-Induced Activation of the AMPK Signaling Pathway.
HIF-1α Regulation
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen conditions. Interestingly, this compound has been shown to inhibit the accumulation of HIF-1α under hypoxic conditions. This effect is not mediated by a reduction in ROS, but rather by an increase in cellular oxygen availability for prolyl hydroxylases (PHDs), the enzymes that mark HIF-1α for degradation. By inhibiting mitochondrial oxygen consumption, this compound makes more oxygen available for PHDs to hydroxylate and thereby destabilize HIF-1α.
Figure 5: Regulation of HIF-1α by this compound under Hypoxic Conditions.
Experimental Protocols
Measurement of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
This protocol outlines the use of this compound in a typical Seahorse XF Cell Mito Stress Test to assess mitochondrial function.
Workflow:
Figure 6: Experimental Workflow for Seahorse XF Cell Mito Stress Test.
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF sensor cartridge. Load the injection ports of the sensor cartridge with this compound, FCCP (a mitochondrial uncoupler), and a mixture of Rotenone and Antimycin A (Complex I and III inhibitors, respectively) at optimized concentrations.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR).
-
This compound Injection: The instrument will inject this compound to inhibit ATP synthase. The subsequent decrease in OCR reflects the ATP-linked respiration. The remaining OCR is the proton leak.
-
FCCP Injection: FCCP is then injected to uncouple the electron transport chain and induce maximal respiration. The difference between maximal and basal respiration represents the spare respiratory capacity.
-
Rotenone/Antimycin A Injection: Finally, a mixture of Rotenone and Antimycin A is injected to shut down mitochondrial respiration completely, allowing for the determination of non-mitochondrial oxygen consumption.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Measurement of Mitochondrial Membrane Potential (TMRM Staining)
TMRM is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
Methodology:
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
-
TMRM Staining: Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in their culture medium for 20-30 minutes at 37°C.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for rhodamine.
-
This compound Treatment: Add this compound to the cells and continue to image to observe the hyperpolarization of the mitochondrial membrane, which will be indicated by an increase in TMRM fluorescence intensity.
-
Controls: As a control for depolarization, the uncoupler FCCP can be added, which will cause a rapid decrease in TMRM fluorescence.
Detection of Mitochondrial Reactive Oxygen Species (MitoSOX Red Staining)
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, leading to red fluorescence.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
MitoSOX Red Staining: Incubate the cells with MitoSOX Red (typically 2.5-5 µM) in a suitable buffer for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with a warm buffer to remove excess probe.
-
Analysis: The fluorescence can be visualized by fluorescence microscopy or quantified using a plate reader or flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Conclusion
This compound remains a pivotal research tool for dissecting the complexities of mitochondrial biology and cellular metabolism. Its specific and potent inhibition of F1Fo-ATP synthase provides a powerful means to investigate the consequences of impaired oxidative phosphorylation. The detailed understanding of its biochemical properties, coupled with robust experimental protocols, enables researchers to explore its impact on a wide array of cellular processes, from fundamental bioenergetics to the intricate signaling pathways that govern cell fate. This guide serves as a comprehensive resource for the effective application of this compound in diverse research and drug development settings.
References
solubility of Oligomycin A in DMSO and ethanol
An In-depth Technical Guide on the Solubility of Oligomycin A in DMSO and Ethanol for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a macrolide antibiotic produced by Streptomyces species. It is a potent and specific inhibitor of mitochondrial F₀F₁ ATP synthase (also known as Complex V), a critical enzyme in oxidative phosphorylation. By binding to the F₀ subunit, this compound blocks the proton channel, thereby inhibiting ATP synthesis. This disruption of cellular energy metabolism makes it a valuable tool in a variety of research areas, including the study of mitochondrial function, cancer metabolism, and apoptosis. Accurate and reproducible experimental results rely on the correct preparation of this compound solutions, for which a thorough understanding of its solubility in common laboratory solvents is paramount. This guide provides a detailed overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol, along with experimental protocols and a depiction of its mechanism of action.
Quantitative Solubility Data
The solubility of this compound can vary between different suppliers, potentially due to variations in the purity and crystalline form of the compound. The following table summarizes the reported from various commercial sources. It is crucial for researchers to consult the certificate of analysis for the specific batch of this compound being used.
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM)¹ | Source |
| DMSO | ~20 | ~25.3 | Cayman Chemical[1] |
| 50 | 63.2 | Sigma-Aldrich[2] | |
| 100 | 126.4 | Selleck Chemicals[3], MedChemExpress[4] | |
| 300 | 379.2 | Cell Signaling Technology[5], ChemicalBook | |
| Ethanol | ~30 | ~37.9 | Cayman Chemical |
| 10 (as 10 mM) | 10 | R&D Systems | |
| 100 | 126.4 | MedChemExpress | |
| 200 | 252.8 | Cell Signaling Technology, ChemicalBook | |
| 250 | 316.0 | Sigma-Aldrich |
¹Molar equivalents are calculated based on a molecular weight of 791.06 g/mol for this compound.
Note on Solution Stability: Solutions of Oligomycin in DMSO or ethanol may be stored at -20°C for up to three months. For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound solid to a known volume of the desired solvent (DMSO or ethanol) in a sealed glass vial.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After reaching equilibrium, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.
-
-
Quantification of Solute:
-
Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Generate a calibration curve using standard solutions of this compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (M) at the specified temperature.
-
Protocol for Preparation of Stock Solutions
For most research applications, this compound is first dissolved in DMSO or ethanol to create a concentrated stock solution, which is then diluted to the final working concentration in the experimental medium.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or Ethanol
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., for a 5 mM stock solution from 5 mg of this compound, add 1.26 mL of DMSO).
-
Vortex or sonicate the solution to ensure complete dissolution. Gentle warming (e.g., to 37°C) can aid in dissolving the compound.
-
Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Note: When preparing aqueous working solutions from an ethanol stock, it is recommended to first dissolve the this compound in ethanol and then dilute with the aqueous buffer of choice. Storing the aqueous solution for more than one day is not recommended.
Visualization of this compound's Mechanism of Action
This compound exerts its biological effects by inhibiting mitochondrial ATP synthase, which has significant downstream consequences on cellular metabolism and signaling.
Signaling Pathway of this compound-Induced Metabolic Shift
Caption: Mechanism of this compound action and subsequent metabolic shift.
Experimental Workflow for Assessing Cellular Respiration
Caption: Workflow for a mitochondrial stress test using this compound.
References
Oligomycin A: An In-depth Technical Guide to a Potent Mitochondrial F1F0 ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligomycin A, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a powerful and specific inhibitor of the mitochondrial F1F0 ATP synthase (also known as Complex V). By binding to the F0 subunit of this complex, this compound effectively blocks the proton channel, thereby halting ATP synthesis via oxidative phosphorylation. This potent activity has established this compound as an indispensable tool in mitochondrial research, enabling the detailed study of cellular bioenergetics, apoptosis, and metabolic reprogramming in various physiological and pathological contexts, including cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use, and a visual representation of the cellular pathways it influences.
Chemical and Physical Properties
This compound is a complex macrolide with the chemical formula C45H74O11 and a molecular weight of 791.06 g/mol .[1][2] Its structural and solubility properties are critical for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C45H74O11 | [1][2] |
| Molecular Weight | 791.06 g/mol | [1] |
| CAS Number | 579-13-5 | |
| Appearance | Crystalline solid | |
| Solubility | DMSO: ~20 mg/mL, 100 mg/mL (with sonication) | |
| Ethanol: ~30 mg/mL, 100 mg/mL (with sonication and heat) | ||
| Dimethyl formamide (DMF): ~20 mg/mL | ||
| Aqueous Buffers: Sparingly soluble. For aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol and then dilute. | ||
| Storage | Store at -20°C. Solutions in ethanol can be stable for at least a week at 0-4°C and for several months frozen at -20°C. |
Mechanism of Action
This compound exerts its inhibitory effect by specifically targeting the F1F0 ATP synthase, the terminal enzyme complex of the oxidative phosphorylation pathway in mitochondria.
The F1F0 ATP synthase is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel. The flow of protons through the F0 domain drives the rotation of a subunit, which in turn induces conformational changes in the F1 domain, leading to the synthesis of ATP from ADP and inorganic phosphate (Pi).
This compound binds to the c-subunit of the F0 domain, physically obstructing the proton channel. This blockage prevents the translocation of protons from the intermembrane space back into the mitochondrial matrix, thereby uncoupling proton movement from ATP synthesis. The immediate consequences of this inhibition are a cessation of mitochondrial ATP production, a buildup of the proton gradient across the inner mitochondrial membrane (hyperpolarization), and a subsequent reduction in the rate of electron transport along the respiratory chain.
Quantitative Data
The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data.
Table 3.1: Inhibitory Constants
| Parameter | Value | Organism/System | Source |
| Ki | 1 µM | Mitochondrial F0F1-ATPase | |
| Ki | 0.1 µM | Triton X-100-solubilized ATPase |
Table 3.2: IC50 and Effective Concentrations
| Cell Line/System | Parameter | Value | Assay | Source |
| NCI-60 Cell Lines | GI50 | 10 nM | Cytotoxicity Assay | |
| HepG2 cells | ATP-linked Respiration Inhibition | 66 ± 2% decrease in OCR at 3 µM | Seahorse XF Analyzer | |
| Ovarian Cancer Cell Lines | ATP-linked OCR Inhibition | 1 µM | Seahorse XF Analyzer | |
| Adhered Astrocytes | OCR Inhibition | 1 µg/mL | Seahorse XF Analyzer | |
| PC3M and PCS cells | Maximum Glycolytic Capacity | 1 µM | Seahorse XF Analyzer |
Table 3.3: Effects on Cellular Bioenergetics
| Cell Line | Treatment | Effect on OCR | Effect on ECAR | Effect on ATP Levels | Source |
| SK-Mel-28 | Oligomycin | Decrease | - | - | |
| IPEC-J2 | 0.25 µM Oligomycin | Decrease | Increase | - | |
| Snu398 and HepG2 | 1 µg/mL Oligomycin | Increase in oligomycin-dependent OCR | Decrease | Increased ATP production via oxidative phosphorylation | |
| Boar Spermatozoa | This compound | No change in O2 consumption | - | No change in intracellular ATP levels |
Cellular Effects and Signaling Pathways
The inhibition of mitochondrial ATP synthesis by this compound triggers a cascade of cellular responses, primarily aimed at compensating for the energy deficit and coping with mitochondrial stress.
Metabolic Shift to Glycolysis
By blocking oxidative phosphorylation, this compound forces cells to rely more heavily on glycolysis for ATP production. This is often observed as an increase in the extracellular acidification rate (ECAR), which is a measure of lactate production, a byproduct of glycolysis. This induced metabolic shift makes this compound a valuable tool for studying the Warburg effect in cancer cells and for assessing a cell's glycolytic capacity.
Activation of AMPK Signaling
The decrease in cellular ATP levels and the corresponding increase in the AMP/ATP ratio upon this compound treatment can lead to the activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Once activated, it initiates downstream signaling cascades that promote catabolic processes (like glycolysis and fatty acid oxidation) to generate ATP, while inhibiting anabolic processes that consume ATP (such as protein and lipid synthesis).
Modulation of HIF-1α
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that regulates cellular adaptation to low oxygen conditions. Interestingly, this compound has been shown to inhibit the accumulation of HIF-1α in hypoxic tumor cells. This effect is thought to be independent of reactive oxygen species (ROS) production and may be related to an increase in intracellular oxygen levels resulting from the decreased oxygen consumption by the inhibited respiratory chain. This, in turn, may promote the activity of prolyl hydroxylases, enzymes that target HIF-1α for degradation under normoxic conditions.
Induction of Apoptosis
By severely compromising cellular energy production and inducing mitochondrial stress, this compound can trigger apoptosis in a variety of cell types. The precise mechanisms can vary between cell types but may involve the release of pro-apoptotic factors from the mitochondria and the activation of caspase cascades.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to probe mitochondrial function.
Measurement of ATP Synthesis in Isolated Mitochondria using a Luciferase-Based Assay
This protocol is adapted from methodologies described for measuring ATP production in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
ATP determination kit (e.g., containing D-luciferin and luciferase)
-
Reaction buffer (e.g., 500 mM tricine buffer, pH 7.8, 100 mM MgSO4, 2 mM EDTA, 2 mM sodium azide)
-
Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)
-
ADP solution
-
This compound stock solution (dissolved in ethanol or DMSO)
-
Luminometer
Procedure:
-
Prepare the reaction mixture according to the ATP determination kit manufacturer's instructions, adjusting the final volume as needed.
-
In a luminometer tube, add the reaction mixture.
-
Add the mitochondrial substrates to energize the mitochondria.
-
Add the isolated mitochondria (typically 25-50 µg of mitochondrial protein) to the tube.
-
To measure basal ATP synthesis, add a known concentration of ADP (e.g., 2.5 mM) and immediately begin recording the luminescence signal over time. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
To determine the effect of this compound, pre-incubate a separate aliquot of energized mitochondria with the desired concentration of this compound for a specified time (e.g., 5-10 minutes) before the addition of ADP.
-
Compare the rate of ATP synthesis in the presence and absence of this compound to quantify its inhibitory effect.
Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol is a standard "Mito Stress Test" performed on a Seahorse XF Analyzer, which allows for the real-time measurement of OCR and ECAR in live cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Calibrant solution
-
Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) stock solution
-
Rotenone and Antimycin A stock solution
-
Cultured cells of interest
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Hydrate the sensor cartridge with the calibrant solution and incubate at 37°C.
-
Load the injection ports of the sensor cartridge with this compound, FCCP, and a mixture of Rotenone and Antimycin A, each at a concentration that will yield the desired final concentration in the wells.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay.
-
The instrument will first measure the basal OCR.
-
This compound is then injected to inhibit ATP synthase. The resulting decrease in OCR represents the portion of basal respiration that was coupled to ATP synthesis.
-
FCCP, an uncoupling agent, is injected to collapse the proton gradient and induce maximal respiration. This provides an indication of the maximum capacity of the electron transport chain.
-
Finally, Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) are injected to shut down mitochondrial respiration completely, allowing for the determination of non-mitochondrial oxygen consumption.
Assessment of Mitochondrial Membrane Potential using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 dye stock solution (in DMSO)
-
Assay buffer (e.g., 1x PBS or HBSS)
-
Cultured cells
-
Positive control for depolarization (e.g., FCCP)
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, coverslips, or suspension).
-
Prepare a working solution of JC-1 in pre-warmed assay buffer or cell culture medium (typically 1-10 µM).
-
Treat cells with the experimental compounds, including this compound and a vehicle control. A positive control group treated with FCCP should also be included.
-
Remove the culture medium and add the JC-1 working solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Wash the cells with assay buffer to remove excess dye.
-
Analyze the fluorescence using the appropriate instrumentation.
-
Fluorescence Microscopy: Observe the cells for red (J-aggregates) and green (monomers) fluorescence.
-
Flow Cytometry: Quantify the populations of cells with high (red fluorescence) and low (green fluorescence) ΔΨm.
-
Plate Reader: Measure the fluorescence intensity at the emission wavelengths for both red and green fluorescence. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
-
Conclusion
This compound remains a cornerstone tool in cellular and molecular biology for the study of mitochondrial function. Its specific and potent inhibition of F1F0 ATP synthase provides a reliable method for dissecting the contributions of oxidative phosphorylation to cellular energy metabolism. By understanding its mechanism of action, leveraging the quantitative data available, and employing the detailed experimental protocols outlined in this guide, researchers can effectively utilize this compound to investigate a wide range of biological questions, from fundamental bioenergetics to the metabolic vulnerabilities of cancer cells and the intricacies of cellular signaling pathways. As research into metabolic diseases and cancer metabolism continues to expand, the utility of this compound as a precise molecular probe is set to endure.
References
An In-depth Technical Guide to Oligomycin A and its Isomers: Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oligomycin A and its isomers, focusing on their biological activity as potent inhibitors of mitochondrial ATP synthase. This document details their mechanism of action, summarizes key quantitative data on their efficacy, and provides detailed protocols for essential experimental procedures used to evaluate these compounds.
Introduction to Oligomycins
Oligomycins are a class of macrolide antibiotics produced by various species of Streptomyces.[1][2] The oligomycin complex is a mixture of several closely related isomers, with this compound being the most abundant and well-characterized.[1] These compounds are renowned for their potent antifungal and antitumor activities, which stem from their specific inhibition of the F1Fo-ATP synthase (also known as Complex V) in the mitochondrial inner membrane.[3][4] By blocking the proton channel of the Fo subunit, oligomycins halt ATP synthesis via oxidative phosphorylation, leading to a cascade of cellular events including metabolic reprogramming and apoptosis.
Mechanism of Action
Oligomycins exert their biological effects by binding to the Fo subunit of the F1Fo-ATP synthase. This binding event physically obstructs the proton translocation pore, which is essential for the rotation of the c-ring and subsequent conformational changes in the F1 subunit that drive ATP synthesis. This inhibition of oxidative phosphorylation leads to a decrease in cellular ATP levels and a compensatory increase in glycolysis.
Quantitative Biological Activity
The biological activity of this compound and its isomers has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50), growth inhibition (GI50), and inhibition constants (Ki) from published literature.
Table 1: Inhibition of F1Fo-ATPase Activity
| Compound | System | IC50/Ki | Reference(s) |
| This compound | Bovine Heart Mitochondria (isolated) | Ki: 1 µM | MedChemExpress |
| This compound | Triton X-100-solubilized ATPase | Ki: 0.1 µM | MedChemExpress |
| YO-001A | Bovine heart mitochondria (isolated) | IC50: 1 µM |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | Parameter | Value | Reference(s) |
| This compound | NCI-60 Cell Lines | GI50 | 10 nM | MedChemExpress |
| This compound | K-562 (human leukemia) | IC50 | 0.2 µM | |
| This compound | HCT116 (human colon carcinoma) | IC50 | 0.9 µM | |
| This compound | MCF7 (human breast adenocarcinoma) | IC50 | ~100 nM | |
| This compound | MDA-MB-231 (human breast adenocarcinoma) | IC50 | ~5-10 µM | |
| YO-001A | HeLa (human cervical cancer) | IC50 | 8.2 µM | |
| YO-001A | HL-60 (human promyelocytic leukemia) | IC50 | 5.8 µM |
Table 3: Antifungal Activity
| Compound | Fungal Species | Parameter | Value | Reference(s) |
| Oligomycin B | Plasmopara viticola | IC50 | 0.15 µg/ml | |
| 33-dehydrothis compound | Candida spp. | - | Weaker than this compound | |
| 33-dehydrothis compound | Filamentous fungi | - | Similar to this compound |
Note: Direct comparative data for all isomers across the same assays is limited in the current literature. The provided data is a compilation from various sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of oligomycins.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR).
References
An In-Depth Technical Guide to the Function of Oligomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin A is a macrolide antibiotic produced by certain species of Streptomyces. While its antibiotic properties are noteworthy, it is most renowned in the scientific community as a potent and specific inhibitor of mitochondrial F1Fo-ATP synthase. This property has established this compound as an indispensable tool in the study of cellular metabolism, mitochondrial function, and apoptosis. This guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, its impact on cellular bioenergetics, and its application in key experimental protocols.
Core Mechanism of Action: Inhibition of F1Fo-ATP Synthase
This compound exerts its primary effect by binding to the Fo subunit of the F1Fo-ATP synthase complex, an enzyme crucial for the production of ATP through oxidative phosphorylation.[1][2][3] The Fo subunit forms a proton channel that allows the passage of protons from the mitochondrial intermembrane space back into the mitochondrial matrix, a process that drives the synthesis of ATP from ADP and inorganic phosphate.[3]
This compound physically blocks this proton channel, effectively halting the flow of protons.[2] This inhibition prevents the utilization of the proton-motive force generated by the electron transport chain (ETC) for ATP synthesis. Consequently, oxidative phosphorylation is uncoupled from the ETC, leading to a sharp decrease in mitochondrial ATP production. While the electron flow through the ETC is significantly reduced, it is not completely stopped due to a phenomenon known as proton leak, where protons can still diffuse across the inner mitochondrial membrane.
A high-resolution crystal structure of oligomycin bound to the c-ring of the yeast mitochondrial ATP synthase has revealed the precise binding site. Oligomycin interacts with two adjacent c-subunits, shielding the essential carboxyl group of a glutamate residue from the aqueous environment and thereby blocking proton translocation.
Impact on Cellular Bioenergetics and Metabolism
The inhibition of ATP synthase by this compound triggers a cascade of effects on cellular bioenergetics:
-
Decreased Oxygen Consumption: By inhibiting the primary consumer of the proton gradient, this compound leads to a significant reduction in the rate of oxygen consumption by the electron transport chain. This is because the buildup of the proton gradient creates a backpressure that slows down the pumping of protons by the respiratory complexes.
-
Hyperpolarization of Mitochondrial Membrane Potential: The blockage of proton influx through ATP synthase, while the proton-pumping by the ETC continues to some extent, results in an increase in the mitochondrial membrane potential, a state known as hyperpolarization.
-
Shift to Glycolysis: To compensate for the loss of mitochondrial ATP production, cells upregulate glycolysis to generate ATP through substrate-level phosphorylation. This metabolic shift leads to an increase in the extracellular acidification rate (ECAR) due to the production and extrusion of lactic acid.
-
Induction of Apoptosis: In many cell types, the profound disruption of cellular energy homeostasis and the generation of reactive oxygen species (ROS) caused by this compound can trigger the intrinsic pathway of apoptosis. However, in some contexts, it has been shown to prevent apoptosis induced by certain stimuli like nitric oxide by blocking the release of cytochrome c.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound from various studies.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Mammosphere Formation) | MCF7 | ~100 nM | |
| MDA-MB-231 | ~5-10 µM | ||
| Effect on Oxygen Consumption Rate (OCR) | HepG2 | 66 ± 2% decrease (3 µM) | |
| T98G and U-87MG | Underestimation of maximal OCR by 25-45% | ||
| Effect on Cell Viability (MTT Assay) | SW480 | 15.5% decrease (1 µM, 20h) | |
| SW480 | 20.1% decrease (5 µM, 20h) |
Table 1: Inhibitory Concentrations and Effects of this compound.
Key Experimental Protocols
This compound is a critical component in several key assays used to probe mitochondrial function.
Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)
This is a widely used method to assess mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for one hour.
-
Compound Loading: Load the injector ports of the Seahorse sensor cartridge with the following compounds at their optimized final concentrations:
-
Port A: Oligomycin (e.g., 1.0 - 2.5 µM)
-
Port B: FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), an uncoupling agent (e.g., 0.5 - 2.0 µM)
-
Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) (e.g., 0.5 µM each)
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument measures the basal OCR and then sequentially injects the compounds, measuring the OCR after each injection.
Data Interpretation:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-linked Respiration: The decrease in OCR after the injection of Oligomycin. This represents the portion of basal respiration that was being used to generate ATP.
-
Proton Leak: The remaining OCR after Oligomycin injection. This is the respiration not coupled to ATP synthesis.
-
Maximal Respiration: The OCR after the injection of FCCP. This indicates the maximum capacity of the electron transport chain.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone and Antimycin A.
ATP Production Rate Assay
This assay quantifies the rate of ATP production from both glycolysis and mitochondrial respiration.
Methodology:
-
Cell Preparation: Prepare cells as for the Seahorse Mito Stress Test.
-
Assay Principle: The assay utilizes simultaneous measurements of OCR and ECAR. The rate of mitochondrial ATP production is calculated from the ATP-linked respiration (the change in OCR upon Oligomycin injection) multiplied by a P/O ratio (the number of ATP molecules synthesized per oxygen atom reduced). The rate of glycolytic ATP production is calculated from the ECAR, based on the stoichiometry of protons produced per molecule of lactate.
-
Assay Execution: A specialized Seahorse XF Real-Time ATP Rate Assay kit and software are used. The protocol involves measuring basal OCR and ECAR, followed by the injection of Oligomycin and a mixture of Rotenone/Antimycin A.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound.
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and treat with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Logical Relationships
Oxidative Phosphorylation and the Effect of this compound
The following diagram illustrates the central role of this compound in inhibiting oxidative phosphorylation.
Caption: Mechanism of this compound inhibition of ATP synthesis.
Experimental Workflow for Mitochondrial Function Analysis
This diagram outlines the logical flow of a Seahorse XF Mito Stress Test.
Caption: Seahorse XF Mito Stress Test experimental workflow.
This compound and Apoptosis Induction
This diagram illustrates a potential pathway for this compound-induced apoptosis.
Caption: this compound-induced apoptotic pathway.
Conclusion
This compound remains a cornerstone tool for researchers investigating cellular metabolism and mitochondrial biology. Its specific and potent inhibition of F1Fo-ATP synthase provides a reliable method to dissect the contributions of oxidative phosphorylation and glycolysis to cellular energy production. A thorough understanding of its mechanism of action and its effects on cellular physiology is essential for the accurate design and interpretation of experiments in basic research and for the exploration of its therapeutic potential in drug development.
References
Methodological & Application
Application Notes and Protocols for Seahorse XF Cell Mito Stress Test Utilizing Oligomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function in live cells.[1][2][3] By measuring the oxygen consumption rate (OCR), this assay provides key parameters of mitochondrial respiration, offering critical insights into cellular metabolism and bioenergetics.[2][4] This application note provides a detailed protocol for conducting the Seahorse XF Cell Mito Stress Test with a specific focus on the use of Oligomycin A, a potent inhibitor of ATP synthase. Understanding the precise effects of this compound is crucial for the accurate interpretation of the assay's results.
This compound inhibits mitochondrial ATP synthase by blocking its proton channel (F0 subunit), which is essential for the conversion of ADP to ATP during oxidative phosphorylation. This inhibition leads to a decrease in the electron flow through the electron transport chain (ETC), thereby reducing mitochondrial respiration. The resulting change in OCR allows for the quantification of ATP-linked respiration.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test involves the sequential injection of three mitochondrial inhibitors to dissect the key parameters of the oxygen consumption rate.
-
This compound: An ATP synthase inhibitor that differentiates ATP-linked respiration from proton leak.
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential and disrupts the proton gradient, leading to maximal oxygen consumption by the ETC.
-
Rotenone and Antimycin A: A combination of a Complex I and a Complex III inhibitor, which shuts down mitochondrial respiration completely, allowing for the measurement of non-mitochondrial oxygen consumption.
Key Parameters of Mitochondrial Function
The Seahorse XF Cell Mito Stress Test measures several key parameters that provide a comprehensive profile of mitochondrial health.
| Parameter | Description | Calculation |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand under resting conditions. | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration) |
| ATP-Linked Respiration | The portion of basal respiration used to drive ATP synthesis. | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection) |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial uncoupling or damage. | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration) |
| Maximal Respiration | The maximum rate of respiration the cell can achieve, indicative of the cell's ability to respond to an energetic demand. | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) |
| Spare Respiratory Capacity | A measure of the cell's ability to respond to increased energy demand, calculated as the difference between maximal and basal respiration. | (Maximal Respiration) - (Basal Respiration) |
| Non-Mitochondrial Respiration | Oxygen consumption that persists after the complete inhibition of mitochondrial respiration, attributed to cellular enzymes. | Minimum rate measurement after Rotenone/Antimycin A injection |
Experimental Protocol
This protocol outlines the steps for performing the Seahorse XF Cell Mito Stress Test.
Materials
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Cells of interest
-
CO2 incubator (37°C)
-
Non-CO2 incubator (37°C)
-
Seahorse XF Analyzer
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Incubate the plate overnight in a 37°C CO2 incubator to allow for cell attachment and recovery.
Day 2: Assay Preparation
-
Hydrate the Sensor Cartridge:
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.
-
Incubate the hydrated sensor cartridge in a 37°C non-CO2 incubator overnight.
-
-
Prepare Assay Medium:
-
Warm the Seahorse XF Base Medium to 37°C.
-
Supplement the medium with glucose, pyruvate, and glutamine to the desired final concentrations.
-
Adjust the pH of the assay medium to 7.4.
-
Place the prepared assay medium in a 37°C non-CO2 incubator to equilibrate.
-
Day 3: Assay Execution
-
Prepare the Cell Plate:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of fresh, pre-warmed Seahorse XF Assay Medium to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
-
Prepare Compound Stock Solutions:
-
Reconstitute the Oligomycin, FCCP, and Rotenone/Antimycin A provided in the kit with the appropriate volume of Seahorse XF Assay Medium to achieve a 10X stock concentration. The recommended starting concentration for Oligomycin is typically 1.0 - 2.0 µM. FCCP concentration needs to be optimized for each cell type, but a common starting range is 0.5 - 2.0 µM. The recommended concentration for Rotenone/Antimycin A is 0.5 µM.
-
-
Load the Sensor Cartridge:
-
Load the appropriate volume of each 10X compound stock solution into the corresponding injection ports of the hydrated sensor cartridge.
-
-
Run the Seahorse XF Analyzer:
-
Start the Seahorse XF Analyzer and allow it to warm up to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, the instrument will prompt you to replace the utility plate with your cell plate.
-
The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by the sequential injection of the loaded compounds.
-
Data Analysis and Interpretation
The Seahorse XF software automatically calculates the key parameters of mitochondrial function based on the changes in OCR following each compound injection. The data can be visualized as a real-time profile of OCR.
This compound Injection and Interpretation
The injection of this compound causes a rapid decrease in OCR. This decrease represents the portion of basal respiration that was coupled to ATP synthesis. The remaining OCR after this compound injection is due to proton leak and non-mitochondrial respiration.
Visualizations
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Mechanism of mitochondrial inhibitors in the Seahorse XF Cell Mito Stress Test.
References
Application Notes and Protocols for Using Oligomycin A in Glycolysis Stress Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glycolysis Stress Test is a critical assay for assessing the glycolytic function of cells in real-time. This test measures the extracellular acidification rate (ECAR), which is a key indicator of the rate of glycolysis. Oligomycin A, a potent inhibitor of ATP synthase, is a crucial component of this assay. By blocking mitochondrial respiration, this compound forces cells to rely on glycolysis for ATP production, revealing their maximum glycolytic capacity. These application notes provide a detailed protocol and guidance for utilizing this compound in a glycolysis stress test, enabling researchers to investigate cellular metabolism and its role in various physiological and pathological states.
Mechanism of Action of this compound
This compound inhibits the F1F0-ATP synthase, specifically by binding to the F0 portion of the enzyme complex.[1] This binding blocks the proton channel, thereby inhibiting the translocation of protons across the inner mitochondrial membrane.[1] As a result, the synthesis of ATP via oxidative phosphorylation is halted.[1][2] This forces the cell to increase its rate of glycolysis to meet its energy demands, leading to a measurable increase in the extracellular acidification rate (ECAR) due to the production and extrusion of lactate.[3]
Signaling Pathway
The following diagram illustrates the mechanism by which this compound induces a shift towards glycolytic metabolism.
Caption: Mechanism of this compound action.
Experimental Workflow
The glycolysis stress test involves sequential injections of glucose, this compound, and 2-deoxy-D-glucose (2-DG) to measure key parameters of glycolytic function.
Caption: Glycolysis Stress Test experimental workflow.
Quantitative Data Summary
The following tables summarize typical results obtained from a glycolysis stress test. Values can vary depending on the cell type, cell density, and experimental conditions.
Table 1: Key Parameters of Glycolytic Function
| Parameter | Description | Typical Response |
| Non-glycolytic Acidification | Baseline extracellular acidification not due to glycolysis. | Stable low ECAR before glucose injection. |
| Glycolysis | The basal rate of glycolysis following the addition of glucose. | Increase in ECAR after glucose injection. |
| Glycolytic Capacity | The maximum rate of glycolysis when oxidative phosphorylation is inhibited by this compound. | Further increase in ECAR after this compound injection. |
| Glycolytic Reserve | The difference between the glycolytic capacity and the basal glycolysis rate, indicating the cellular capacity to respond to an energetic demand. | Calculated as (Glycolytic Capacity) - (Glycolysis). |
| Compensatory Glycolysis | The increase in glycolytic flux to compensate for the inhibition of ATP generation by oxidative phosphorylation. | The magnitude of the ECAR increase after this compound injection. |
Table 2: Example ECAR and OCR Changes Upon this compound Injection
| Cell Line | This compound Concentration | Change in ECAR | Change in OCR | Reference |
| IPEC-J2 | 0.5 µM | Significant increase | Significant decrease | |
| HepG2 | 3 µM | Not specified | ~66% decrease | |
| Various | 1 µM | Increase (defines glycolytic capacity) | Decrease (reflects ATP-linked respiration) |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagent Preparation
-
Assay Medium: Prepare a low-buffered, bicarbonate-free medium (e.g., Agilent Seahorse XF Base Medium) supplemented with 2 mM L-glutamine. Warm to 37°C and adjust the pH to 7.4 immediately before use.
-
Glucose Solution: Prepare a stock solution of glucose in the assay medium. A common final concentration in the well is 10 mM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in aliquots. The typical final concentration in the well is 1-2 µM, but should be optimized for each cell type.
-
2-Deoxy-D-glucose (2-DG) Solution: Prepare a stock solution of 2-DG in the assay medium. A common final concentration in the well is 50-100 mM.
Cell Preparation
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density optimized for your cell type to ensure a robust signal. Allow cells to adhere and grow overnight in a CO2 incubator.
-
Cell Equilibration: On the day of the assay, replace the culture medium with pre-warmed assay medium. Place the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay to allow the temperature and pH to equilibrate.
Assay Procedure (Using Seahorse XF Analyzer)
-
Calibrate the Instrument: Hydrate a sensor cartridge with XF Calibrant and incubate overnight in a non-CO2 37°C incubator. Load the utility plate with the hydrated sensor cartridge and calibrate the instrument.
-
Load the Sensor Cartridge: Load the prepared solutions of glucose, this compound, and 2-DG into the appropriate ports of the sensor cartridge.
-
Run the Assay:
-
Measure the basal ECAR for 2-3 cycles.
-
Inject glucose and measure the glycolytic rate for 2-3 cycles.
-
Inject this compound and measure the glycolytic capacity for 2-3 cycles.
-
Inject 2-DG to inhibit glycolysis and measure non-glycolytic acidification for 2-3 cycles.
-
Data Analysis
-
Normalization: Normalize the ECAR data to cell number or protein concentration to account for variations in cell seeding.
-
Parameter Calculation: Calculate the key parameters of glycolytic function (Glycolysis, Glycolytic Capacity, Glycolytic Reserve) using the software provided with the instrument (e.g., Agilent Wave software).
Troubleshooting and Considerations
-
This compound Concentration: The optimal concentration of this compound can be cell-type dependent. It is recommended to perform a titration experiment to determine the minimal concentration that gives the maximal effect on both OCR and ECAR.
-
Cell Density: The optimal cell seeding density is crucial for obtaining a good signal-to-noise ratio. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and medium acidification before the assay begins.
-
Underestimation of Maximal Respiration: It has been reported that the presence of oligomycin may lead to an underestimation of the maximal respiratory capacity when used in combination with uncouplers like FCCP in a mitochondrial stress test. While this is a different assay, it highlights the importance of understanding the potential off-target or secondary effects of inhibitors.
-
Non-Glycolytic Acidification: It is important to remember that a portion of the measured ECAR is due to non-glycolytic sources, such as CO2 production from the TCA cycle. The final injection of 2-DG helps to quantify this contribution.
References
Application Notes: Measuring ATP Production Rate with Oligomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling essential biological processes. Mammalian cells generate ATP through two main pathways: oxidative phosphorylation (OXPHOS) in the mitochondria and glycolysis in the cytoplasm. The ability to accurately measure the rate of ATP production from each pathway is crucial for understanding cellular metabolism in both healthy and diseased states, and for evaluating the metabolic impact of therapeutic compounds.
Oligomycin A is a potent and specific inhibitor of the F.O subunit of mitochondrial ATP synthase (also known as Complex V).[1][2][3][4] By blocking the proton channel of this enzyme, this compound halts ATP synthesis via oxidative phosphorylation.[1] This specific inhibition allows researchers to distinguish between mitochondrial- and glycolytic-derived ATP, making this compound an indispensable tool in metabolic research.
These application notes provide detailed protocols for two common methods used to measure ATP production rates using this compound: the real-time Agilent Seahorse XF Analyzer metabolic stress test and the endpoint luciferase-based ATP assay.
Principle and Mechanism of Action
This compound specifically binds to the F.O portion of the ATP synthase complex, which is embedded in the inner mitochondrial membrane. This binding event physically blocks the flow of protons through the channel, a process that is essential for driving the rotation of the synthase and the subsequent phosphorylation of ADP to ATP. The immediate effect is a sharp decrease in oxygen consumption coupled to ATP synthesis. The cell may then upregulate glycolysis to compensate for the loss of mitochondrial ATP, a response that can also be measured.
Caption: Mechanism of this compound Inhibition.
Protocol 1: Real-Time ATP Rate Measurement using Seahorse XF Analyzer
The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis. The Seahorse XF Real-Time ATP Rate Assay uses sequential injections of this compound and a mix of Rotenone/Antimycin A to precisely calculate the ATP production rates from both mitochondria (mitoATP) and glycolysis (glycoATP).
Materials
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Real-Time ATP Rate Assay Kit (contains Oligomycin, Rotenone/Antimycin A) or Seahorse XF Cell Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Adherent cells of interest
-
Standard cell culture equipment and reagents
Experimental Protocol
-
Cell Seeding: The day before the assay, seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and form a monolayer overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation: On the day of the assay, warm the supplemented Seahorse XF assay medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the cell culture medium from the plate. Gently wash the cells twice with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well. Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow temperature and pH to equilibrate.
-
Compound Loading: Prepare fresh working solutions of Oligomycin (final concentration typically 1.0-1.5 µM) and Rotenone/Antimycin A (final concentration typically 0.5 µM) in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation:
-
Load the assay protocol into the Wave software.
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure baseline OCR and ECAR, then sequentially inject the inhibitors and measure the response.
-
Caption: Workflow for the Seahorse XF Real-Time ATP Rate Assay.
Data Analysis and Interpretation
-
Basal Respiration: The initial OCR before any injections, representing the cell's baseline mitochondrial activity.
-
ATP-Linked Respiration: The decrease in OCR after the injection of this compound. This value is directly proportional to the mitochondrial ATP production rate.
-
Proton Leak: The remaining OCR after this compound injection but before Rotenone/Antimycin A. This represents respiration not coupled to ATP synthesis.
-
mitoATP Production Rate: Calculated from the ATP-linked respiration (OCR) using a P/O ratio (moles of ATP per mole of oxygen), which is empirically determined.
-
glycoATP Production Rate: Calculated from the ECAR measurements, which reflect lactate production. The software uses a conversion factor to relate the proton efflux rate (PER) to the rate of ATP produced via glycolysis.
Example Data Presentation
| Parameter | Control Cells (pmol/min) | Treated Cells (pmol/min) |
| OCR-derived Rates | ||
| Basal Respiration | 150.5 ± 10.2 | 95.3 ± 8.5 |
| ATP-Linked Respiration | 110.2 ± 8.9 | 60.1 ± 7.2 |
| Proton Leak | 30.1 ± 3.5 | 25.2 ± 3.1 |
| Calculated ATP Rates | ||
| mitoATP Production Rate | 606.1 ± 48.9 | 330.6 ± 39.6 |
| glycoATP Production Rate | 125.4 ± 15.6 | 250.8 ± 22.1 |
| Total ATP Production Rate | 731.5 ± 60.1 | 581.4 ± 55.7 |
Data are presented as mean ± SD and are for illustrative purposes only.
Protocol 2: Endpoint ATP Measurement using Luciferase-Based Assay
This method quantifies the total ATP content in a cell population at a specific time point. By comparing the ATP content of untreated cells with cells treated with this compound, the contribution of OXPHOS to the total ATP pool can be determined. The assay relies on the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in an ATP-dependent reaction that produces light. The emitted light is directly proportional to the ATP concentration.
Materials
-
ATP Bioluminescence Assay Kit (e.g., from Sigma-Aldrich, Promega) containing Luciferase, D-Luciferin substrate, and lysis buffer.
-
Opaque-walled, multi-well plates (e.g., white 96-well plates) suitable for luminescence.
-
Luminometer or multi-mode plate reader with luminescence detection.
-
Adherent or suspension cells of interest.
-
This compound solution.
-
ATP standard for generating a standard curve.
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells in an opaque-walled 96-well plate and culture overnight.
-
Prepare two sets of wells: "Control" (vehicle-treated) and "Oligomycin-treated".
-
Treat the designated wells with this compound (typically 1-5 µM) for a defined period (e.g., 1-2 hours). This duration should be sufficient to inhibit OXPHOS without causing significant cell death.
-
-
ATP Standard Curve Preparation: On a separate section of the plate, prepare a series of ATP standards (e.g., from 10 µM down to 1 nM) by diluting the ATP standard stock in culture medium or PBS.
-
Cell Lysis and Reagent Addition:
-
Add the ATP-releasing/lysis reagent provided in the kit to all wells (including standards). This stops metabolic activity and releases intracellular ATP.
-
Incubate for the time specified in the kit protocol (usually 5-10 minutes at room temperature) to ensure complete lysis.
-
-
Luminescence Measurement:
-
Add the luciferase/luciferin reagent to the wells.
-
Immediately measure the luminescence using a luminometer. The signal is often transient ("flash" kinetics), so measurement should occur within 1 minute of reagent addition.
-
Data Analysis and Interpretation
-
Standard Curve: Plot the luminescence values (Relative Light Units, RLU) of the ATP standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate ATP Concentration: Use the standard curve equation to convert the RLU values from the cell samples into ATP concentrations (e.g., in µM).
-
Determine ATP Source:
-
Total ATP: ATP concentration in control (vehicle-treated) cells.
-
Glycolytic ATP: ATP concentration in this compound-treated cells (since OXPHOS is blocked, the remaining ATP is assumed to be from glycolysis).
-
OXPHOS-derived ATP: Calculated by subtracting the Glycolytic ATP from the Total ATP.
-
ATP Production Rate: To estimate a rate, one can measure ATP at multiple time points after media change or normalize the total ATP content to the incubation time and cell number.
-
Example Data Presentation
| Condition | Mean Luminescence (RLU) | Calculated [ATP] (µM) | ATP Source |
| Control (Vehicle) | 850,230 ± 55,100 | 4.25 | Total ATP |
| This compound (1 µM) | 285,115 ± 30,500 | 1.43 | Glycolytic ATP |
| Calculated | - | 2.82 | OXPHOS ATP |
Data are presented as mean ± SD and are for illustrative purposes only. [ATP] is calculated from a hypothetical standard curve.
References
Application Notes: Utilizing Oligomycin A to Probe Mitochondrial Respiration in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin A is a potent inhibitor of mitochondrial ATP synthase, making it an invaluable tool for studying cellular bioenergetics, particularly in the context of cancer metabolism.[1][2] By specifically targeting the F0 subunit of ATP synthase, this compound blocks proton translocation, thereby halting ATP production via oxidative phosphorylation (OXPHOS).[1][3] This inhibition leads to a rapid decrease in the mitochondrial oxygen consumption rate (OCR) and forces cancer cells to adapt their metabolic pathways, often by increasing their reliance on glycolysis.[2] These characteristics allow researchers to dissect the metabolic phenotype of cancer cells, assess their dependence on mitochondrial respiration, and investigate metabolic vulnerabilities that could be exploited for therapeutic purposes.
Mechanism of Action
This compound binds to the c-ring of the F0 portion of the ATP synthase enzyme complex, physically obstructing the proton channel. This blockage prevents the influx of protons from the mitochondrial intermembrane space back into the matrix, which in turn inhibits the rotation of the F0 motor and the subsequent conformational changes in the F1 subunit required for ATP synthesis. The immediate consequences of this inhibition are a cessation of ATP production linked to the electron transport chain and a buildup of the proton gradient across the inner mitochondrial membrane.
Applications in Cancer Research
-
Determining Mitochondrial Dependence: By inhibiting OXPHOS, this compound helps to quantify a cancer cell's reliance on mitochondrial respiration for energy production. Cells that are highly dependent on OXPHOS will exhibit a significant drop in ATP levels and may undergo growth arrest or apoptosis upon treatment.
-
Assessing Glycolytic Capacity: The inhibition of mitochondrial ATP synthesis by this compound often triggers a compensatory increase in glycolysis to meet the cell's energy demands. This "glycolytic switch" can be measured as an increase in the extracellular acidification rate (ECAR) and provides an indication of the cell's glycolytic reserve.
-
Seahorse XF Mito Stress Test: this compound is a key component of the widely used Seahorse XF Cell Mito Stress Test. In this assay, sequential injections of this compound, the uncoupler FCCP, and a mixture of Rotenone and Antimycin A are used to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Inducing Apoptosis and Enhancing Chemosensitivity: In some cancer cell lines, the metabolic stress induced by this compound can trigger apoptosis. Furthermore, it has been shown to sensitize drug-resistant cancer cells to conventional chemotherapeutic agents.
Data Presentation
Table 1: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Various Cancer Cell Lines | 100 ng/mL | 1 hour | Complete inhibition of OXPHOS activity. | |
| Human Laryngeal Cancer (DRHEp2) | 2 µg/mL | 72 hours | Increased sensitivity to docetaxel. | |
| Human Glioma (T98G) | 1 µg/mL | N/A | Inhibition of maximal OCR induced by CCCP. | |
| Breast Cancer (MCF7) | ~100 nM (IC50) | N/A | Reduction in mammosphere formation. | |
| Breast Cancer (MDA-MB-231) | ~5-10 µM (IC50) | N/A | Reduction in mammosphere formation. | |
| Colorectal Cancer (RKO) | 1.25 µg/mL | 48 hours | 80% decrease in oxygen consumption with no significant effect on cell proliferation. | |
| Human Lung Cancer (A549) | <1 µg/mL | N/A | Cell viability >80%. | |
| Human Colon Cancer (SW480) | 0.3 µM | 20 hours | Three-fold decrease in mitochondrial oxygen consumption rate. |
Table 2: Key Parameters from Seahorse XF Mito Stress Test using this compound
| Parameter | Description | How this compound is Used |
| Basal Respiration | The baseline oxygen consumption rate of the cells. | Measured before the injection of any compounds. |
| ATP-Linked Respiration | The portion of basal respiration that is used for ATP synthesis. | Calculated as the difference between basal OCR and the OCR after this compound injection. |
| Proton Leak | The remaining oxygen consumption after ATP synthase is inhibited, representing protons that leak across the inner mitochondrial membrane. | The OCR measurement immediately following the injection of this compound. |
| Maximal Respiration | The maximum oxygen consumption rate the cells can achieve, induced by an uncoupling agent like FCCP. | Measured after the injection of FCCP, following the this compound injection in some protocols, though typically FCCP is added after basal measurement. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. | Calculated from the maximal and basal respiration rates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To create a stock solution, dissolve it in a suitable solvent such as DMSO. The solubility in DMSO is reported to be greater than 9.9 mg/mL.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C for several months to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using the appropriate cell culture or assay medium. It is recommended to warm the stock solution at 37°C for 10 minutes and/or use an ultrasonic bath to ensure it is fully dissolved before dilution.
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol is a generalized procedure and should be optimized for specific cell types and experimental conditions.
Materials:
-
Cancer cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (typically 1.0 - 1.5 µM final concentration)
-
FCCP (concentration to be optimized for each cell line, typically 0.5 - 2.0 µM)
-
Rotenone/Antimycin A mixture (typically 0.5 µM final concentration)
Procedure:
-
Cell Seeding: Seed the cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Prepare Assay Medium: On the day of the assay, warm the assay medium to 37°C and adjust the pH to 7.4.
-
Medium Exchange: Remove the cell culture medium from the microplate and gently wash the cells with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for at least 30-60 minutes to allow the temperature and pH to equilibrate.
-
Load Sensor Cartridge: Prepare the injection compounds (this compound, FCCP, Rotenone/Antimycin A) at a 10x concentration in the assay medium. Load the appropriate volumes into the designated ports of the hydrated sensor cartridge.
-
Port A: this compound
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
Run the Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of each compound.
-
Data Analysis: Analyze the resulting OCR data to determine the key parameters of mitochondrial respiration as described in Table 2.
Visualizations
Caption: Mechanism of this compound inhibition of mitochondrial ATP synthase.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
References
Application Notes and Protocols: Inducing Apoptosis with Oligomycin A in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin A is a potent inhibitor of mitochondrial F-type ATP synthase (Complex V), a critical enzyme in cellular energy metabolism. By binding to the F0 subunit of the enzyme, this compound blocks the proton channel, thereby inhibiting ATP synthesis via oxidative phosphorylation.[1] This disruption of mitochondrial function leads to a cascade of cellular events, including a shift towards glycolytic metabolism, mitochondrial dysfunction, and ultimately, the induction of apoptosis or programmed cell death. These characteristics make this compound a valuable tool for studying the mechanisms of apoptosis, particularly the intrinsic mitochondrial pathway, and for investigating the metabolic vulnerabilities of cancer cells.
These application notes provide a comprehensive guide for researchers on the use of this compound to induce apoptosis in in vitro cell culture models. The document outlines the underlying mechanisms of action, provides detailed protocols for inducing and quantifying apoptosis, and presents key quantitative data from various cell lines.
Mechanism of Action
This compound primarily induces apoptosis through the intrinsic pathway, which is initiated at the mitochondria. The key mechanisms are:
-
Inhibition of ATP Synthase: By blocking proton translocation through the F0 subunit of ATP synthase, this compound halts mitochondrial ATP production.[1] This leads to a decrease in cellular ATP levels and an accumulation of protons in the mitochondrial intermembrane space.
-
Mitochondrial Dysfunction: The inhibition of ATP synthesis and disruption of the proton gradient leads to mitochondrial depolarization.[2] This dysfunction is a key initiating event in the intrinsic apoptotic pathway.
-
Cytochrome c Release: Mitochondrial outer membrane permeabilization (MOMP) results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[2]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.
-
ER Stress Induction (Context-Dependent): In some cell types, such as HeLa cells, this compound can also trigger endoplasmic reticulum (ER) stress. This can lead to the upregulation of the pro-apoptotic transcription factor CHOP, which in turn increases the expression of Death Receptor 5 (DR5), sensitizing the cells to apoptosis induced by ligands like TRAIL.
It is important to note that the effects of this compound can be context-dependent. In some instances, it has been shown to inhibit apoptosis induced by agents like TNF-alpha, suggesting a complex interplay with other signaling pathways.
Data Presentation: Effective Concentrations of this compound for Inducing Apoptosis
The optimal concentration and incubation time for this compound-induced apoptosis are cell-line dependent. The following tables summarize effective concentrations reported in the literature. Researchers should perform a dose-response and time-course experiment to determine the optimal conditions for their specific cell line and experimental setup.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa (Cervical Cancer) | 10 µM | 2 hours | Reduced total cellular ATP levels. | |
| Co-treatment with TRAIL | Enhances TRAIL-induced apoptosis. | |||
| HepG2 (Hepatocellular Carcinoma) | 5 µM | 24-168 hours | Sensitizes cells to zidovudine-induced cytotoxicity. | |
| Not specified | Not specified | Depolarized mitochondrial membrane potential, released cytochrome c, and elicited DNA fragmentation. | ||
| RKO (Colorectal Carcinoma) | up to 1.25 µg/mL | 48 hours | No significant effect on cell proliferation (used as a non-cytotoxic concentration in this study). | |
| Jurkat (Leukemia) | 100 ng/mL | 24 and 48 hours | Decreased cell viability and proliferation when combined with menadione/ascorbate. | |
| Rat Cerebral Cortical Neurons | 5 nM | Not specified | Lowered ATP levels by 75%. |
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
General Experimental Workflow for Studying this compound-Induced Apoptosis
Caption: General experimental workflow.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Induction of Apoptosis with this compound
Materials:
-
Cultured cells of interest in appropriate cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Seed the cells in the desired culture plate format at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Treated and control cells
-
PBS, cold
-
Flow cytometer
Procedure:
-
After the incubation period, collect both the floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.
Materials:
-
JC-1 Assay Kit
-
Treated and control cells
-
Flow cytometer or fluorescence microscope/plate reader
Procedure:
-
Prepare a working solution of JC-1 in the assay buffer or cell culture medium provided with the kit (typically at a final concentration of 1-10 µM).
-
After this compound treatment, collect the cells as described previously.
-
Resuspend the cells in the JC-1 working solution and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with the provided assay buffer.
-
Resuspend the cells in an appropriate volume of assay buffer for analysis.
-
Analyze the cells by flow cytometry, measuring the green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of the key executioner caspase, caspase-3.
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
Treated and control cells
-
Microplate reader
Procedure:
-
After this compound treatment, collect the cells and wash them with cold PBS.
-
Lyse the cells using the provided cell lysis buffer on ice for 10-20 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to the wells.
-
Prepare the reaction mix by adding DTT to the reaction buffer.
-
Add the reaction mix and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. An increase in the signal indicates higher caspase-3 activity.
References
Application Notes and Protocols for Long-Term Oligomycin A Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Oligomycin A, a potent inhibitor of mitochondrial ATP synthase, in long-term cell culture experiments. This document is intended for researchers in academia and industry focusing on cellular metabolism, cancer biology, aging, and drug development.
Introduction
This compound is a macrolide antibiotic that specifically targets the F0 subunit of mitochondrial ATP synthase, effectively blocking oxidative phosphorylation (OXPHOS) and cellular respiration.[1][2][3] This inhibition leads to a rapid decrease in mitochondrial ATP production and a compensatory shift towards glycolysis to meet cellular energy demands.[2][4] In long-term cell culture, chronic inhibition of OXPHOS by this compound can be used to model mitochondrial dysfunction, study metabolic reprogramming, and investigate cellular adaptation mechanisms.
Mechanism of Action
This compound binds to the proton channel of the F0 subunit of ATP synthase, physically obstructing the passage of protons into the mitochondrial matrix. This disruption of the proton motive force halts the rotation of the ATP synthase complex, thereby inhibiting the synthesis of ATP from ADP and inorganic phosphate. The immediate consequences are a decrease in oxygen consumption and an increase in the mitochondrial membrane potential.
Effects of Long-Term this compound Treatment
Prolonged exposure of cells to this compound induces a range of adaptive responses:
-
Metabolic Reprogramming: Cells become highly dependent on glycolysis for ATP production. This is characterized by increased glucose consumption and lactate production.
-
Reduced Cell Proliferation: Inhibition of efficient ATP production through OXPHOS leads to a significant reduction in the rate of cell proliferation.
-
Induction of Cellular Senescence: In normal cells, such as human fibroblasts, chronic this compound treatment can induce a state of premature senescence, characterized by cell cycle arrest and the upregulation of cyclin-dependent kinase inhibitors like p16, p21, and p27.
-
Activation of Stress Signaling Pathways: The initial energy stress triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. In some cell types, the Akt/mTOR pathway, a central regulator of cell growth and proliferation, is also modulated.
Quantitative Data Summary
The following tables summarize the quantitative effects of long-term this compound treatment on various cell lines as reported in the literature.
Table 1: Effects of Long-Term this compound Treatment on Cancer Cell Lines
| Cell Line | Concentration | Duration | Effect on Proliferation | Effect on ATP Levels | Effect on Glucose Consumption | Effect on Lactate Production | Reference |
| H1299 (Lung Cancer) | 100 ng/mL | 5 days | ~86% inhibition | Maintained at pre-treatment levels after initial drop | Increased | Increased (~86%) | |
| H1650 (Lung Cancer) | 100 ng/mL | 5 days | Significant inhibition | Not reported | Not reported | Not reported | |
| SW480 (Colon Cancer) | 1 µM | 20 hours | ~15.5% decrease in viability | Not reported | Not reported | Not reported | |
| SW480 (Colon Cancer) | 5 µM | 20 hours | ~20.1% decrease in viability | Not reported | Not reported | Not reported | |
| HT-29Cl.16E (Colon Cancer) | 1.3 µM | 24 hours | Dose-dependent decrease in viability (in galactose medium) | Depleted (in galactose medium) | Not reported | Not reported | |
| RKO (Colon Cancer) | 0.1 - 10 µM | 48 hours | Dose-dependent inhibition | Not reported | Not reported | Not reported |
Table 2: Effects of Long-Term this compound Treatment on Normal Cells
| Cell Line | Concentration | Duration | Effect | Key Markers | Reference |
| Human Fibroblasts | Not specified | Chronic | Induction of premature senescence | Upregulation of p16, p21, p27 | |
| IMR90 (Human Fibroblasts) | 7 µg/mL | 5 days | Cell cycle arrest, senescence-like phenotype | Increased SA-β-Gal staining |
Experimental Protocols
Protocol 1: Long-Term Proliferation Assay in Cancer Cells
This protocol is adapted from Hao et al., 2010 for studying the long-term effects of this compound on cancer cell proliferation and metabolism.
1. Cell Seeding:
- Plate cancer cells (e.g., H1299) in 12-well plates at a density of 1 x 10^4 cells per well.
- Allow cells to adhere and grow for 24 hours in complete culture medium.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO. A common stock concentration is 5 mM.
- Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 100 ng/mL).
- Remove the existing medium from the wells and replace it with the this compound-containing medium. For control wells, use medium with the same concentration of DMSO as the treated wells.
- For long-term experiments (e.g., 5 days), change the medium with freshly prepared this compound every 24 hours to ensure consistent inhibitor activity and nutrient availability.
3. Cell Counting:
- At designated time points (e.g., daily for 5 days), trypsinize the cells from one well of each condition.
- Resuspend the cells in a known volume of culture medium.
- Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
4. Analysis of Glucose Consumption and Lactate Production:
- At each time point, collect a small aliquot of the spent culture medium before replacing it.
- Analyze the concentration of glucose and lactate in the collected medium using commercially available colorimetric assay kits, following the manufacturer's instructions.
Protocol 2: Induction and Assessment of Cellular Senescence in Fibroblasts
This protocol is based on findings that chronic this compound treatment induces premature senescence in human fibroblasts.
1. Cell Culture and Treatment:
- Culture human fibroblasts (e.g., IMR90) in complete medium.
- Treat the cells with this compound at a concentration of approximately 7 µg/mL.
- Maintain the cells in culture with regular medium changes (containing fresh this compound) every 2-3 days for an extended period (e.g., 5-10 days).
2. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:
- After the treatment period, wash the cells with PBS.
- Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
- Wash the cells again with PBS.
- Prepare the SA-β-Gal staining solution (containing X-gal at pH 6.0).
- Incubate the cells in the staining solution at 37°C overnight in a dry incubator (no CO2).
- Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
3. Western Blot Analysis for Senescence Markers:
- Lyse the treated and control cells to extract total protein.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against senescence markers such as p16(INK4a), p21(WAF1/Cip1), and p27(Kip1).
- Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
- Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Protocol 3: Assessment of Mitochondrial Function using a Seahorse XF Analyzer
This is a general protocol for assessing mitochondrial respiration in cells treated with this compound.
1. Cell Seeding:
- Seed cells in a Seahorse XF cell culture microplate at an optimal density determined for your cell type.
- Allow the cells to adhere and form a monolayer overnight.
2. Long-Term this compound Treatment (Optional):
- If assessing the chronic effects of this compound, treat the cells in the microplate with the desired concentration and for the desired duration prior to the assay.
3. Seahorse XF Mito Stress Test:
- One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate the plate at 37°C in a non-CO2 incubator.
- Load the injector ports of the Seahorse XF sensor cartridge with the following compounds:
- Port A: this compound (e.g., 1.0 - 2.0 µM final concentration)
- Port B: FCCP (an uncoupling agent, e.g., 1.0 - 2.0 µM final concentration)
- Port C: Rotenone/antimycin A (Complex I and III inhibitors, e.g., 0.5 µM final concentration)
- Calibrate the sensor cartridge in the Seahorse XF Analyzer.
- Place the cell culture microplate in the analyzer and initiate the Mito Stress Test protocol.
- The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the sequential injection of the compounds.
4. Data Analysis:
- The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration (the decrease in OCR after this compound injection), maximal respiration, and non-mitochondrial respiration.
Visualizations
Signaling Pathways Affected by Long-Term this compound Treatment
Caption: Signaling pathways affected by long-term this compound treatment.
Experimental Workflow for Long-Term this compound Treatment
Caption: Experimental workflow for long-term this compound studies.
Logical Relationship of this compound's Effects
Caption: Logical cascade of this compound's cellular effects.
References
- 1. Sustained inhibition of oxidative phosphorylation impairs cell proliferation and induces premature senescence in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustained Oligomycin Sensitivity Conferring Protein Expression in Cardiomyocytes Protects Against Cardiac hypertrophy Induced by Pressure Overload via Improving Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained Oligomycin Sensitivity Conferring Protein Expression in Cardiomyocytes Protects Against Cardiac hypertrophy Induced by Pressure Overload via Improving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Seahorse XF Cell Mito Stress Test: A Detailed Protocol for Oligomycin A Injection and Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Seahorse XF Cell Mito Stress Test, with a specific focus on the optimal injection volume and timing of Oligomycin A. This assay is a critical tool for investigating mitochondrial function and identifying cellular bioenergetic phenotypes. By sequentially injecting metabolic modulators, including this compound, researchers can dissect the components of the electron transport chain (ETC) and gain insights into cellular respiration.
I. Quantitative Data Summary
The following tables summarize the recommended starting concentrations, injection volumes, and timing for the Seahorse XF Cell Mito Stress Test compounds. It is important to note that optimal concentrations, particularly for FCCP, are cell-type dependent and should be determined empirically through titration experiments.
Table 1: Recommended Final Concentrations of Seahorse XF Cell Mito Stress Test Compounds
| Compound | Typical Final Concentration | Purpose |
| This compound | 1.0 - 2.0 µM (1.5 µM is a common starting point)[1][2] | Inhibits ATP synthase (Complex V), allowing for the determination of ATP-linked respiration and proton leak.[1] |
| FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) | 0.125 - 2.0 µM (Requires optimization for each cell type)[2] | An uncoupling agent that collapses the mitochondrial membrane potential, revealing maximal respiration.[1] |
| Rotenone/Antimycin A | 0.5 µM | Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption. |
Table 2: Injection Volumes for Seahorse XF Analyzers
| Assay Format | Starting Assay Medium Volume | Port A (this compound) Injection Volume | Port B (FCCP) Injection Volume | Port C (Rotenone/Antimycin A) Injection Volume |
| XF96 | 180 µL | 20 µL | 22 µL | 25 µL |
| XF24 | 500 µL | 56 µL | 62 µL | 69 µL |
Note: These volumes are based on the standard 10X stock solutions of the inhibitors prepared in assay medium.
II. Experimental Protocols
This section outlines the detailed methodology for performing a Seahorse XF Cell Mito Stress Test.
A. Reagent and Media Preparation
-
Assay Medium: Prepare Seahorse XF Base Medium supplemented with substrates such as glucose, pyruvate, and glutamine according to your experimental needs. Warm the medium to 37°C and adjust the pH to 7.4 immediately before use.
-
Inhibitor Stock Solutions: Prepare 10X stock solutions of this compound, FCCP, and Rotenone/Antimycin A in the prepared assay medium. For example, to achieve a final concentration of 1.5 µM this compound, a 15 µM 10X stock solution should be prepared.
B. Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density. Cell density is a critical parameter that requires optimization for each cell line to ensure the oxygen consumption rate (OCR) falls within the instrument's optimal detection range.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
C. Seahorse XF Analyzer and Sensor Cartridge Preparation
-
Hydrate the Sensor Cartridge: The day before the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
Load the Sensor Cartridge: On the day of the assay, replace the calibrant with the prepared 10X inhibitor stock solutions in the appropriate injection ports (A, B, and C) of the sensor cartridge.
D. Assay Execution
-
Cell Plate Preparation: One hour before the assay, remove the cell culture medium from the Seahorse plate and gently wash the cells with pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well (180 µL for XF96, 500 µL for XF24).
-
Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow the cells to equilibrate with the assay medium.
-
Run the Assay: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer. The instrument will first calibrate the sensors. Following calibration, the assay will proceed with baseline measurements followed by the sequential injection of the inhibitors. The typical timing for measurements is 3-5 cycles of mix (e.g., 3 minutes) and measure (e.g., 3 minutes) for each phase of the assay (baseline and after each injection).
III. Visualizations
A. Experimental Workflow
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
B. Mitochondrial Respiration and Inhibitor Targets
Caption: Targets of metabolic modulators in the electron transport chain.
References
Application Note: Quantifying ATP-Linked Respiration Using Oligomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial oxidative phosphorylation (OXPHOS) is the primary source of adenosine triphosphate (ATP) in most eukaryotic cells. This process involves the transfer of electrons through the electron transport chain (ETC), which creates a proton gradient across the inner mitochondrial membrane. The energy stored in this gradient is then used by ATP synthase (also known as Complex V) to phosphorylate ADP to ATP.[1]
Dissecting the components of mitochondrial respiration is crucial for understanding cellular bioenergetics in both healthy and diseased states. A widely used method to achieve this is through the pharmacological inhibition of specific components of the OXPHOS system. Oligomycin A is a potent and specific inhibitor of the F₀ subunit of ATP synthase.[2][3][4] By blocking the proton channel of this enzyme, this compound effectively halts ATP synthesis, leading to a significant reduction in oxygen consumption.[2] The extent of this reduction is a direct measure of the oxygen consumption rate (OCR) that was coupled to ATP production, known as ATP-linked respiration.
This application note provides a detailed protocol for calculating ATP-linked respiration and other key parameters of mitochondrial function using this compound, commonly performed with extracellular flux analyzers.
Principle of the Assay
The "Mito Stress Test" is a standard assay that sequentially injects pharmacological agents to measure distinct components of mitochondrial respiration. The oxygen consumption rate (OCR) is monitored in real-time before and after the addition of these inhibitors.
-
Baseline Measurement: The initial OCR represents the basal respiration of the cells, which includes oxygen consumption for both ATP production and to overcome the natural proton leak across the inner mitochondrial membrane.
-
This compound Injection: The addition of this compound inhibits ATP synthase. The subsequent drop in OCR reveals the proportion of basal respiration that was dedicated to ATP synthesis. The remaining OCR after this injection is attributed to proton leak and non-mitochondrial oxygen consumption.
-
FCCP Injection: Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP) is an uncoupling agent that collapses the proton gradient, disrupting the link between the ETC and ATP synthesis. This forces the ETC to function at its maximum rate, revealing the maximal respiration.
-
Rotenone/Antimycin A Injection: A combination of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) completely shuts down mitochondrial respiration. The residual OCR is due to non-mitochondrial processes.
From these measurements, key parameters including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity can be calculated.
Visualized Pathways and Workflows
Mechanism of this compound Inhibition
The diagram below illustrates the process of oxidative phosphorylation and the specific site of action for this compound.
Caption: this compound inhibits ATP synthase by blocking its proton channel.
Experimental Workflow
This diagram outlines the sequential steps of a typical mitochondrial stress test.
Caption: Sequential injection workflow for the Mito Stress Test.
Data Analysis Logic
This chart demonstrates how the key respiratory parameters are calculated from the raw OCR data.
Caption: Calculation of mitochondrial parameters from OCR measurements.
Experimental Protocol
This protocol provides a general guideline for performing a mitochondrial stress test using an extracellular flux analyzer. Optimization of cell number and reagent concentrations is recommended for each cell type and experimental condition.
4.1. Materials and Reagents
-
Cells of interest
-
Cell culture plates compatible with the flux analyzer
-
Cell culture medium and supplements
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (Typical stock: 1.0 mM in DMSO, working concentration: 1.0 - 5.0 µM)
-
FCCP (Typical stock: 1.0 mM in DMSO, working concentration: 0.5 - 2.0 µM)
-
Rotenone/Antimycin A mixture (Typical stock: 0.5 mM each in DMSO, working concentration: 0.5 µM each)
-
Extracellular flux analyzer and associated consumables (cartridges, plates)
-
Calibrant solution
4.2. Procedure
Day 1: Cell Seeding
-
Seed cells into the analyzer-specific cell culture microplate at a pre-optimized density.
-
Ensure even cell distribution to minimize well-to-well variation.
-
Culture cells overnight in a CO₂ incubator.
-
Hydrate the sensor cartridge overnight by placing it in a utility plate with calibrant solution at 37°C in a non-CO₂ incubator.
Day 2: Assay Execution
-
Prepare Assay Medium: Warm the assay medium to 37°C. Supplement with necessary substrates (e.g., glucose, pyruvate, glutamine) immediately before use.
-
Medium Exchange: Remove the cell culture medium from the plate and gently wash twice with warmed assay medium. Add the final volume of assay medium to each well.
-
Incubate: Place the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.
-
Load Reagents: Prepare fresh dilutions of this compound, FCCP, and Rotenone/Antimycin A in assay medium. Load the appropriate volume into the designated ports of the hydrated sensor cartridge.
-
Calibrate and Run: Place the sensor cartridge with the loaded reagents into the extracellular flux analyzer for calibration. Once calibration is complete, replace the calibrant plate with your cell plate and start the assay protocol. The instrument will measure OCR at baseline and then after each sequential injection.
Data Presentation and Analysis
The primary output is the OCR, typically in pmol O₂/min. After the run, the data must be analyzed to determine the key respiratory parameters.
5.1. Calculation of Key Parameters
-
Non-Mitochondrial Respiration = Minimum OCR measurement after Rotenone/Antimycin A injection.
-
Basal Respiration = (Last OCR measurement before Oligomycin injection) - (Non-Mitochondrial Respiration).
-
ATP-Linked Respiration = (Last OCR measurement before Oligomycin injection) - (Minimum OCR measurement after Oligomycin injection).
-
Proton Leak = (Minimum OCR measurement after Oligomycin injection) - (Non-Mitochondrial Respiration).
-
Maximal Respiration = (Maximum OCR measurement after FCCP injection) - (Non-Mitochondrial Respiration).
-
Spare Respiratory Capacity = (Maximal Respiration) - (Basal Respiration).
5.2. Tabular Data Summary
The calculated parameters should be summarized in a table for clear comparison between different experimental groups.
| Parameter | Control Group (pmol O₂/min) | Treated Group (pmol O₂/min) |
| Basal Respiration | 120.5 ± 8.2 | 85.3 ± 6.5 |
| ATP-Linked Respiration | 95.1 ± 6.7 | 60.9 ± 5.1 |
| Proton Leak | 25.4 ± 2.1 | 24.4 ± 1.9 |
| Maximal Respiration | 250.8 ± 15.6 | 155.2 ± 12.3 |
| Spare Respiratory Capacity | 130.3 ± 11.9 | 69.9 ± 9.8 |
| Non-Mitochondrial Respiration | 15.2 ± 1.5 | 14.8 ± 1.3 |
| (Note: Data are representative examples and presented as Mean ± SEM) |
By following this protocol, researchers can reliably quantify ATP-linked respiration and gain valuable insights into the bioenergetic phenotype of their cellular models.
References
Application Notes and Protocols: Experimental Use of Oligomycin A in Metabolic Reprogramming Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin A is a potent inhibitor of mitochondrial F1F0 ATP synthase, a critical enzyme complex in oxidative phosphorylation (OXPHOS). By blocking the proton channel of the F0 subunit, this compound effectively halts ATP production via this pathway, forcing cells to reprogram their metabolism to meet their energy demands.[1][2][3] This characteristic makes this compound an invaluable tool for studying cellular bioenergetics, metabolic plasticity, and the interplay between OXPHOS and glycolysis. These application notes provide a comprehensive overview of the experimental use of this compound in metabolic reprogramming studies, including detailed protocols and data presentation guidelines.
This compound's primary mechanism of action is the inhibition of ATP synthase, which leads to a decrease in oxygen consumption linked to ATP production.[2][4] This forces cells that rely on OXPHOS to increase their glycolytic rate to compensate for the loss of mitochondrial ATP. This metabolic shift is a key area of investigation in various fields, particularly in cancer research, where the metabolic adaptability of tumor cells is a crucial factor in their survival and proliferation.
Data Presentation
Quantitative data from experiments using this compound should be presented in a clear and structured manner to facilitate comparison and interpretation. The following tables provide templates for organizing typical results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound can vary significantly depending on the cell line and the assay conditions.
| Cell Line | Assay Endpoint | Incubation Time (h) | IC50 | Reference |
| MCF7 (Breast Cancer) | Mammosphere Formation | - | ~100 nM | |
| MDA-MB-231 (Breast Cancer) | Mammosphere Formation | - | ~5-10 µM | |
| RKO (Colorectal Cancer) | Cell Proliferation (SRB assay) | 48 | Concentration-dependent decrease | |
| SW480 (Colorectal Cancer) | Cell Viability (MTT assay) | 20 | 15.5% decrease at 1 µM, 20.1% decrease at 5 µM |
Table 2: Effects of this compound on Cellular Metabolism
This compound induces significant changes in key metabolic parameters. Tracking these changes provides insights into the metabolic phenotype of the cells.
| Cell Line | Parameter Measured | Treatment | Result | Reference |
| H1299 (Lung Cancer) | OXPHOS Activity | 100 ng/mL this compound (1 h) | Complete inhibition | |
| H1299 (Lung Cancer) | Glycolysis Rate | 100 ng/mL this compound (6 h) | ~86% increase | |
| H1299 (Lung Cancer) | Cellular ATP Levels | 100 ng/mL this compound (5 days) | No alteration | |
| OXPHOS-dependent LKB1 wild type cells | Cellular ATP Levels | This compound (initial 1-2 h) | 5-8% drop | |
| OXPHOS-dependent LKB1 wild type cells | Cellular ATP Levels | Sustained this compound treatment | Return to pre-treatment levels | |
| Rat Liver Slices | Net Na+ and K+ transport | This compound | Maximum 30% inhibition | |
| Rat Liver Slices | Endogenous Respiration | This compound | 25% inhibition | |
| Rat Liver Slices | ATP Content | High concentration of this compound | Maximum 65% reduction |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for key experiments involving this compound.
Seahorse XF Cell Mito Stress Test
This assay is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4
-
This compound (typically 1.0 - 2.5 µM final concentration)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - an uncoupling agent
-
Rotenone/Antimycin A - Complex I and III inhibitors
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and incubate overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: On the day of the assay, warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the growth medium from the cell plate.
-
Wash the cells with 1 mL of pre-warmed assay medium.
-
Add 180 µL of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Compound Loading:
-
Prepare stock solutions of this compound, FCCP, and Rotenone/Antimycin A in the assay medium at a 10X concentration of the final desired concentration.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge. For a standard Mito Stress Test, Oligomycin is typically injected first.
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software.
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
-
Data Analysis: The software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration (the decrease in OCR after this compound injection), maximal respiration, and non-mitochondrial respiration.
ATP Level Measurement
This protocol measures changes in intracellular ATP levels in response to this compound treatment.
Materials:
-
Luminometer
-
ATP bioluminescence assay kit (e.g., luciferase-based)
-
Cell lysis buffer
-
This compound
-
Cultured cells
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired duration. Include an untreated control.
-
Cell Lysis:
-
Remove the culture medium.
-
Wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate according to the kit manufacturer's instructions to release intracellular ATP.
-
-
ATP Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase-based ATP detection reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the cell lysates based on the standard curve.
-
Normalize the ATP levels to the protein concentration of each sample.
-
Lactate Production Assay
This assay measures the rate of glycolysis by quantifying the amount of lactate produced and secreted into the culture medium.
Materials:
-
Spectrophotometer or fluorometer
-
Lactate assay kit (e.g., colorimetric or fluorometric)
-
This compound
-
Cultured cells
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the ATP measurement assay.
-
Sample Collection: Collect the cell culture medium at different time points.
-
Lactate Measurement:
-
Perform the lactate assay on the collected medium according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of lactate.
-
Determine the lactate concentration in the culture medium from the standard curve.
-
Normalize the lactate production to the cell number or protein concentration. An increase in lactate production is indicative of a shift towards glycolysis.
-
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Signaling pathway of this compound-induced metabolic reprogramming.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
References
Troubleshooting & Optimization
no response to Oligomycin A in Seahorse assay
Technical Support Center: Seahorse XF Assays
Welcome to the technical support center for the Seahorse XF Analyzer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific issues encountered during your experiments.
Troubleshooting Guide: No Response to Oligomycin A
A lack of response to this compound, an inhibitor of ATP synthase (Complex V), is a common issue in the Seahorse XF Cell Mito Stress Test. This is observed as a failure of the Oxygen Consumption Rate (OCR) to decrease after the injection of oligomycin. Below are potential causes and solutions to troubleshoot this problem.
Frequently Asked Questions (FAQs)
Q1: My cells show no decrease in OCR after injecting this compound. What is the most common cause?
A1: The most frequent causes are related to either the cells or the reagent itself.
-
Cellular Health and Density: Unhealthy or insufficient numbers of cells will result in low basal OCR, making any drop due to oligomycin difficult to detect.[1][2] Ensure you have an optimal cell density, which typically yields a baseline OCR between 50 and 110 pmol/min for most cell types.[3] Always check cell morphology and adherence before starting the assay.[4][5]
-
Reagent Integrity: Oligomycin can degrade if not stored or handled properly. It should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in assay medium on the day of the experiment.
Q2: I've confirmed my cells are healthy and the reagent is new. What else could be wrong?
A2: The issue could be related to the Oligomycin concentration or the specific cell type you are using.
-
Oligomycin Concentration: While a final concentration of 1.0-1.5 µM is effective for many cell types, some require higher concentrations. It is recommended to perform a dose-response titration to determine the optimal concentration for your specific cells, testing a range from 0.5 µM to as high as 3.5 µM or more.
-
Cell-Type Specific Metabolism: Some cells have very low rates of oxidative phosphorylation and are highly glycolytic. In these cases, the proportion of oxygen consumption linked to ATP synthesis is minimal, resulting in a very small or negligible OCR drop after oligomycin injection. For example, some primary cells, like non-contracting cardiomyocytes, may show a minimal response because their ATP demand under assay conditions is low.
Q3: Could there be a technical or protocol-related error?
A3: Yes, errors in the assay workflow can lead to this issue.
-
Incorrect Injection: Ensure that the oligomycin solution is loaded into the correct port of the sensor cartridge (typically Port A for the standard Mito Stress Test). Improper loading can lead to no injection or injection of the wrong compound.
-
Instrument Priming and Mixing: Make sure the instrument properly primes and injects the compound. The mix and measure times in the protocol should be sufficient to allow the compound to diffuse and act on the cells. A standard protocol uses 3-minute mix and 3-minute measure cycles.
Q4: My OCR does not decrease, and my ECAR (Extracellular Acidification Rate) does not increase after oligomycin injection. Are these related?
A4: Yes, they are. When oligomycin inhibits mitochondrial ATP production, healthy, glycolytically-active cells will increase their rate of glycolysis to compensate for the energy deficit. This results in an increased production of lactate, which raises the ECAR. If you see neither a drop in OCR nor an increase in ECAR, it strongly suggests one of the following:
-
The cells have very low metabolic activity (both mitochondrial and glycolytic).
-
The cells are unhealthy or dying.
-
The oligomycin was not effectively delivered to the cells.
Data Presentation: Key Mito Stress Test Parameters
The following table summarizes the key parameters derived from a Seahorse XF Cell Mito Stress Test and the expected changes following each compound injection.
| Parameter | Calculation | Expected Change after Oligomycin | Interpretation |
| Basal Respiration | (Last rate measurement before first injection) – (Non-Mitochondrial Respiration) | N/A | The baseline oxygen consumption of the cells. |
| ATP-Linked Respiration | (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection) | OCR Decreases | The portion of basal respiration used to generate ATP. |
| Proton Leak | (Minimum rate measurement after oligomycin injection) – (Non-Mitochondrial Respiration) | OCR Plateaus at a lower level | Oxygen consumption that is not coupled to ATP synthesis, often due to protons leaking across the inner mitochondrial membrane. |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) – (Non-Mitochondrial Respiration) | N/A | The maximum oxygen consumption rate the cell can achieve, indicative of mitochondrial fitness. |
| Spare Respiratory Capacity | (Maximal Respiration) – (Basal Respiration) | N/A | The cell's ability to respond to an energetic demand. |
| Non-Mitochondrial Respiration | Minimum rate measurement after Rotenone/Antimycin A injection | N/A | Oxygen consumption from cellular processes other than mitochondrial respiration. |
Experimental Protocols
Seahorse XF Cell Mito Stress Test: Standard Protocol
This protocol provides a general methodology for performing a mitochondrial stress test on adherent cells.
-
Day 1: Cell Seeding & Cartridge Hydration
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Ensure even cell distribution.
-
Incubate the plate overnight in a 37°C CO2 incubator.
-
Hydrate a Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight in a 37°C non-CO2 incubator.
-
-
Day 2: Assay Preparation & Execution
-
Prepare the assay medium (e.g., Seahorse XF DMEM medium) supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Remove the cell plate from the incubator. Gently wash the cells twice with the warmed assay medium. Finally, add 180 µL of assay medium to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.
-
Prepare 10X stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
-
Load the compounds into the appropriate injection ports of the hydrated sensor cartridge (e.g., Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/AA).
-
Start the Seahorse XF Analyzer and load the assay template.
-
Calibrate the sensor cartridge. After calibration, replace the utility plate with your cell plate and start the assay.
-
The instrument will measure baseline rates before sequentially injecting the compounds and measuring the subsequent rate changes.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for no response to this compound.
Caption: Action of this compound on the Electron Transport Chain.
References
Technical Support Center: Troubleshooting Seahorse XF Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Seahorse XF assays, with a specific focus on the common problem of a low Oxygen Consumption Rate (OCR) following the injection of Oligomycin A.
Troubleshooting Guide: Low OCR After this compound Injection
This guide is designed to help you identify and resolve potential causes for an unexpectedly low or absent decrease in OCR after the injection of this compound during a Seahorse XF Cell Mito Stress Test.
Question: Why is my OCR not decreasing, or decreasing very little, after injecting this compound?
Answer: An insufficient drop in OCR after this compound injection suggests that the ATP synthase (Complex V) is either not being effectively inhibited or that the basal respiration is not significantly coupled to ATP production. The following sections break down the potential causes and solutions.
Potential Cause 1: Suboptimal this compound Concentration or Activity
This compound must be used at an optimal concentration to fully inhibit ATP synthase.[1][2]
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure that the final concentration in the well is appropriate for your cell type. While 1.0 - 1.5 µM is a common starting point, this may need to be optimized.[2][3] Some cell types may require up to 2.0 µM.[1]
-
Check Reagent Preparation and Storage: Prepare fresh this compound solution for each experiment. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Perform a Dose-Response Experiment: If the issue persists, perform a titration experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Potential Cause 2: Poorly Coupled Mitochondria or Low ATP-Linked Respiration
If the majority of basal respiration is not linked to ATP production (i.e., it is primarily due to proton leak), the injection of this compound will have a minimal effect on OCR.
-
Troubleshooting Steps:
-
Assess Cell Health: Visually inspect your cells before the assay to ensure they are healthy and not overly confluent or stressed. Unhealthy cells can have damaged mitochondria with a high proton leak.
-
Evaluate Basal Respiration: A very low basal OCR might indicate a low metabolic rate or an insufficient number of cells in the well.
-
Calculate Proton Leak: The OCR remaining after this compound injection represents the proton leak. A high proton leak relative to the basal respiration indicates poor coupling.
-
Potential Cause 3: Experimental and Technical Errors
Several technical factors can contribute to inaccurate OCR readings.
-
Troubleshooting Steps:
-
Check for Injection Port Leaks: Ensure the injection ports on the sensor cartridge are properly loaded and sealed. Leaking ports can lead to a gradual and blunted response to the inhibitor.
-
Verify Cell Seeding Density and Distribution: An uneven cell monolayer or an incorrect cell number can lead to variable and inaccurate OCR measurements. Perform cell seeding optimization experiments for your specific cell type.
-
Ensure Proper Instrument Calibration and Maintenance: Follow the manufacturer's guidelines for instrument calibration and maintenance to ensure accurate oxygen and pH measurements.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected OCR response after this compound injection in a healthy, well-coupled cell line?
A1: In a typical Seahorse XF Cell Mito Stress Test, a sharp decrease in OCR is expected immediately following the injection of this compound. This drop represents the portion of basal respiration that is coupled to ATP synthesis.
Q2: My basal OCR is very low to begin with. Could this be the reason for the small drop after this compound?
A2: Yes. If the basal OCR is low, the absolute drop in OCR due to this compound will also be small. Low basal OCR can be caused by low cell number, poor cell health, or a naturally low metabolic rate of the cell type being studied.
Q3: Can the assay medium composition affect the response to this compound?
A3: Yes, the assay medium is critical. Ensure it is prepared correctly, with the appropriate substrates (e.g., glucose, pyruvate, glutamine), and that the pH is properly adjusted before the assay.
Q4: What does it mean if my OCR increases after this compound injection?
A4: While unexpected, an increase in OCR after this compound injection has been observed in some specific cell types, such as cardiomyocytes. This can be due to complex cellular responses and may require further investigation into the specific physiology of your cells. In some cases, it could also indicate an experimental artifact.
Q5: How can I differentiate between a problem with the this compound and a biological issue with my cells?
A5: A good control is to run a cell line known to have a robust response to the Mito Stress Test compounds alongside your experimental cells. If the control cell line behaves as expected, the issue is likely with your experimental cells. If the control also fails, it points towards a problem with the reagents or the instrument.
Quantitative Data Summary
The following table summarizes the key parameters measured in a Seahorse XF Cell Mito Stress Test and the expected effect of this compound.
| Parameter | Description | Expected Change After this compound |
| Basal Respiration | The baseline oxygen consumption rate of the cells before any injections. | N/A |
| ATP Production | The portion of basal respiration dedicated to ATP synthesis. | This is calculated as the decrease in OCR following this compound injection. |
| Proton Leak | The remaining oxygen consumption after ATP synthase is inhibited by this compound. | This is the OCR value after the this compound injection. |
| Maximal Respiration | The maximum OCR achieved after the addition of an uncoupler like FCCP. | N/A (occurs after FCCP injection) |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. | N/A |
| Non-Mitochondrial Respiration | Oxygen consumption that persists after the inhibition of Complex I and III with Rotenone/Antimycin A. | N/A (occurs after Rotenone/Antimycin A injection) |
Experimental Protocols
Seahorse XF Cell Mito Stress Test Protocol
This protocol provides a general overview. For detailed, instrument-specific instructions, always refer to the manufacturer's user guide.
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to adhere and form a monolayer overnight in a CO2 incubator.
-
-
Assay Medium Preparation:
-
On the day of the assay, prepare the Seahorse XF Base Medium supplemented with substrates such as glucose, pyruvate, and glutamine.
-
Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Preparation:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells with the prepared assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for one hour before the assay.
-
-
Prepare Injection Compounds:
-
Reconstitute this compound, FCCP, and Rotenone/Antimycin A in the assay medium to the desired stock concentrations.
-
Load the appropriate volumes of each compound into the designated ports of the sensor cartridge.
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Load the sensor cartridge and the cell plate into the instrument and start the run.
-
The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein content.
-
Calculate the key parameters of mitochondrial function using the Seahorse XF software.
-
Visualizations
Troubleshooting Workflow for Low OCR After this compound
Caption: Troubleshooting workflow for low OCR after this compound injection.
Electron Transport Chain and Inhibitor Targets
Caption: Targets of Seahorse XF Mito Stress Test inhibitors on the ETC.
References
Technical Support Center: Troubleshooting Mitochondrial & Metabolic Assays
<
This guide addresses a common but unexpected observation during cellular bioenergetics assays: an anomalous increase in the Extracellular Acidification Rate (ECAR) following the injection of Oligomycin A.
Frequently Asked Questions (FAQs)
Q1: Why is my Extracellular Acidification Rate (ECAR) unexpectedly increasing after injecting this compound?
A: Typically, injecting this compound, an inhibitor of ATP synthase, blocks mitochondrial respiration.[1][2][3] This forces cells to increase their reliance on glycolysis to produce ATP, leading to an expected compensatory increase in ECAR due to lactic acid efflux.[4][5]
However, an "unexpected" or anomalously sharp and sustained increase in ECAR that cannot be attributed to this compensatory glycolysis may point to other biological or technical issues. The primary suspects for such an increase are non-glycolytic acidification and experimental artifacts .
Key Sources of Non-Glycolytic Acidification:
-
Carbonic Acid from CO2: A significant source of extracellular acidification can be the hydration of CO2 produced during mitochondrial respiration, which forms carbonic acid.
-
Other Metabolic Pathways: The release of other acidic metabolites from various cellular pathways can also contribute to the ECAR signal.
Understanding the Expected Effect of this compound
Before troubleshooting, it's crucial to understand the intended metabolic shift. Oligomycin blocks the F₀ proton channel of ATP synthase, halting ATP production via oxidative phosphorylation (OXPHOS). To survive, cells upregulate glycolysis, increasing the conversion of glucose to lactate, which is then exported from the cell along with a proton, thus raising the ECAR.
Caption: Expected metabolic shift after this compound injection.
Troubleshooting Guide for Unexpected ECAR Increase
If you observe an anomalous ECAR response, follow this workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for anomalous ECAR after Oligomycin.
Troubleshooting Steps and Solutions
| Observation | Potential Cause | Recommended Solution |
| Sharp ECAR spike immediately after injection, even in control wells. | Media pH Imbalance: The injected drug solution has a significantly different pH than the assay medium. | Ensure all drug stocks are dissolved in the assay medium and the final pH is adjusted to 7.4 before the experiment. |
| ECAR rises but OCR does not decrease as expected. | Ineffective Oligomycin: The concentration of Oligomycin may be too low to inhibit ATP synthase fully, or the reagent may have degraded. | Titrate Oligomycin to determine the optimal inhibitory concentration for your specific cell type. Prepare fresh reagent from a reliable stock. |
| ECAR rises, but cells show signs of stress or detachment. | Cell Death/Toxicity: Oligomycin can be toxic to some cell lines, causing membrane permeabilization and the release of acidic intracellular contents. | Monitor cell morphology via microscopy throughout the assay. Reduce Oligomycin concentration or the duration of exposure. Ensure optimal cell seeding density. |
| High basal ECAR that continues to rise after Oligomycin. | High Respiratory Contribution to ECAR: In highly respiratory cells, the CO2 produced can significantly contribute to ECAR. While Oligomycin reduces OCR, the residual respiration can still produce CO2. | Use specialized assay media or mathematical models to correct for the contribution of CO2 to the ECAR signal. |
| No ECAR response to Oligomycin or 2-DG. | Cellular Stress/Low Glycolytic Capacity: Cells may be stressed from being in a glucose-free medium for too long before the assay begins, or they may inherently have a very low glycolytic capacity. | Minimize the time cells spend in substrate-free medium. Ensure the cell type being used is expected to have a robust glycolytic response. |
Data Interpretation: Expected vs. Anomalous Patterns
The table below outlines the expected data from a standard Seahorse XF Glycolysis Stress Test and contrasts it with a potential anomalous result.
| Injection | Parameter | Expected Response | Anomalous Observation Example | Potential Implication |
| Baseline | ECAR / OCR | Stable baseline rates established. | Drifting or highly variable baseline. | Unhealthy cells or instrument issue. |
| 1. Glucose | ECAR | Rapid increase as glycolysis is initiated. | No or minimal increase in ECAR. | Impaired glucose uptake or glycolysis. |
| 2. Oligomycin | ECAR | Further increase as cells maximize glycolysis (glycolytic capacity). | An extremely sharp, non-physiological spike far exceeding the expected capacity. | Non-glycolytic acidification, pH artifact from injectate, or cell death. |
| 2. Oligomycin | OCR | Sharp decrease as ATP synthase is inhibited. | No decrease or an increase in OCR. | Ineffective Oligomycin or technical error (e.g., clogged injection port). |
| 3. 2-Deoxyglucose (2-DG) | ECAR | Sharp decrease as glycolysis is inhibited by this glucose analog. | ECAR remains high. | The acidification source is non-glycolytic. |
Reference Protocol: Seahorse XF Glycolysis Stress Test
This protocol provides a general framework. Always optimize parameters like cell density and drug concentrations for your specific cell type and experimental conditions.
-
Cell Plating (Day 1):
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO₂ incubator.
-
-
Sensor Cartridge Hydration (Day 1):
-
Place the sensor cartridge upside down.
-
Add 200 µL of sterile water to each well of the utility plate.
-
Lower the sensor cartridge onto the utility plate and incubate overnight at 37°C in a non-CO₂ incubator.
-
-
Assay Preparation (Day 2):
-
Warm Seahorse XF Base Medium (e.g., DMEM) supplemented with L-glutamine to 37°C. Adjust pH to 7.4. This is your assay medium.
-
Remove the growth medium from the cells, wash twice with the warmed assay medium, and add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.
-
Replace the water in the utility plate with 200 µL of warmed XF Calibrant and place the sensor cartridge on top. Incubate for 1 hour in a non-CO₂ incubator.
-
-
Reagent Loading:
-
Prepare stock solutions of Glucose, Oligomycin, and 2-DG in the assay medium.
-
Load the appropriate volumes into the injection ports (A, B, and C, respectively) of the sensor cartridge.
-
-
Run Assay:
-
Load the calibration and cell plates into the Seahorse XF Analyzer.
-
Follow the instrument's software prompts to start the Glycolysis Stress Test protocol. The instrument will measure baseline rates before sequentially injecting the compounds and measuring the response.
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomycin - Wikipedia [en.wikipedia.org]
- 4. From OCR and ECAR to energy: Perspectives on the design and interpretation of bioenergetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Oligomycin A Concentration for Specific Cell Types: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Oligomycin A concentration in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic produced by Streptomyces species. Its primary mechanism of action is the potent inhibition of mitochondrial ATP synthase, specifically by blocking the proton channel (F₀ subunit) of the enzyme.[1][2] This blockage prevents the translocation of protons, which is necessary for the oxidative phosphorylation of ADP to ATP, thereby halting ATP production via this pathway.[2][3]
Q2: What are the expected cellular effects of this compound treatment?
By inhibiting mitochondrial ATP synthesis, this compound forces cells to shift their metabolic reliance towards glycolysis to produce ATP.[1] This leads to a rapid decrease in the oxygen consumption rate (OCR) and an increase in the extracellular acidification rate (ECAR) due to lactate production. Additionally, prolonged exposure or high concentrations can lead to increased reactive oxygen species (ROS) production, destabilization of the actin cytoskeleton, and ultimately, cell death, potentially through autophagy.
Q3: Why is it critical to optimize the this compound concentration for each cell type?
The optimal concentration of this compound can vary significantly between different cell types due to variations in their metabolic phenotypes (e.g., reliance on oxidative phosphorylation vs. glycolysis), mitochondrial density, and membrane permeability. A concentration that effectively inhibits ATP synthase in one cell line might be cytotoxic or ineffective in another. Therefore, titration is essential to determine the lowest concentration that achieves maximal inhibition of mitochondrial respiration with minimal off-target effects or cytotoxicity.
Q4: What is a typical starting concentration range for this compound optimization?
For many cell lines, a starting concentration range for optimization in extracellular flux assays (like the Seahorse Mito Stress Test) is between 0.5 µM and 2 µM. Some studies have reported effective inhibition of oxidative phosphorylation in cancer cells at concentrations as low as 100 ng/mL. For cytotoxicity assays, the GI50 (concentration for 50% growth inhibition) for the NCI-60 cell line panel is reported to be 10 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guides
Issue 1: No significant decrease in Oxygen Consumption Rate (OCR) after this compound injection in a Seahorse Assay.
-
Possible Cause 1: Sub-optimal this compound concentration. The concentration used may be too low to effectively inhibit ATP synthase in your specific cell type.
-
Solution: Perform a titration experiment to determine the optimal concentration. Test a range of final well concentrations, for example, from 0.5 µM to 5 µM.
-
-
Possible Cause 2: Poorly coupled mitochondria. If the mitochondria in your cells are "leaky" to protons, the OCR may not decrease significantly as the electron transport chain is already uncoupled from ATP synthesis.
-
Solution: Ensure cells are healthy and not stressed. Review cell culture conditions and handling procedures.
-
-
Possible Cause 3: Cells are primarily glycolytic. If the cell type under investigation has a very low basal OCR and relies heavily on glycolysis for ATP production, the effect of inhibiting mitochondrial ATP synthase will be minimal.
-
Solution: Assess the basal OCR/ECAR ratio to understand the metabolic phenotype of your cells.
-
-
Possible Cause 4: Reagent degradation. this compound may have degraded due to improper storage or handling.
-
Solution: Prepare fresh aliquots of this compound from a new stock. Store stock solutions at -20°C.
-
Issue 2: Unexpected decrease in OCR after the initial drop, followed by a recovery.
-
Possible Cause: This can be a normal response in some cell types. The initial dip reflects the inhibition of ATP synthase. The subsequent slight recovery could be due to compensatory mechanisms or the proton leak.
-
Solution: Ensure you are using the measurement point with the lowest OCR after this compound injection for your calculations. As long as a clear decrease is observed, the experiment may still be valid.
-
Issue 3: High cell-to-cell variability or inconsistent results.
-
Possible Cause 1: Inconsistent cell seeding. Uneven cell distribution in the wells will lead to variable OCR and ECAR measurements.
-
Solution: Ensure a uniform single-cell suspension before seeding and use appropriate techniques to avoid clumping.
-
-
Possible Cause 2: Cell stress. Stressed or unhealthy cells will have altered metabolic profiles.
-
Solution: Handle cells gently, ensure optimal culture conditions, and check for signs of stress or contamination before starting the assay.
-
Data Presentation: this compound Concentration Ranges
| Cell Type/Assay | Effective Concentration Range | Reference |
| Various Cancer Cell Lines | 100 ng/mL (for complete OXPHOS inhibition) | |
| Anchorage-Independent Tumor Spheroids | 0.5 - 2 µM (for Seahorse Mito Stress Test) | |
| Human Hepatocytes | Titration up to 20 µM (for Seahorse Mito Stress Test) | |
| MCF7 Breast Cancer Cells (Mammosphere formation) | IC50 of ~100 nM | |
| MDA-MB-231 Breast Cancer Cells (Mammosphere formation) | IC50 of ~5-10 µM | |
| NCI-60 Cell Line Panel (Cytotoxicity) | GI50 of 10 nM | |
| Jurkat T-cells (SOC-mediated Ca2+ influx) | Half-inhibitory concentration of ~2 µM |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an Extracellular Flux Analyzer (e.g., Seahorse)
-
Cell Seeding: Plate cells at the optimal density determined for your cell type in a Seahorse XF cell culture microplate. Allow cells to adhere and form a monolayer overnight.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare a series of 10x working solutions of this compound in the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) to achieve a range of final well concentrations (e.g., 0.25, 0.5, 1, 2, 4 µM).
-
Also prepare 10x working solutions of an uncoupler (e.g., FCCP or CCCP) and a mixture of Complex I and III inhibitors (e.g., Rotenone/Antimycin A).
-
-
Assay Setup:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Replace the cell culture medium with the pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Load the 10x working solutions into the appropriate ports of the sensor cartridge. Load the different concentrations of this compound into Port A of different wells.
-
-
Run the Assay:
-
Calibrate the instrument.
-
Run a standard Mito Stress Test protocol. This will measure the basal OCR, the OCR after this compound injection, the maximal OCR after FCCP injection, and the non-mitochondrial respiration after Rotenone/Antimycin A injection.
-
-
Data Analysis:
-
Determine the lowest concentration of this compound that results in the maximal decrease in OCR. This is your optimal concentration. The OCR should not decrease further with higher concentrations.
-
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of this compound action and cellular response.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for lack of this compound response.
References
Technical Support Center: Oligomycin A Treatment & Cell Viability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering cell viability issues with Oligomycin A treatment.
Frequently Asked Questions (FAQs)
Q1: Why are my cells dying unexpectedly at low concentrations of this compound?
Unexpectedly high cytotoxicity at low concentrations of this compound can stem from several factors:
-
High Dependence on Oxidative Phosphorylation (OXPHOS): The primary mechanism of this compound is the potent inhibition of mitochondrial ATP synthase.[1][2] Cell lines that are highly reliant on OXPHOS for their energy needs will be exquisitely sensitive to this inhibition, leading to rapid ATP depletion and cell death.
-
Nutrient Conditions: The composition of your culture medium can significantly influence sensitivity. For instance, cells cultured in low glucose media are more susceptible to this compound-induced cell death because they cannot compensate for the loss of ATP from OXPHOS by upregulating glycolysis.[3]
-
Incorrect Concentration: Ensure your stock solution was prepared and diluted correctly. This compound is typically used in the 0.5 - 10 µM range for durations of 0.5 to 8 hours, but the optimal concentration is highly cell-type dependent.[4]
Q2: My cell viability results with this compound are inconsistent between experiments. What is the cause?
Inconsistent results are often traced back to subtle variations in experimental conditions.
-
Cell Passage Number and Health: Use cells at a consistent and low passage number. Older cultures or those under stress may have altered metabolic profiles, leading to variable responses.
-
Solvent and Storage: this compound is typically dissolved in DMSO.[4] Ensure the final DMSO concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%). Prepare fresh dilutions from a frozen stock solution, as repeated freeze-thaw cycles can degrade the compound.
-
Assay Timing: The metabolic effects of this compound are rapid, with complete inhibition of OXPHOS occurring within an hour. However, the downstream consequences on cell viability and the mode of cell death (apoptosis vs. necrosis) evolve over time. Ensure that treatment duration and the timing of your viability assay are kept consistent.
Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
Distinguishing between these two cell death modalities is crucial for mechanistic studies. The outcome can depend on the severity of the ATP depletion. Severe, rapid ATP loss tends to favor necrosis, while a more moderate decline can allow for the energy-dependent process of apoptosis to proceed.
-
Apoptosis: Characterized by controlled cellular dismantling, membrane blebbing, and DNA fragmentation without loss of plasma membrane integrity in the early stages. It is an active process requiring ATP.
-
Necrosis: An uncontrolled form of cell death resulting from severe cellular injury, characterized by cell swelling and rupture of the plasma membrane, which releases cellular contents and can trigger an inflammatory response.
You can use a combination of assays to differentiate them. Annexin V staining is a common method for detecting apoptosis, as it binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane. However, it's important to note that the PS translocation process itself is ATP-dependent, and severe ATP depletion caused by this compound could potentially inhibit this process, leading to false negatives for apoptosis. Therefore, it is best to combine Annexin V with a dye that detects loss of membrane integrity, like Propidium Iodide (PI) or SYTOX.
| Feature | Apoptosis | Necrosis |
| Stimulus | Programmed, regulated signals | Extreme injury, chemical or physical stress |
| Membrane Integrity | Maintained initially, forms apoptotic bodies | Lost early, cell swells and lyses |
| Cellular Morphology | Cell shrinkage, chromatin condensation | Cell swelling (oncosis), organelle breakdown |
| Inflammation | No, cellular contents are packaged | Yes, due to release of cellular contents |
| Biochemical Hallmark | Caspase activation | Loss of ion homeostasis, ATP depletion |
| Assay Signature | Annexin V Positive / PI Negative | Annexin V Positive / PI Positive (Late Stage) |
Q4: I am not seeing the expected decrease in the oxygen consumption rate (OCR) in my Seahorse Mito Stress Test after injecting this compound. What's wrong?
This is a common issue that can point to several problems in the experimental setup. The injection of this compound should block ATP-linked respiration, causing a sharp drop in OCR. If this does not occur:
-
Inactive Compound: Your this compound may have degraded. Prepare fresh aliquots from powder.
-
Injection Port Error: Check for bubbles in the injection ports of the Seahorse cartridge or improper loading, which can prevent the compound from being delivered to the cells.
-
Cell Monolayer Issues: An uneven cell monolayer or an insufficient number of cells can lead to weak or inconsistent signals. Ensure even seeding and optimize cell density beforehand.
-
Metabolic Phenotype: The cells may have very low baseline OXPHOS and rely almost exclusively on glycolysis. In this scenario, inhibiting ATP synthase will have a minimal effect on the total OCR. Examine the basal OCR and ECAR (Extracellular Acidification Rate) to understand the cell's metabolic profile.
Troubleshooting Workflow
This decision tree can help diagnose common issues during this compound experiments.
Mechanism of Action & Downstream Effects
This compound specifically binds to the F₀ portion of ATP synthase (Complex V) in the inner mitochondrial membrane. This action blocks the proton channel, halting the synthesis of ATP via oxidative phosphorylation. The blockage leads to a buildup of the proton gradient, which in turn inhibits the electron transport chain, reduces oxygen consumption, increases the production of reactive oxygen species (ROS), and forces the cell to rely on glycolysis for energy.
References
Technical Support Center: Mitochondrial Respiration Assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering a lack of change in the Oxygen Consumption Rate (OCR) after the addition of Oligomycin A during cellular respiration assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected effect of this compound on the Oxygen Consumption Rate (OCR)?
This compound is a potent inhibitor of ATP synthase, a key enzyme in oxidative phosphorylation.[1][2] It specifically blocks the F0 proton channel of the ATP synthase complex.[1][3][4] This blockage prevents the re-entry of protons from the mitochondrial intermembrane space into the matrix, thereby halting the production of ATP via oxidative phosphorylation. As the proton gradient builds up, it creates back-pressure on the electron transport chain (ETC), leading to a significant decrease in the rate of oxygen consumption. The OCR should drop to a level that reflects the mitochondrial proton leak (the rate at which protons leak across the inner mitochondrial membrane independent of ATP synthase). The magnitude of the OCR decrease after oligomycin injection is used to calculate the ATP-linked respiration.
Q2: I added this compound, but my OCR readings did not change. What are the possible reasons?
The absence of a response to this compound can stem from several factors, ranging from reagent preparation to the specific biology of the cells being studied. Below is a troubleshooting guide to help identify the root cause.
Troubleshooting Guide: No OCR Change After this compound Addition
Category 1: Reagent and Compound Issues
| Potential Problem | Recommended Action |
| Degraded or Inactive this compound | This compound can degrade over time. Use a fresh aliquot or a new vial of the compound. Ensure it has been stored correctly, typically at -20°C in a desiccated environment. |
| Incorrect this compound Concentration | The optimal concentration of this compound can vary between cell types. Perform a dose-response titration (e.g., 0.5 µM to 5 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Poor Solubility of this compound | This compound can be difficult to dissolve. To ensure it is fully in solution, you can warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a short period. Visually inspect the stock solution for any precipitates. |
| Issues with Vehicle/Solvent | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a level that does not affect cellular respiration. |
Category 2: Cellular and Mitochondrial Health
| Potential Problem | Recommended Action |
| Low Cell Density | An insufficient number of cells per well will result in a low basal OCR, making it difficult to detect a significant drop after oligomycin addition. Optimize cell seeding density to achieve a robust basal OCR. |
| Poor Cell Health or Adherence | Ensure cells are healthy, viable, and well-adhered to the plate. Unhealthy or dying cells will have compromised mitochondrial function. Visually inspect the cells before and after the assay. |
| Highly Glycolytic Cells | Some cell types, particularly certain cancer cells, may rely heavily on glycolysis rather than oxidative phosphorylation for ATP production. In such cases, inhibiting ATP synthase will have a minimal effect on the overall OCR. Measure the Extracellular Acidification Rate (ECAR) to assess the glycolytic activity of your cells. |
| High Mitochondrial Proton Leak | If the mitochondria in your cells are highly "leaky" (uncoupled), a significant portion of the basal respiration is not coupled to ATP synthesis. In this scenario, inhibiting ATP synthase will cause a smaller-than-expected drop in OCR. |
| Permeabilized Cells | In experiments using permeabilized cells, the dilution of endogenous ADP can lead to a low basal rate of oxidative phosphorylation. Consequently, adding oligomycin may have little to no effect on the OCR. |
Category 3: Experimental Protocol and Setup
| Potential Problem | Recommended Action |
| Incorrect Assay Medium pH | The pH of the assay medium is critical. Ensure that the medium is at the correct physiological pH (typically 7.4) before starting the experiment. |
| Injection Port Issues | Ensure the injection ports of the instrument cartridge are not clogged and that the compound is being correctly dispensed into the well. Check for bubbles in the port, which can prevent proper injection. |
| Insufficient Mixing Time | After injection, the compound needs adequate time to diffuse and act on the cells. Standard protocols often include a mix-wait-measure cycle. It may be necessary to increase the mixing time to ensure a uniform concentration in the well. |
| Instrument Malfunction | If the issue persists across multiple experiments and cell types, consider the possibility of an instrument malfunction. Run a system calibration and check the instrument's performance with a control plate. |
Expected OCR Changes in a Mito Stress Test
The following table summarizes the expected quantitative changes in OCR during a standard mitochondrial stress test.
| Parameter | Injection | Expected Change in OCR | Biological Interpretation |
| Basal Respiration | None (Baseline) | Stable OCR | The baseline rate of oxygen consumption by the cells. |
| ATP-Linked Respiration | This compound | Significant Decrease | The portion of basal respiration used to generate ATP via ATP synthase. A typical decrease can be around 60-70%. |
| Maximal Respiration | FCCP | Sharp Increase | The maximum respiratory capacity of the electron transport chain, induced by uncoupling oxygen consumption from ATP production. |
| Non-Mitochondrial Respiration | Rotenone & Antimycin A | Sharp Decrease | The level of oxygen consumption from cellular processes other than mitochondrial respiration. |
Signaling Pathway and Experimental Workflow Diagrams
The diagrams below illustrate the mechanism of action for this compound and the standard workflow for a mitochondrial stress test experiment.
Caption: Mechanism of this compound action on mitochondrial ATP synthase.
Caption: Standard workflow for a Seahorse XF Cell Mito Stress Test.
Detailed Experimental Protocol: Seahorse XF Cell Mito Stress Test
This protocol provides a general framework for assessing mitochondrial function using a Seahorse XF Analyzer. Concentrations and cell densities should be optimized for your specific cell type.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density (e.g., 20,000 - 80,000 cells/well).
-
Allow cells to adhere and grow, typically overnight, to form a monolayer.
-
-
Cartridge Hydration:
-
One day prior to the assay, hydrate the sensor cartridge by placing it in a utility plate with XF Calibrant and incubating at 37°C in a non-CO2 incubator.
-
-
Assay Medium Preparation:
-
Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, FCCP, and Rotenone/Antimycin A in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the assay medium to the desired working concentrations. Typical final concentrations in the well are 1.0-2.0 µM for Oligomycin, 0.5-2.0 µM for FCCP, and 0.5 µM for Rotenone/Antimycin A.
-
-
Assay Setup:
-
Remove the cell culture medium from the wells and gently wash twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Running the Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Execute the Mito Stress Test protocol on the instrument, which will involve cycles of mixing, waiting, and measuring OCR before and after each compound injection.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein content per well.
-
Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration using the instrument's software.
-
References
Oligomycin A Solubility: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Oligomycin A in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous buffers but shows high solubility in organic solvents.[1] For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents.[2][3] Acetone can also be used.[2]
Q2: My this compound precipitated after I added it to my cell culture media. Why did this happen and how can I prevent it?
A2: Precipitation occurs because this compound has poor solubility in aqueous solutions like cell culture media.[1] This is often due to adding the organic stock solution too quickly or the final concentration of the organic solvent being too low to maintain solubility. To prevent this, first dissolve this compound in a suitable organic solvent like ethanol or DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer or media of choice. It is crucial to ensure rapid and thorough mixing during the dilution step.
Q3: What is the maximum recommended final concentration of organic solvent (e.g., DMSO, ethanol) in the cell culture media?
A3: The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced cytotoxicity. Many researchers have successfully used final ethanol concentrations as low as 0.001% to 0.1% in their media while maintaining this compound in solution. Always include a vehicle control (media with the same final concentration of the organic solvent but without this compound) in your experiments to account for any effects of the solvent itself.
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C and is stable for at least four years. Stock solutions in DMSO or ethanol can be stored at -20°C for up to 3 months or frozen in aliquots. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. Aqueous solutions of this compound are not stable and it is not recommended to store them for more than one day.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock to media. | Poor aqueous solubility; insufficient mixing. | Prepare a high-concentration stock in 100% DMSO or ethanol. When diluting into media, vortex or pipette mix vigorously and immediately to ensure rapid dispersion. |
| Cloudiness or precipitate appears over time in the final media. | The working concentration of this compound is too high for the final solvent concentration. | Decrease the final working concentration of this compound. Alternatively, slightly increase the final percentage of the organic solvent, but ensure it remains below cytotoxic levels for your specific cell line. Always run a vehicle control. |
| Inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted, aqueous solutions. Ensure the stock solution has not been stored for more than 3 months. |
| Cells show signs of toxicity in the vehicle control group. | The final concentration of the organic solvent (DMSO/ethanol) is too high. | Reduce the final solvent concentration. This may require preparing a more concentrated initial stock solution so that a smaller volume is needed for the final dilution. |
Data Summary: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 300 mg/mL | ~379.2 mM | |
| Ethanol | 250 mg/mL | ~316.0 mM | |
| Dimethyl formamide (DMF) | 30 mg/mL | ~37.9 mM | |
| Acetone | 50 mg/mL | ~63.2 mM | |
| 1:2 solution of ethanol:PBS (pH 7.2) | ~0.3 mg/mL | ~0.38 mM |
Note: The molecular weight of this compound is approximately 791.1 g/mol . Some suppliers note that using fresh DMSO is important as moisture-absorbing DMSO can reduce solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (5 mM in DMSO)
-
Preparation : this compound is supplied as a crystalline solid or lyophilized powder. Handle it in accordance with the safety data sheet, as it should be considered hazardous.
-
Weighing : Weigh out the desired amount of this compound powder (e.g., 5 mg).
-
Reconstitution : To prepare a 5 mM stock solution from 5 mg of this compound (MW: 791.1 g/mol ), reconstitute the powder in 1.26 mL of high-quality, anhydrous DMSO.
-
Dissolving : Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming to 60°C or ultrasonication may be used to aid dissolution if necessary.
-
Storage : Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to 3 months. Protect from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw Stock : Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm Media : Pre-warm your cell culture medium to 37°C.
-
Dilution : To prepare a final concentration of 5 µM this compound, perform a 1:1000 dilution of the 5 mM stock solution into the pre-warmed media. For example, add 5 µL of the 5 mM stock to 5 mL of media.
-
Mixing : Immediately and vigorously mix the solution by vortexing or repeated pipetting. This rapid dispersion is critical to prevent precipitation.
-
Application : Use the freshly prepared working solution immediately for your experiment. Do not store the diluted aqueous solution.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: Inhibition of ATP Synthase
References
Technical Support Center: Interpreting Abnormal Seahorse Data - Oligomycin A Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret Seahorse XF assay data with an abnormal response to Oligomycin A.
Frequently Asked Questions (FAQs)
Q1: What is the expected response to this compound in a Seahorse XF Cell Mito Stress Test?
A1: this compound is an inhibitor of ATP synthase (Complex V) in the mitochondrial electron transport chain.[1][2][3] Upon injection, it blocks the passage of protons through the ATP synthase, which in turn inhibits ATP production.[1][4] This leads to a buildup of the proton gradient across the inner mitochondrial membrane, which consequently reduces the rate of oxygen consumption by the electron transport chain. Therefore, the expected response is a significant decrease in the Oxygen Consumption Rate (OCR). This decreased OCR value is used to calculate ATP-linked respiration.
Q2: What constitutes an "abnormal" this compound response?
A2: An abnormal response to this compound deviates from the expected sharp decrease in OCR. Common abnormal responses include:
-
No change in OCR: The OCR remains at the basal level after this compound injection.
-
A slight or slow decrease in OCR: The OCR reduction is not as pronounced or immediate as expected.
-
An increase in OCR: The OCR unexpectedly rises after this compound injection.
-
A dip followed by a rapid recovery of OCR: The OCR initially decreases but then returns to near-basal levels.
Q3: What key mitochondrial parameter is calculated using the this compound response?
A3: The primary parameter calculated from the this compound injection is the ATP Production-linked OCR , which represents the portion of basal respiration used to generate ATP. It is calculated by subtracting the OCR after this compound injection from the basal OCR. An abnormal response to this compound will lead to an inaccurate calculation of this crucial parameter.
Troubleshooting Guide
This guide addresses specific issues that may lead to an abnormal this compound response in your Seahorse XF assay.
Issue 1: No significant decrease in OCR after this compound injection.
This is one of the most common abnormal responses observed.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to effectively inhibit ATP synthase in your specific cell type. It is recommended to perform a dose-response experiment to determine the optimal concentration. |
| Poor Cell Health or Low Cell Number | Unhealthy or dying cells will have compromised mitochondrial function and may not respond correctly to inhibitors. Insufficient cell numbers can lead to low OCR signals that are difficult to distinguish from background noise. |
| Mitochondrial Uncoupling | If the mitochondrial membrane is "leaky" to protons (high proton leak), the OCR will be less dependent on ATP synthase activity. Therefore, inhibiting ATP synthase with this compound will have a reduced effect on OCR. |
| Ineffective this compound | The this compound stock solution may have degraded due to improper storage or handling. It is crucial to prepare fresh aliquots and store them correctly. |
| Instrument or Assay Setup Issues | Problems with the Seahorse instrument, such as clogged injection ports or improper calibration, can lead to failed injections. Additionally, errors in preparing the assay medium can affect cell health and responsiveness. |
Issue 2: OCR increases after this compound injection.
An increase in OCR post-Oligomycin A injection is a clear indicator of an experimental artifact.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Injection Port Contamination or Error | The injection port for this compound may have been accidentally loaded with another compound, such as FCCP, or there could have been a pipetting error during plate setup. |
| Cell Stress Response | In some rare cases, the injection process itself can induce a stress response in sensitive cell types, leading to a temporary increase in OCR. |
Experimental Protocols
Protocol 1: this compound Concentration Optimization
This protocol outlines the steps to determine the optimal concentration of this compound for your specific cell type in a Seahorse XF assay.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Your cell line of interest
-
Complete cell culture medium
-
Seahorse XF Base Medium (e.g., DMEM, pH 7.4)
-
Supplements for assay medium (e.g., glucose, pyruvate, glutamine)
-
This compound
-
Seahorse XFe/XF Pro Analyzer
Procedure:
-
Cell Seeding: Seed your cells in a Seahorse XF microplate at the optimal density determined from previous experiments.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay medium to test a range of final concentrations (e.g., 0.5 µM, 1.0 µM, 1.5 µM, 2.0 µM, 2.5 µM, 3.0 µM). A concentration of 1.5 µM is often a good starting point for many cell types.
-
Assay Setup: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
Load Sensor Cartridge: Load the different concentrations of this compound into the appropriate ports of the sensor cartridge.
-
Run the Assay: Place the cell plate and sensor cartridge into the Seahorse XF analyzer and start the assay. The program should include baseline OCR measurements followed by the injection of this compound.
-
Data Analysis: Analyze the OCR data to identify the lowest concentration of this compound that results in the maximal decrease in OCR. This is your optimal concentration.
Protocol 2: Cell Viability and Density Check
This protocol ensures that poor cell health or suboptimal cell density are not the cause of the abnormal this compound response.
Materials:
-
Seeded Seahorse XF microplate from your experiment
-
Microscope
-
Trypan Blue solution or a fluorescence-based viability stain (e.g., Calcein-AM/Propidium Iodide)
-
Hemocytometer or automated cell counter
-
Brightfield and/or fluorescence microscope
Procedure:
-
Visual Inspection: Before and after the Seahorse assay, inspect the cells under a microscope to check for normal morphology and adherence.
-
Cell Viability Assay (Post-Assay):
-
Gently wash the cells with PBS.
-
Stain the cells with a viability dye according to the manufacturer's protocol.
-
Image the wells to visualize and quantify the percentage of live and dead cells. A high percentage of dead cells indicates a problem with cell health.
-
-
Cell Number Normalization (Post-Assay): After the assay, lyse the cells and perform a protein quantification assay (e.g., BCA assay) or use a cell imaging system to count the number of cells per well for normalization. This will help determine if low cell numbers are contributing to a weak signal.
Data Presentation
Table 1: Recommended Starting Concentrations for Seahorse XF Cell Mito Stress Test Compounds
| Compound | Recommended Starting Concentration | Typical Range for Optimization |
| This compound | 1.5 µM | 0.5 - 2.5 µM |
| FCCP | 0.5 - 1.0 µM | 0.125 - 2.0 µM |
| Rotenone/Antimycin A | 0.5 µM | 0.5 - 1.0 µM |
Table 2: Interpreting OCR and ECAR Changes After this compound Injection
| Observed Response | Expected Interpretation | Potential Abnormal Interpretation |
| OCR | Significant Decrease | No change, slight decrease, or increase |
| ECAR | Increase (due to compensatory glycolysis) | No change or decrease |
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of ATP Synthase.
References
Technical Support Center: Oligomycin A Handling and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Oligomycin A in solution. Below are frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a macrolide antibiotic produced by Streptomyces species.[1][2] It is a potent and specific inhibitor of the F₀ subunit of mitochondrial F₁F₀-ATP synthase (also known as Complex V).[1][3] By blocking the enzyme's proton channel, this compound halts the process of oxidative phosphorylation, thereby inhibiting the production of ATP that is dependent on the mitochondrial respiratory chain.[4] This action also significantly reduces the rate of electron transport.
Q2: How should I dissolve this compound?
This compound is almost insoluble in water but is soluble in several organic solvents. For stock solutions, it is recommended to use solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF). To prepare solutions for use in aqueous buffers or cell culture media, first dissolve the compound in a minimal amount of a recommended organic solvent like ethanol, and then dilute it with the aqueous solution of choice. It is important to purge the solvent with an inert gas before dissolving the this compound to minimize oxidation.
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability and potency of this compound. Recommendations vary based on whether the compound is in solid form or in solution.
-
Solid Form : this compound supplied as a crystalline solid or lyophilized powder should be stored at -20°C, desiccated, and protected from light. In this form, it can be stable for 24 months to over 4 years.
-
Stock Solutions : Once dissolved in an organic solvent like DMSO or ethanol, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C, where they are stable for up to 3 months, or at -80°C for up to 6 months.
-
Aqueous Solutions : Aqueous working solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.
Q4: How stable is this compound in different conditions?
This compound is considered fairly stable in solution if stored correctly. However, its stability can be compromised by several factors:
-
pH : The compound is susceptible to retroaldol degradation under alkaline conditions. It is reported to be stable at a pH range of 3 to 10 for 54 hours at 37°C.
-
Aqueous Environments : As mentioned, stability is significantly reduced in aqueous buffers.
-
Light : The compound should be protected from light.
Data Presentation: Solubility and Storage Summary
The following tables summarize key quantitative data regarding the solubility and storage of this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~20-100 mg/mL | |
| Ethanol | ~30-250 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Acetone | ~50 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
Note: Solubility can be enhanced with sonication or gentle warming. For hygroscopic DMSO, use a freshly opened vial for best results.
Table 2: Recommended Storage Conditions and Stability
| Format | Solvent | Storage Temp. | Stability Period | Reference(s) |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | |
| Lyophilized Powder | N/A | -20°C (desiccated) | 24 months | |
| Stock Solution | DMSO or Ethanol | -20°C | Up to 3 months | |
| Stock Solution | DMSO or Ethanol | -80°C | Up to 6 months | |
| Aqueous Working Solution | Buffer/Media | 2-8°C | Not recommended (>1 day) |
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Problem: I am observing reduced or no inhibitory effect on mitochondrial respiration.
-
Possible Cause 1: Degradation of this compound. The compound may have degraded due to improper storage, such as exposure to light, alkaline pH, or being stored in an aqueous solution for too long. Repeated freeze-thaw cycles of a stock solution can also lead to loss of potency.
-
Solution: Prepare a fresh stock solution from the solid compound. Ensure proper storage of the new stock solution by aliquoting and storing it at -20°C or -80°C, protected from light. Always prepare aqueous working solutions immediately before use.
-
-
Possible Cause 2: Incorrect Solution Concentration. The final concentration in your experiment may be too low to elicit an inhibitory effect.
-
Solution: Verify your calculations and dilution steps. If possible, confirm the concentration of your stock solution using spectrophotometry (λmax: ~225 nm). Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type or experimental system, typically in the range of 0.5 - 10 μM.
-
-
Possible Cause 3: Precipitation of the Compound. this compound is sparingly soluble in aqueous solutions and may precipitate when diluted from a concentrated organic stock into your experimental buffer or media.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible but sufficient to maintain solubility. Visually inspect the solution for any precipitate after dilution. If precipitation occurs, try preparing the working solution by first dissolving this compound in ethanol before diluting with the aqueous buffer.
-
Problem: My experimental results are inconsistent between batches.
-
Possible Cause 1: Inconsistent Handling and Preparation. Variations in how stock and working solutions are prepared and stored can lead to variability in experimental outcomes.
-
Solution: Standardize your protocol for solution preparation, including the solvent used, storage temperature, and handling procedures. Use a workflow diagram to ensure consistency. (See Diagram 2 below).
-
-
Possible Cause 2: Degradation Over Time. An older stock solution may have lost potency compared to a freshly prepared one.
-
Solution: Note the preparation date on all stock solution aliquots. Avoid using stock solutions that have been stored beyond the recommended stability period (e.g., >3 months at -20°C). It is good practice to periodically test the activity of your stock solution.
-
Experimental Protocols and Methodologies
Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO
-
Materials :
-
This compound (e.g., 5 mg, FW: 791.1 g/mol ).
-
High-quality, anhydrous DMSO.
-
Inert gas (e.g., argon or nitrogen).
-
Sterile microcentrifuge tubes.
-
-
Procedure :
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound in a sterile tube. For 5 mg of this compound, you will need 1.26 mL of DMSO to make a 5 mM stock solution.
-
Purge the DMSO with an inert gas for a few minutes to remove dissolved oxygen.
-
Add the calculated volume of anhydrous DMSO to the solid this compound.
-
Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months, protected from light.
-
Protocol 2: Testing this compound Activity via Oxygen Consumption Rate (OCR)
This protocol outlines a method to validate the inhibitory activity of your this compound solution using a Seahorse XF Analyzer or a similar respirometer.
-
Cell Seeding : Seed your cells of interest (e.g., SW480) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Preparation : The next day, replace the growth medium with an assay medium (e.g., DMEM without bicarbonate) and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Prepare Compound Plate : Load the injector ports of the sensor cartridge with compounds for sequential injection. A typical mitochondrial stress test sequence would be:
-
Port A: this compound (e.g., 1-2 μM final concentration) to inhibit ATP synthase.
-
Port B: FCCP (an uncoupler, e.g., 1 μM final concentration) to induce maximal respiration.
-
Port C: Rotenone/Antimycin A (Complex I/III inhibitors) to shut down mitochondrial respiration completely.
-
-
Run Assay : Place the cell culture plate in the analyzer and begin the assay. The instrument will measure the basal OCR before injecting the compounds sequentially.
-
Data Analysis : A potent this compound solution will cause a sharp and significant drop in the OCR after injection. This drop represents the portion of basal respiration that was coupled to ATP synthesis. The subsequent injection of FCCP should increase OCR to its maximum, confirming the cells are viable and the respiratory chain is intact.
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits ATP synthase by blocking the F₀ proton channel.
Diagram 2: Recommended Workflow for this compound Handling
Caption: A standardized workflow for handling this compound to ensure stability.
Diagram 3: Troubleshooting Guide for Loss of Potency
Caption: A decision tree to diagnose the cause of this compound inactivity.
References
Technical Support Center: Oligomycin A Interference with Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Oligomycin A in fluorescence-based assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it primarily work?
This compound is a macrolide antibiotic produced by Streptomyces diastatochromogenes. Its primary mechanism of action is the inhibition of mitochondrial F₀F₁-ATP synthase (also known as Complex V)[1][2][3][4][5]. By binding to the F₀ subunit, it blocks the proton channel, thereby inhibiting the synthesis of ATP via oxidative phosphorylation. This leads to a decrease in cellular ATP levels and can cause hyperpolarization of the inner mitochondrial membrane.
Q2: Can this compound interfere with my fluorescence assay?
Yes, this compound can interfere with fluorescence assays through both its primary mechanism of action and potential off-target effects. The interference can be direct, by affecting the fluorescent probe's environment, or indirect, by altering the cellular parameter being measured.
Q3: What are the main ways this compound can affect fluorescence signals?
This compound can affect fluorescence signals in several ways:
-
Alteration of Mitochondrial Membrane Potential (ΔΨm): By inhibiting ATP synthase, this compound can lead to a hyperpolarization or depolarization of the mitochondrial membrane, which will directly affect the fluorescence of potentiometric dyes like TMRM, TMRE, and JC-1.
-
Depletion of Cellular ATP: Assays that directly or indirectly measure ATP levels using fluorescent probes will be significantly impacted by this compound's inhibition of ATP synthesis.
-
Off-Target Effects on Ion Channels: this compound has been shown to inhibit store-operated calcium channels (SOCs) independently of its effects on mitochondria. This can interfere with assays measuring intracellular calcium using indicators like Fura-2 and Fluo-4.
-
Induction of Cellular Stress: Prolonged exposure to this compound can induce oxidative stress and autophagy, which can indirectly affect various cellular parameters and the fluorescence of certain probes.
Q4: Is this compound itself fluorescent (autofluorescent)?
There is no significant evidence in the scientific literature to suggest that this compound is intrinsically fluorescent or exhibits autofluorescence in the visible spectrum commonly used for cellular imaging. Therefore, direct interference from this compound autofluorescence is unlikely to be a source of artifacts in most fluorescence assays.
Q5: What concentration of this compound should I use?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. It is crucial to perform a dose-response curve to determine the minimal concentration required to achieve the desired effect (e.g., complete inhibition of ATP synthase) without causing excessive toxicity. Typical working concentrations range from 0.5 µM to 10 µM. For Seahorse XF assays, a starting concentration of 1.5 µM is often recommended for most cell types.
II. Troubleshooting Guides
Issue 1: Unexpected Changes in Mitochondrial Membrane Potential Dye Fluorescence (TMRM, TMRE, JC-1)
Symptom: The fluorescence signal of your mitochondrial membrane potential dye decreases or increases more than expected, or the direction of change is inconsistent with the expected hyperpolarization.
| Possible Cause | Recommended Solution |
| Cell type-dependent response | Different cell types can exhibit varying responses to this compound, with some showing depolarization instead of hyperpolarization. Characterize the response in your specific cell line with a titration experiment. |
| Incorrect dye concentration | Using TMRM/TMRE in quenching mode (high concentration) versus non-quenching mode (low concentration) will result in opposite fluorescence changes upon membrane potential alteration. Ensure you are using the appropriate concentration for your intended readout. |
| Dye phototoxicity or instability | Some potentiometric dyes are sensitive to light and can generate reactive oxygen species upon excitation, which can damage mitochondria and alter membrane potential. Minimize light exposure and use appropriate controls. |
| Off-target effects of this compound | At higher concentrations, this compound may have off-target effects that influence plasma membrane potential, indirectly affecting mitochondrial dye accumulation. Use the lowest effective concentration determined by a dose-response curve. |
| Cell health and metabolic state | Cells that are stressed or have compromised mitochondrial function may not respond as expected to this compound. Ensure you are using healthy, metabolically active cells. |
Issue 2: Inaccurate ATP Level Measurements with Fluorescent Probes
Symptom: Cellular ATP levels measured with a fluorescent biosensor do not decrease as expected after this compound treatment, or the results are highly variable.
| Possible Cause | Recommended Solution |
| Compensation by glycolysis | Many cell types will upregulate glycolysis to compensate for the loss of mitochondrial ATP production. This can mask the effect of this compound on total cellular ATP. Measure lactate production or use a glycolysis inhibitor (e.g., 2-deoxyglucose) to confirm this. |
| Insufficient incubation time | The depletion of ATP pools may take time. Perform a time-course experiment to determine the optimal incubation period with this compound for your cell type. |
| Fluorescent probe limitations | The dynamic range or sensitivity of your fluorescent ATP probe may not be suitable for detecting the changes in your experimental system. Validate your probe with known ATP standards and positive/negative controls. |
| Cell density and metabolic rate | The rate of ATP depletion can depend on cell density and their basal metabolic rate. Standardize cell seeding density and ensure consistent culture conditions. |
Issue 3: Artifacts in Intracellular Calcium Imaging (Fura-2, Fluo-4)
Symptom: You observe an altered baseline intracellular calcium concentration or a blunted response to a stimulus in the presence of this compound.
| Possible Cause | Recommended Solution |
| Inhibition of store-operated calcium entry (SOCE) | This compound can directly inhibit SOCs, which are crucial for replenishing intracellular calcium stores and sustaining calcium signals. This is an off-target effect. Be aware of this potential interference and consider using alternative methods to modulate mitochondrial function if SOCE is central to your investigation. |
| Mitochondrial calcium buffering changes | By altering the mitochondrial membrane potential, this compound can affect the driving force for mitochondrial calcium uptake, thereby altering cytosolic calcium dynamics. Use mitochondrial calcium uniporter inhibitors (e.g., Ru360) to investigate the role of mitochondrial buffering in your system. |
| Fura-2 compartmentalization | The AM ester form of Fura-2 can accumulate in mitochondria, leading to inaccurate measurements of cytosolic calcium. To avoid this, consider loading cells with the salt form of the dye via electroporation or microinjection, or use a mitochondrially-targeted calcium indicator to specifically measure mitochondrial calcium. |
Issue 4: General Fluorescence Assay Problems
Symptom: High background fluorescence, low signal-to-noise ratio, or signs of phototoxicity in your experiments involving this compound.
| Possible Cause | Recommended Solution |
| Media components and autofluorescence | Phenol red and other components in cell culture media can contribute to background fluorescence. Use phenol red-free media for fluorescence experiments. |
| Suboptimal dye loading | Inconsistent dye loading can lead to high variability. Optimize dye concentration, incubation time, and temperature for your specific cell type. |
| Phototoxicity | Excessive exposure to excitation light can damage cells and lead to artifacts. Use the lowest possible laser power and exposure time, and consider using a spinning disk confocal or other gentle imaging modality. |
| Solvent effects | This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and include a vehicle control. |
III. Quantitative Data Summary
Table 1: Effects of this compound on Mitochondrial Membrane Potential Probes
| Fluorescent Probe | Typical Effect of this compound | Concentration Range | Cell Type Example | Reference |
| TMRM/TMRE | Hyperpolarization (increased fluorescence in non-quenching mode) or Depolarization (cell-type dependent) | 20 nM - 100 nM | D283 Medulloblastoma, MEFs | |
| JC-1 | Increased red/green fluorescence ratio (hyperpolarization) | 1 µM - 10 µM | Hela, Jurkat |
Table 2: Effects of this compound on Cellular ATP Levels
| Assay Method | Typical Effect of this compound | Concentration Range | Cell Type Example | Reference |
| Fluorescent ATP aptamer | Increased fluorescence (indicating decreased ATP) | 1 µM - 5 µM | SW480 colon cancer cells | |
| Luciferase-based assay | Decreased luminescence | 2 µM | HeLa cells |
Table 3: Off-Target Effects of this compound on Calcium Signaling
| Affected Process | Fluorescent Probe | Effect of this compound | Concentration for Effect | Reference |
| Store-Operated Ca²⁺ Entry (SOCE) | Fura-2 | Inhibition of Ca²⁺ influx | ~2 µM |
IV. Experimental Protocols
Protocol 1: Measuring Mitochondrial Membrane Potential using JC-1 and this compound
This protocol provides a general guideline for using the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential induced by this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
Phenol red-free imaging medium
-
JC-1 stock solution (e.g., 1 mg/mL in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
FCCP (positive control for depolarization) stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope or plate reader with appropriate filters for green (Ex/Em ~485/530 nm) and red (Ex/Em ~535/590 nm) fluorescence.
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging plate or coverslips and allow them to adhere and reach the desired confluency.
-
This compound Treatment:
-
Prepare working solutions of this compound in phenol red-free imaging medium at various concentrations (e.g., 0.5, 1, 2, 5, 10 µM).
-
Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM FCCP).
-
Replace the culture medium with the treatment solutions and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.
-
-
JC-1 Staining:
-
Prepare a 2 µM JC-1 working solution in phenol red-free imaging medium.
-
Remove the treatment solutions and add the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C and 5% CO₂, protected from light.
-
-
Washing:
-
Gently remove the JC-1 staining solution.
-
Wash the cells twice with pre-warmed phenol red-free imaging medium.
-
-
Imaging and Analysis:
-
Image the cells immediately using a fluorescence microscope or measure the fluorescence intensity in a plate reader.
-
Acquire images or readings for both green (J-monomers) and red (J-aggregates) fluorescence.
-
Calculate the ratio of red to green fluorescence intensity for each condition. An increase in this ratio indicates mitochondrial hyperpolarization, while a decrease indicates depolarization.
-
Protocol 2: Determining ATP Production with a Fluorescent Biosensor and this compound
This protocol describes a general method for measuring changes in intracellular ATP levels using a fluorescent ATP biosensor in response to this compound.
Materials:
-
Cells expressing a fluorescent ATP biosensor (e.g., ATeam, PercevalHR)
-
Complete culture medium
-
Phenol red-free imaging medium (e.g., HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
2-Deoxyglucose (2-DG, glycolysis inhibitor) stock solution (e.g., 1 M in water)
-
Fluorescence microscope with appropriate filters for the specific biosensor.
Procedure:
-
Cell Culture: Culture cells expressing the ATP biosensor on an imaging dish.
-
Baseline Measurement:
-
Replace the culture medium with phenol red-free imaging medium.
-
Acquire baseline fluorescence images for a stable period (e.g., 5-10 minutes).
-
-
This compound Addition:
-
Add this compound to the imaging medium to a final concentration of 2-5 µM.
-
Continuously acquire fluorescence images to monitor the change in the biosensor's signal over time (typically a decrease in FRET ratio for ATeam or an increase in fluorescence for PercevalHR, indicating ATP depletion).
-
-
Glycolysis Inhibition (Optional):
-
After the this compound effect has stabilized, add 2-DG (e.g., to a final concentration of 10 mM) to inhibit glycolytic ATP production.
-
Continue imaging to observe the further decrease in ATP levels.
-
-
Data Analysis:
-
Quantify the fluorescence intensity or FRET ratio in regions of interest (ROIs) drawn around individual cells.
-
Normalize the data to the baseline before the addition of inhibitors.
-
Plot the change in the ATP sensor signal over time. The magnitude and rate of the signal change after this compound addition reflect the cell's reliance on oxidative phosphorylation for ATP production.
-
V. Visual Guides
Diagram 1: Signaling Pathway of this compound's Primary Effect
Caption: Primary mechanism of this compound action on mitochondrial ATP synthesis.
Diagram 2: Experimental Workflow for Troubleshooting this compound Interference
Caption: A systematic workflow for troubleshooting fluorescence assay interference by this compound.
Diagram 3: Logical Relationship of Potential this compound Interference
Caption: Logical relationships of this compound's potential interference mechanisms in fluorescence assays.
References
Validation & Comparative
Oligomycin A vs. FCCP: A Comparative Guide for Mitochondrial Stress Testing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular bioenergetics and mitochondrial function analysis, Oligomycin A and Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) stand out as critical tools. Both are staples in the widely used mitochondrial stress test, yet they elicit distinct and opposing effects on mitochondrial respiration. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the precise dissection of mitochondrial function.
At a Glance: this compound vs. FCCP
| Feature | This compound | FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) |
| Primary Function | ATP Synthase Inhibitor | Uncoupling Agent / Protonophore |
| Mechanism of Action | Blocks the F₀ proton channel of ATP synthase (Complex V), inhibiting ATP synthesis.[1] | Acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient.[1] |
| Effect on Oxygen Consumption Rate (OCR) | Decreases OCR by inhibiting ATP-linked respiration.[2][3] | Maximizes OCR by uncoupling respiration from ATP synthesis.[2] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Increases ΔΨm by preventing proton flow through ATP synthase. | Decreases (collapses) ΔΨm by providing an alternative pathway for proton influx. |
| Use in Mitochondrial Stress Test | Measures ATP-linked respiration and proton leak. | Measures maximal respiration and spare respiratory capacity. |
Delving into the Mechanisms of Action
This compound and FCCP manipulate the mitochondrial electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) system in fundamentally different ways. The proton motive force, comprised of the mitochondrial membrane potential and the proton gradient, is central to their divergent effects.
This compound acts as a specific inhibitor of ATP synthase (Complex V). By binding to the F₀ subunit, it physically blocks the channel through which protons flow from the intermembrane space back into the mitochondrial matrix. This cessation of proton flow halts ATP synthesis. Consequently, the proton gradient steepens, leading to an increase in the mitochondrial membrane potential and a reduction in the oxygen consumption rate, as the ETC slows down due to the backup of protons.
FCCP , in contrast, is a protonophore that effectively creates a new pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase altogether. This action dissipates the proton gradient, leading to a collapse of the mitochondrial membrane potential. To compensate for the now uninhibited flow of protons, the ETC works at its maximum capacity to pump more protons out, resulting in a surge in oxygen consumption. This uncouples oxygen consumption from ATP production.
Figure 1: Mechanism of Action of this compound and FCCP
Experimental Data: A Comparative Overview
The following table summarizes representative quantitative data from mitochondrial stress tests, illustrating the distinct effects of this compound and FCCP on cellular oxygen consumption rate (OCR).
| Parameter | Vehicle Control | This compound (1-2 µM) | FCCP (0.5-2 µM) |
| ATP-Linked Respiration (% of Basal OCR) | N/A | ~55% decrease from basal | N/A |
| Maximal Respiration (% of Basal OCR) | N/A | N/A | ~325% increase from basal |
| Mitochondrial Membrane Potential | Baseline | Increased | Decreased/Collapsed |
Note: The exact percentages can vary depending on the cell type, cell density, and specific experimental conditions. It is crucial to optimize the concentrations of this compound and FCCP for each cell line and experiment. One study noted that pre-treatment with oligomycin could lead to an underestimation of the maximal respiratory capacity induced by FCCP.
Experimental Protocol: The Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standard assay for assessing mitochondrial function. It involves the sequential injection of this compound, FCCP, and a mixture of Rotenone and Antimycin A (inhibitors of Complex I and III, respectively) to determine key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
FCCP stock solution
-
Rotenone/Antimycin A stock solution
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to attach overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well and incubate in a non-CO2 incubator at 37°C for at least one hour.
-
Compound Loading: Prepare the injection solutions of this compound, FCCP, and Rotenone/Antimycin A in the assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then sequentially inject the compounds while measuring the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: The resulting OCR data is used to calculate parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
Figure 2: Seahorse XF Mito Stress Test Workflow
Conclusion: Selecting the Right Tool for the Question
This compound and FCCP are indispensable for probing mitochondrial health and dysfunction. Their opposing mechanisms of action allow for the comprehensive assessment of different aspects of the oxidative phosphorylation system.
-
Use this compound to specifically quantify the proportion of mitochondrial respiration dedicated to ATP synthesis and to reveal the extent of proton leak.
-
Use FCCP to determine the maximum respiratory capacity of the electron transport chain and to assess the cell's ability to respond to increased energy demand (spare respiratory capacity).
A thorough understanding of their distinct effects is paramount for the accurate interpretation of data from mitochondrial stress tests and for advancing research in metabolic diseases, toxicology, and drug development.
References
Unraveling Mitochondrial Respiration: A Comparative Analysis of Oligomycin A and Rotenone on Oxygen Consumption Rate
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of mitochondrial toxins is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of two widely used mitochondrial inhibitors, Oligomycin A and rotenone, focusing on their distinct effects on the Oxygen Consumption Rate (OCR). Supported by experimental data and protocols, this document serves as a practical resource for investigating cellular bioenergetics.
Executive Summary
This compound and rotenone are indispensable tools in mitochondrial research, each inducing a decrease in cellular oxygen consumption through unique mechanisms. This compound, a potent inhibitor of ATP synthase (Complex V), directly obstructs the proton channel, halting ATP production and consequently reducing the OCR associated with it. In contrast, rotenone targets Complex I of the electron transport chain (ETC), preventing the transfer of electrons from NADH to ubiquinone, thereby impeding the entire respiratory process and causing a more profound suppression of OCR. This guide will dissect these differences, providing quantitative insights and detailed experimental methodologies to empower researchers in their cellular metabolism studies.
Data Presentation: Quantitative Effects on OCR
The following table summarizes the expected quantitative effects of this compound and rotenone on key parameters of mitochondrial respiration as measured by extracellular flux analysis, such as the Seahorse XF Analyzer. The values presented are illustrative and can vary depending on the cell type, experimental conditions, and inhibitor concentrations used.
| Parameter | Effect of this compound | Effect of Rotenone | Rationale |
| Basal Respiration | Significant Decrease | Profound Decrease | This compound inhibits ATP-linked respiration, a major component of basal OCR. Rotenone inhibits the entire electron transport chain, leading to a more substantial drop in basal OCR. |
| ATP Production-linked OCR | Directly Inhibited (approaches zero) | Indirectly Inhibited (approaches zero) | This compound directly blocks ATP synthase.[1][2] Rotenone halts the electron flow necessary to maintain the proton gradient that drives ATP synthase. |
| Proton Leak | Becomes the dominant component of OCR after treatment | Not directly measured after initial treatment | The OCR remaining after this compound injection is primarily due to proton leak.[3] Rotenone's broad inhibition of the ETC prevents an accurate assessment of proton leak in the same manner. |
| Maximal Respiration (after FCCP) | Can be underestimated if added before the uncoupler | Not applicable as it is added after uncoupler to shut down respiration | The presence of this compound can limit the maximal respiratory capacity achievable with an uncoupler like FCCP.[3][4] Rotenone is typically used at the end of the assay to measure non-mitochondrial oxygen consumption. |
| Spare Respiratory Capacity | Can be reduced or underestimated | Not applicable in the standard Mito Stress Test sequence | By limiting maximal respiration, this compound can affect the calculated spare respiratory capacity. |
| Non-Mitochondrial Respiration | Not directly measured | The residual OCR after rotenone/antimycin A treatment represents non-mitochondrial oxygen consumption. | Rotenone, often in combination with antimycin A (a Complex III inhibitor), is used to completely shut down mitochondrial respiration. |
Mechanism of Action: A Visual Guide
The distinct mechanisms of this compound and rotenone are best understood by visualizing their points of inhibition within the mitochondrial electron transport chain and oxidative phosphorylation machinery.
Caption: Mechanisms of this compound and Rotenone Inhibition.
Experimental Protocols: Measuring OCR with the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function. This assay involves the sequential injection of mitochondrial inhibitors to reveal key parameters of cellular respiration.
I. Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4.
-
Cell line of interest
-
This compound (typically 1.0 - 2.0 µM final concentration)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - concentration to be optimized for each cell line
-
Rotenone/Antimycin A mixture (typically 0.5 - 1.0 µM final concentration)
II. Cell Preparation:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
On the day of the assay, remove the growth medium and wash the cells with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
III. Assay Protocol:
-
Hydrate the Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Prepare Inhibitor Solutions: Prepare stock solutions of oligomycin, FCCP, and the rotenone/antimycin A mixture in the assay medium at concentrations that will yield the desired final well concentration after injection.
-
Load the Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge:
-
Port A: this compound
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A mixture
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell culture plate.
-
The instrument will measure the basal OCR before sequentially injecting the compounds from ports A, B, and C. OCR is measured after each injection to determine the various parameters of mitochondrial function.
-
IV. Data Analysis:
The Seahorse XF software calculates the OCR at each stage. The key parameters are determined as follows:
-
Basal Respiration: The last OCR measurement before the injection of this compound.
-
ATP-Linked Respiration: The difference between the basal OCR and the OCR after this compound injection.
-
Proton Leak: The OCR remaining after this compound injection minus the non-mitochondrial respiration.
-
Maximal Respiration: The OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between the maximal respiration and the basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of the rotenone/antimycin A mixture.
Logical Flow of a Seahorse XF Mito Stress Test
The following diagram illustrates the experimental workflow and the sequential impact of each inhibitor on the oxygen consumption rate.
Caption: Seahorse XF Mito Stress Test Workflow.
Conclusion
This compound and rotenone are powerful and specific inhibitors of mitochondrial respiration that, when used appropriately, can provide profound insights into cellular bioenergetics. This compound precisely targets ATP synthase, allowing for the quantification of ATP-linked respiration and proton leak. Rotenone, by inhibiting Complex I, induces a more comprehensive shutdown of the electron transport chain, which is essential for determining non-mitochondrial oxygen consumption. A thorough understanding of their distinct mechanisms of action is crucial for the accurate design, execution, and interpretation of experiments aimed at elucidating mitochondrial function and dysfunction in various physiological and pathological contexts.
References
Validating ATP Synthase Inhibition: A Comparative Guide to Oligomycin A and Alternatives
For researchers, scientists, and drug development professionals, the precise validation of ATP synthase inhibition is critical for robust experimental design and interpretation. This guide provides an objective comparison of Oligomycin A, the benchmark inhibitor of mitochondrial ATP synthase, with other commonly used alternatives. We present supporting experimental data, detailed protocols for key validation assays, and clear visualizations of inhibitor mechanisms and experimental workflows.
This compound is a potent macrolide antibiotic that specifically targets the Fₒ subunit of ATP synthase, effectively blocking the proton channel and halting ATP production via oxidative phosphorylation.[1] This inhibition of ATP synthesis leads to a significant reduction in electron flow through the electron transport chain.[2] Its well-characterized mechanism and high specificity have established it as a gold standard for studying mitochondrial bioenergetics.[1] However, a range of other inhibitors with distinct mechanisms and properties are also available, each offering unique advantages for specific research applications. This guide will delve into a head-to-head comparison of these valuable research tools.
Comparative Inhibitory Profiles
The selection of an appropriate ATP synthase inhibitor often depends on its specific mechanism of action and its potency in the experimental system. The following table summarizes the key characteristics and half-maximal inhibitory concentrations (IC50) of this compound and several alternative inhibitors. It is important to note that IC50 values can vary depending on the biological system and assay conditions.
| Inhibitor | Target Subunit(s) | Mechanism of Action | Reported IC50 | Source Organism/Cell Line |
| This compound | Fₒ (c-subunit ring) | Blocks the proton channel in the Fₒ domain, inhibiting proton translocation and disrupting the proton motive force.[2][3] | ~100 nM - 10 µM | MCF7 and MDA-MB-231 cells |
| Efrapeptin F | F₁ (α/β/γ subunits) | Prevents conformational changes in the βE subunit required for ATP synthesis and hydrolysis by binding in the central cavity of F₁. | ~52 nM | PANC-1 cancer cells (nutrient-deprived) |
| Aurovertin B | F₁ (β subunit) | Binds to the β subunits, inhibiting ATP synthesis more strongly than ATP hydrolysis. | 0.09 µM - 22.4 µM | Various cancer cell lines |
| Resveratrol | F₁ (γ and β subunits) | Binds to a hydrophobic pocket between the γ and βTP subunits, appearing to obstruct the rotation of the γ subunit. | 200 - 500 µM | HeLa, MDA-MB-231, MCF-7, SiHa, A549 cells |
| Bedaquiline | Fₒ (c-subunit ring and ε subunit) | Binds to the c-ring, stalling its rotation, and interacts with the ε subunit, blocking the coupling of rotation to ATP synthesis. | 20 - 25 nM | M. phlei inverted membrane vesicles |
Experimental Validation Protocols
Accurate validation of ATP synthase inhibition requires robust and reproducible experimental methods. Below are detailed protocols for three key assays used to assess the impact of inhibitors on mitochondrial function.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Mito Stress Test is a standard method to assess mitochondrial respiration and determine the extent of ATP synthase inhibition.
Protocol:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to attach and recover overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium (e.g., DMEM without phenol red) supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation: On the day of the assay, remove the culture medium from the cells, wash once with the pre-warmed assay medium, and then add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 30-60 minutes.
-
Compound Loading: Prepare stock solutions of the ATP synthase inhibitor (e.g., this compound), FCCP (an uncoupler), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors) at 10X the final desired concentration. Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation: Start the analyzer and allow it to equilibrate to 37°C. Load the assay template in the software and insert the sensor cartridge for calibration. After calibration, replace the calibrant plate with the cell plate and initiate the measurement.
-
Data Analysis: The software will measure the OCR in real-time. The injection of this compound will cause a drop in OCR, and the magnitude of this decrease represents the ATP-linked respiration. Subsequent injections of FCCP and Rotenone/Antimycin A will reveal the maximal respiration and non-mitochondrial oxygen consumption, respectively.
Quantification of Cellular ATP Levels
A direct consequence of ATP synthase inhibition is a decrease in cellular ATP levels. This can be quantified using a luciferase-based assay.
Protocol:
-
Cell Treatment: Culture cells in a multi-well plate and treat with various concentrations of the ATP synthase inhibitor for the desired duration.
-
Cell Lysis: At the end of the treatment period, wash the cells with PBS and then lyse them using a suitable lysis buffer that is compatible with the luciferase assay kit.
-
ATP Measurement:
-
Prepare the luciferase reaction solution according to the manufacturer's instructions.
-
Add a small volume of the cell lysate to a luminometer-compatible plate.
-
Inject the luciferase reaction solution into each well.
-
Measure the luminescence signal immediately using a luminometer.
-
-
Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the cell lysates by comparing their luminescence to the standard curve. Normalize the ATP levels to the protein concentration of the cell lysate.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Inhibition of ATP synthase can lead to hyperpolarization of the mitochondrial membrane, as the proton-pumping by the electron transport chain is no longer dissipated by ATP synthesis. This can be measured using potentiometric fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-10.
Protocol:
-
Cell Culture and Staining:
-
Seed cells in a black-walled, clear-bottom multi-well plate suitable for fluorescence microscopy or plate reader analysis.
-
Incubate the cells with a low concentration of TMRM (e.g., 20 nM) in a non-CO2 37°C incubator to allow the dye to accumulate in the mitochondria.
-
-
Image or Fluorescence Reading (Baseline): Acquire baseline fluorescence images using a high-content imaging system or measure the fluorescence intensity using a microplate reader.
-
Inhibitor Treatment: Add the ATP synthase inhibitor (e.g., this compound) to the wells.
-
Image or Fluorescence Reading (Post-Treatment): After a short incubation period, acquire images or measure the fluorescence intensity again. An increase in TMRM fluorescence intensity indicates mitochondrial hyperpolarization.
-
Positive Control (Depolarization): As a positive control for mitochondrial depolarization, treat a separate set of wells with an uncoupler like FCCP. This should result in a significant decrease in TMRM fluorescence.
-
Data Analysis: Quantify the changes in fluorescence intensity in the inhibitor-treated cells compared to the baseline and control cells.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of different ATP synthase inhibitors and a typical experimental workflow for their validation.
Caption: Mechanisms of action for various ATP synthase inhibitors.
Caption: A typical experimental workflow for validating ATP synthase inhibition.
By employing these standardized protocols and understanding the distinct mechanisms of various inhibitors, researchers can confidently validate the inhibition of ATP synthase and accurately interpret the resulting effects on cellular bioenergetics and signaling pathways. This comparative guide serves as a valuable resource for selecting the most appropriate inhibitor and designing rigorous experiments to investigate the crucial role of ATP synthase in health and disease.
References
Oligomycin A versus other ATP synthase inhibitors like efrapeptin F
An Objective Comparison of Oligomycin A and Efrapeptin F for ATP Synthase Inhibition
For researchers studying cellular bioenergetics, mitochondrial function, and apoptosis, the selection of an appropriate ATP synthase inhibitor is critical. This compound and Efrapeptin F are two widely used inhibitors that, while both targeting ATP synthase, possess distinct mechanisms of action, binding sites, and inhibitory profiles.[1] This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in making an informed choice for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Efrapeptin F |
| Target Domain | F_O Proton Channel | F_1 Catalytic Domain |
| Binding Subunit(s) | c-subunit ring | α, β, and γ subunits |
| Mechanism | Blocks the proton channel, preventing proton translocation and rotation of the c-ring.[1][2] | Prevents conformational changes in the β subunit required for catalysis.[3][4] |
| Primary Use | Studying effects of proton motive force disruption; measuring maximal glycolytic capacity. | Probing the catalytic mechanism of ATP synthesis and hydrolysis directly. |
Mechanism of Action and Binding Sites
ATP synthase is a complex molecular motor composed of two main domains: the membrane-embedded F_O domain that translocates protons, and the F_1 domain that projects into the mitochondrial matrix and catalyzes ATP synthesis.
This compound , a macrolide antibiotic, targets the F_O domain. It binds to the surface of the ring of c-subunits, which constitutes the rotor of the enzyme. By lodging itself between adjacent c-subunits, this compound physically obstructs the rotation of the c-ring, thereby blocking the flow of protons through the channel and halting ATP synthesis. The high-resolution crystal structure of oligomycin bound to the yeast c_10 ring shows it making contact with two neighboring c-subunits and forming a hydrogen bond with the essential glutamate residue (Glu59) via a bridging water molecule.
Efrapeptin F , a linear peptide antibiotic, targets the catalytic F_1 domain. It binds within a large central cavity of the F_1 domain, making extensive contact with residues from the α_E, α_TP, the "empty" β subunit (β_E), and the γ subunits. This binding event locks the enzyme in a specific conformational state, preventing the rotational catalysis required for both ATP synthesis and hydrolysis. The inhibition of ATP synthesis by Efrapeptin F is competitive with respect to ADP and phosphate.
Caption: Binding sites of this compound and Efrapeptin F on ATP synthase.
Comparative Performance: Quantitative Data
The inhibitory potency of this compound and Efrapeptin F can vary depending on the biological system, cell type, and experimental conditions. The following table summarizes reported inhibitory concentrations from various studies.
| Inhibitor | Metric | Value | Organism/System | Reference |
| This compound | IC_50 | ~100 nM | MCF7 cells (mammosphere formation) | |
| IC_50 | ~5-10 µM | MDA-MB-231 cells (mammosphere formation) | ||
| IC_50 | 0.2-0.9 µM | Various cell lines | ||
| K_i | 1 µM | Mitochondrial F_O F_1 -ATPase | ||
| Efrapeptin F | IC_50 | ~52 nM | PANC-1 cancer cells (nutrient-deprived) | |
| EC_50 | 107 ± 1.1 nM | Purified yeast ATP synthase (ATPase activity) | ||
| IC_50 | ~1-2 µM | Bovine Heart Mitochondrial F_1 F_O -ATPase |
Downstream Cellular Consequences
Inhibition of ATP synthase by either this compound or Efrapeptin F leads to a rapid depletion of cellular ATP produced via oxidative phosphorylation. This energy crisis triggers a cascade of downstream events, including a compensatory increase in glycolysis and, under prolonged inhibition, the activation of the intrinsic pathway of apoptosis.
Caption: Signaling consequences of ATP synthase inhibition.
Experimental Protocols
To aid in the direct comparison of these inhibitors, detailed methodologies for key assays are provided below.
ATP Hydrolysis Activity Assay (Coupled Enzyme Assay)
This protocol measures the F_1 -ATPase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified F_1 -ATPase or mitochondrial preparations
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl_2
-
ATP solution (100 mM)
-
NADH solution (10 mM)
-
Phosphoenolpyruvate (PEP, 100 mM)
-
Lactate dehydrogenase (LDH, ~1000 units/mL)
-
Pyruvate kinase (PK, ~1000 units/mL)
-
This compound and Efrapeptin F stock solutions (in DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay mixture in a cuvette by combining Assay Buffer, ATP (to a final concentration of 2-5 mM), NADH (0.2 mM), PEP (1 mM), LDH (5-10 units), and PK (5-10 units).
-
Add the desired concentration of the inhibitor (this compound or Efrapeptin F) or DMSO (vehicle control) to the assay mixture. Incubate for 2-5 minutes at room temperature.
-
Initiate the reaction by adding a known amount of the F_1 -ATPase or mitochondrial preparation (e.g., 1-5 µg).
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ATPase activity.
-
To determine IC_50 values, perform the assay across a range of inhibitor concentrations.
-
Fit the resulting dose-response data to a sigmoidal curve using appropriate software to calculate the IC_50 value.
Cellular Oxygen Consumption Rate (OCR) Assay
This protocol measures the effect of the inhibitors on mitochondrial respiration in intact cells using an extracellular flux analyzer.
Materials:
-
Adherent cells cultured in a Seahorse XF cell culture microplate
-
Assay Medium: Bicarbonate-free medium (e.g., XF Base Medium) supplemented with glucose, pyruvate, and glutamine, pH 7.4
-
This compound and Efrapeptin F stock solutions
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - uncoupler
-
Rotenone/Antimycin A - Complex I/III inhibitors
-
Extracellular flux analyzer (e.g., Seahorse XF)
Procedure:
-
Seed cells in the microplate and allow them to adhere overnight.
-
One hour before the assay, replace the culture medium with pre-warmed Assay Medium and incubate in a non-CO_2 incubator.
-
Load the injector ports of the sensor cartridge with the compounds to be tested. A typical experimental design would be:
-
Port A: this compound or Efrapeptin F (to determine inhibition of ATP-linked respiration)
-
Port B: FCCP (to measure maximal respiration)
-
Port C: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption)
-
-
Calibrate the sensor cartridge and run the assay on the extracellular flux analyzer.
-
The instrument will measure the OCR in real-time before and after the injection of each compound.
-
Data Analysis: The decrease in OCR after the injection of this compound or Efrapeptin F represents the oxygen consumption coupled to ATP synthesis. This allows for a direct comparison of their impact on cellular respiration.
Caption: General experimental workflow for comparing ATP synthase inhibitors.
Conclusion
Both this compound and Efrapeptin F are potent and invaluable tools for the study of mitochondrial ATP synthase. Their distinct binding sites and mechanisms of action make them suitable for different experimental questions.
-
This compound is the inhibitor of choice for experiments investigating the role of the proton motive force, the function of the F_O domain, and for inducing a metabolic shift to glycolysis in cellular models.
-
Efrapeptin F , with its F_1 -directed inhibition, provides a more specific tool for probing the catalytic mechanism of ATP synthesis and hydrolysis directly.
The choice between these inhibitors will ultimately depend on the specific research question being addressed. For any application, it is crucial to consider the cell-type-specific sensitivities and to perform dose-response experiments to determine the optimal concentration.
References
A Comparative Guide to Assessing Mitochondrial Uncoupling: Oligomycin A vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oligomycin A and its common alternatives for assessing mitochondrial uncoupling. We will delve into their mechanisms of action, present supporting experimental data in clearly structured tables, and provide detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding of these techniques.
Introduction to Mitochondrial Uncoupling
Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis. In this state, the proton gradient across the inner mitochondrial membrane is dissipated without the concomitant production of ATP, leading to an increase in oxygen consumption and heat generation. The study of mitochondrial uncoupling is crucial for understanding various physiological and pathological processes, including thermogenesis, metabolic diseases, and cellular signaling.
This compound, a potent inhibitor of ATP synthase, is a widely used tool to probe mitochondrial uncoupling. By blocking the proton channel of ATP synthase, this compound inhibits ATP production, thereby revealing the portion of mitochondrial respiration that is not coupled to ATP synthesis, often referred to as "proton leak". However, various other chemical uncouplers exist, each with distinct properties and potential advantages. This guide will focus on comparing this compound with the classical protonophore uncoupler, Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), and a newer generation uncoupler, BAM15.
Comparison of Agents for Assessing Mitochondrial Uncoupling
The choice of agent for studying mitochondrial uncoupling depends on the specific experimental goals. While this compound is invaluable for isolating proton leak, protonophores like FCCP and BAM15 are used to determine the maximal respiratory capacity.
| Parameter | This compound | FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | BAM15 |
| Primary Mechanism of Action | Inhibits the F0 subunit of ATP synthase, blocking proton translocation and ATP synthesis.[1][2] | A protonophore that transports protons across the inner mitochondrial membrane, dissipating the proton gradient.[3][4] | A novel protonophore that uncouples mitochondria without depolarizing the plasma membrane.[5] |
| Effect on Oxygen Consumption Rate (OCR) | Decreases OCR to a level representing proton leak. | Induces a rapid and dose-dependent increase in OCR to maximal respiration, followed by inhibition at higher concentrations. | Induces a sustained increase in OCR over a wider concentration range compared to FCCP, with less inhibition at higher doses. |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Hyperpolarizes the mitochondrial membrane by preventing proton influx through ATP synthase. | Rapidly depolarizes the mitochondrial membrane. | Depolarizes the mitochondrial membrane. |
| Cytotoxicity | Can be cytotoxic, especially with prolonged exposure. | Exhibits a narrow therapeutic window and can be cytotoxic, partly due to off-target effects on the plasma membrane. | Less cytotoxic than FCCP, as it does not significantly affect the plasma membrane potential. |
| Typical Working Concentration (in cultured cells) | 1.0 - 2.5 µM | 0.25 - 2.0 µM (requires careful titration for each cell type) | 1.25 - 10 µM |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer is a standard platform for measuring mitochondrial respiration. The Mito Stress Test protocol involves the sequential injection of mitochondrial inhibitors to determine key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (1.0 µM final concentration)
-
FCCP (0.5 - 2.0 µM final concentration, requires optimization)
-
Rotenone/Antimycin A mixture (0.5 µM final concentration of each)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubation: Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with this compound, FCCP, and the Rotenone/Antimycin A mixture.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
Measurement of Mitochondrial Membrane Potential using TMRE
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential.
Materials:
-
Fluorescence microscope, microplate reader, or flow cytometer
-
TMRE stock solution (in DMSO)
-
Cell culture medium
-
Assay Buffer (e.g., PBS or HBSS)
-
FCCP (optional, as a positive control for depolarization)
Procedure:
-
Cell Culture: Culture cells in an appropriate vessel (e.g., 96-well black plate with a clear bottom for microplate reader).
-
Compound Treatment: Treat cells with the compounds of interest (e.g., this compound, FCCP, BAM15) for the desired duration. For a positive control, treat a set of cells with FCCP (e.g., 20 µM) for 10-30 minutes to induce complete depolarization.
-
TMRE Staining: Add TMRE to the cell culture medium to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Washing: Gently wash the cells with pre-warmed Assay Buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using the appropriate instrument (Ex/Em ~549/575 nm). A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mitochondrial Electron Transport Chain and ATP Synthesis.
References
A Comparative Guide to Oligomycins A, B, and C for Researchers and Drug Development Professionals
An In-depth Analysis of the Differential Effects of Oligomycin A, B, and C on Cellular Metabolism and Viability
Oligomycins are a group of macrolide antibiotics produced by Streptomyces species that are potent inhibitors of mitochondrial ATP synthase. By blocking the Fₒ subunit's proton channel, they disrupt oxidative phosphorylation and ATP production.[1] While their primary mechanism of action is the same, subtle structural differences between this compound, B, and C may lead to variations in their biological activity, potency, and off-target effects. This guide provides a comparative analysis of these three oligomycin variants, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and therapeutic strategies.
Differential Potency and Efficacy
While all three oligomycins inhibit ATP synthase, their potencies can differ. A seminal study in 1965 provided a comparative analysis of their effectiveness as inhibitors of phosphoryl transfer reactions in mitochondria, and subsequent research has explored their differential cytotoxic effects.[2][3]
Table 1: Comparative Efficacy of this compound, B, and C
| Parameter | This compound | Oligomycin B | Oligomycin C | Reference |
| Primary Target | Fₒ subunit of ATP synthase | Fₒ subunit of ATP synthase | Fₒ subunit of ATP synthase | [1] |
| IC₅₀ (ATP Synthase) | ~1-2 µM (in isolated mitochondria) | Data not consistently available in recent literature; older studies suggest comparable potency to A. | Data not consistently available in recent literature; older studies suggest it may be less potent than A and B. | [4] |
| Cytotoxicity (HeLa cells IC₅₀) | Data varies by study (e.g., ~100 nM for mammosphere formation in MCF7 cells) | Data not consistently available | Data not consistently available | |
| In Vivo Toxicity (Mouse LD₅₀, intraperitoneal) | 1.5 mg/kg | 2.9 mg/kg | 8.3 mg/kg |
Note: IC₅₀ and LD₅₀ values can vary significantly depending on the experimental system (isolated mitochondria vs. whole cells), cell type, and assay conditions.
Impact on Cellular Processes
The inhibition of ATP synthase by oligomycins triggers a cascade of cellular events, primarily related to energy stress and the induction of apoptosis.
Mitochondrial Respiration and Membrane Potential
By blocking the primary route for proton re-entry into the mitochondrial matrix, oligomycins cause a hyperpolarization of the mitochondrial membrane. This is followed by a decrease in the oxygen consumption rate (OCR) as the electron transport chain backs up due to the increased proton motive force.
Cellular Energy Metabolism and AMPK Activation
The sharp decrease in mitochondrial ATP production leads to an increase in the cellular AMP:ATP ratio. This energy crisis activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (like glycolysis) and inhibiting anabolic pathways that consume ATP.
References
- 1. Membrane plasticity facilitates recognition of the inhibitor oligomycin by the mitochondrial ATP synthase rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells | PLOS One [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Prediction of Human Lethal Doses and Concentrations of MEIC Chemicals from Rodent LD50 Values: An Attempt to Make Some Reparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oligomycin A and CCCP for Mitochondrial Uncoupling Studies
For researchers, scientists, and drug development professionals investigating mitochondrial function, the choice of chemical tools is paramount. Oligomycin A and Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) are two compounds frequently employed in studies of mitochondrial respiration and oxidative phosphorylation. While both impact ATP synthesis, they do so through fundamentally different mechanisms. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection and application of these critical research agents.
This compound is a macrolide antibiotic that acts as a specific inhibitor of the F₀ subunit of ATP synthase, the enzyme complex responsible for ATP production.[1][2][3] By blocking the proton channel of this complex, it prevents the utilization of the mitochondrial proton gradient for ATP synthesis.[2][4] In contrast, CCCP is a protonophore, a lipid-soluble weak acid that directly shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient. This action uncouples the electron transport chain from ATP synthesis, leading to maximal oxygen consumption as the system attempts to re-establish the gradient.
Data Presentation: Quantitative Comparison
The distinct mechanisms of this compound and CCCP result in different, yet complementary, effects on mitochondrial parameters. These are commonly measured as the Oxygen Consumption Rate (OCR) in cellular respirometry assays.
| Parameter | This compound | CCCP (Carbonyl Cyanide m-Chlorophenyl Hydrazone) |
| Primary Mechanism | Inhibitor of the F₀ proton channel of ATP synthase. | Protonophore; transports H⁺ across the inner mitochondrial membrane. |
| Effect on Proton Gradient | Increases the proton gradient (hyperpolarization) by blocking its dissipation through ATP synthase. | Collapses the proton gradient (depolarization) by providing an alternative pathway for proton influx. |
| Effect on Oxygen Consumption Rate (OCR) | Decreases OCR to a level representing proton leak, as ATP-linked respiration is inhibited. | Maximizes OCR as the electron transport chain works at full capacity to pump protons. |
| Effect on ATP Synthesis | Directly inhibits ATP synthesis by blocking the ATP synthase enzyme. | Indirectly inhibits ATP synthesis by removing the proton motive force required by ATP synthase. |
| Typical Working Concentration | 0.5 µM - 2.0 µM | 0.5 µM - 5.0 µM |
| Primary Research Application | To measure ATP-linked respiration and proton leak; to isolate non-ATP-linked oxygen consumption. | To measure maximal and spare respiratory capacity of the electron transport chain. |
| Potential Secondary Effects | Can activate stress pathways like AMPK and AKT. May lead to an underestimation of maximal respiratory capacity if used prior to a potent uncoupler. | Can induce excessive mitochondrial ROS production. High concentrations can lead to severe ATP depletion and cell injury. |
Mandatory Visualizations
Caption: this compound inhibits ATP synthase by blocking the F₀ proton channel.
Caption: CCCP acts as a protonophore, dissipating the proton gradient.
Caption: Workflow for a Seahorse XF Cell Mito Stress Test experiment.
Experimental Protocols
A widely adopted method for assessing mitochondrial function where both Oligomycin and CCCP are used sequentially is the Agilent Seahorse XF Cell Mito Stress Test. This assay provides a comprehensive profile of a cell's metabolic phenotype.
This protocol outlines the standard procedure for measuring key parameters of mitochondrial function in live cells.
I. Materials & Reagents:
-
Seeded Seahorse XF Cell Culture Microplate
-
Hydrated Seahorse XF Sensor Cartridge
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)
-
Mito Stress Test compounds:
-
This compound (1.0 - 1.5 µM final concentration)
-
CCCP or FCCP (1.0 µM final concentration)
-
Rotenone/Antimycin A (0.5 µM final concentration of each)
-
-
Seahorse XF Analyzer
II. Assay Procedure:
-
Cell Plate Preparation (Day of Assay):
-
Remove the cell culture growth medium from the microplate wells.
-
Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of fresh, pre-warmed assay medium to each well.
-
Incubate the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.
-
-
Compound Loading:
-
Prepare 10X stock solutions of Oligomycin, CCCP, and Rotenone/Antimycin A in the assay medium.
-
Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.
-
Port A: Oligomycin
-
Port B: CCCP
-
Port C: Rotenone/Antimycin A
-
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, the instrument will prompt you to replace the utility plate with your cell plate.
-
-
Data Acquisition:
-
The instrument will measure the basal Oxygen Consumption Rate (OCR).
-
Injection 1 (Oligomycin): The instrument injects Oligomycin. The subsequent drop in OCR reveals the portion of respiration linked to ATP synthesis. The remaining OCR is due to proton leak.
-
Injection 2 (CCCP): The instrument injects CCCP, which collapses the proton gradient and stimulates the electron transport chain to its maximum rate. The resulting OCR represents the maximal respiratory capacity. The difference between maximal and basal respiration is the spare respiratory capacity.
-
Injection 3 (Rotenone/Antimycin A): The instrument injects the ETC inhibitors to shut down all mitochondrial respiration. The remaining OCR is due to non-mitochondrial processes.
-
III. Data Analysis:
-
ATP-Linked Respiration: (Last rate before Oligomycin injection) - (Minimum rate after Oligomycin injection).
-
Proton Leak: (Minimum rate after Oligomycin injection) - (Non-Mitochondrial Respiration).
-
Maximal Respiration: (Maximum rate after CCCP injection) - (Non-Mitochondrial Respiration).
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration).
-
Non-Mitochondrial Respiration: Minimum rate after Rotenone/Antimycin A injection.
This experimental workflow demonstrates how this compound and CCCP are not interchangeable but are used in concert to dissect different components of the respiratory chain, providing a detailed picture of mitochondrial health.
References
Confirming the Inhibitory Effect of Oligomycin A on F0F1-ATPase: A Comparative Guide
For researchers, scientists, and drug development professionals investigating mitochondrial function and cellular metabolism, accurately confirming the inhibitory effect of compounds on F0F1-ATPase is crucial. Oligomycin A, a well-established inhibitor, serves as a cornerstone tool in this field. This guide provides a comparative analysis of experimental methods to confirm its inhibitory action, alongside alternative inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the F0 subunit of the F0F1-ATPase complex.[1][2] This binding event blocks the proton channel, thereby inhibiting both ATP synthesis and hydrolysis.[2] The sensitivity of the enzyme to oligomycin is considered a key indicator of the structural and functional integrity of the F0F1-ATPase complex.[2][3]
Caption: Mechanism of this compound inhibition on F0F1-ATPase.
Comparative Analysis of F0F1-ATPase Inhibitors
While this compound is a potent and widely used inhibitor, other compounds can also be employed to study F0F1-ATPase function. A comparison of their key characteristics is presented below.
| Inhibitor | Target Subunit | Ki (inhibition constant) | Notes |
| This compound | F0 | ~1 µM | Potent inhibitor of both ATP synthesis and hydrolysis. Widely used as a standard for confirming F0F1-ATPase inhibition. |
| Dicyclohexylcarbodiimide (DCCD) | F0 | Not specified | Covalently modifies the F0 subunit, leading to irreversible inhibition. |
| BMS-199264 | F1 | Not specified | Specifically inhibits the hydrolase activity of F0F1-ATP synthase. |
| Aurovertin B | F1 (β subunit) | 25 nM (synthesis), 120 nM (hydrolysis) | A mixed, noncompetitive inhibitor that inhibits ATP synthesis more strongly than ATP hydrolysis. |
| Efrapeptin | F1 | Not specified | A potent inhibitor often used alongside oligomycin to confirm F0F1-ATPase specific activity. |
Experimental Protocols for Confirming Inhibition
The most common method to confirm the inhibitory effect of this compound is through an ATPase activity assay. This can be performed using isolated mitochondria, submitochondrial particles, or solubilized F0F1-ATPase.
Spectrophotometric Assay of F0F1-ATPase Activity
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2.
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.
-
Reagents: NADH, antimycin A, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), dodecylmaltoside (DDM), P1,P5-Di(adenosine-5')pentaphosphate (AP5A), ATP, and this compound.
Procedure:
-
Prepare the Assay Medium: In the assay buffer, add NADH (0.4 mM), antimycin A (1 µM), PEP (1 mM), LDH (10 units), PK (25 units), DDM (0.01% w/w), and AP5A (3 µM).
-
Sample Preparation: Isolate mitochondria or submitochondrial particles from the tissue or cells of interest.
-
Baseline Measurement: Add the prepared assay medium to a cuvette and record the baseline absorbance at 340 nm.
-
Initiate Reaction: Add the mitochondrial preparation (e.g., 20-40 µg of protein) to the cuvette, mix, and continuously measure the absorbance at 340 nm. The decrease in absorbance corresponds to NADH oxidation, which is proportional to ATP hydrolysis.
-
Inhibition with this compound: After a stable rate of ATP hydrolysis is observed (typically 10-15 minutes), add this compound (e.g., 5 µM) to the cuvette. The subsequent decrease in the rate of absorbance change confirms the inhibitory effect of this compound on F0F1-ATPase. The remaining activity is independent of complex V.
References
- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Oligomycin-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology [mdpi.com]
Validating ATP Synthase Reversal: A Comparative Guide to Oligomycin A and Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The reversal of F1Fo-ATP synthase, a critical enzyme for cellular energy production, is a key indicator of mitochondrial dysfunction. Under cellular stress and a collapsed proton motive force, this molecular machine shifts from synthesizing ATP to hydrolyzing it in an attempt to maintain the mitochondrial membrane potential. Validating this reversal is crucial for understanding disease pathogenesis and for the development of novel therapeutics. This guide provides a comparative overview of Oligomycin A, the classical inhibitor, and emerging selective inhibitors for validating ATP synthase reversal, supported by experimental data and detailed protocols.
Mechanism of Action: this compound vs. Selective Inhibition
This compound, a macrolide antibiotic, has long been the standard tool for studying ATP synthase. It acts by binding to the F0 subunit of the enzyme, physically blocking the proton channel.[1] This action indiscriminately inhibits both the forward (ATP synthesis) and reverse (ATP hydrolysis) functions of ATP synthase.[2]
In contrast, selective inhibitors, such as the natural polyphenol (+)-Epicatechin, offer a more nuanced approach.[3] These molecules specifically target the reverse, ATP hydrolytic activity of the synthase, often by interacting with the binding site of the endogenous inhibitory factor 1 (ATPIF1).[4] This selectivity allows for the study of the pathological consequences of ATP hydrolysis without confounding effects from the complete shutdown of ATP synthesis.[3]
Comparative Performance of Inhibitors
The choice of inhibitor significantly impacts the experimental outcome and its interpretation. While this compound is effective at demonstrating the reliance of mitochondrial membrane potential on ATP hydrolysis, its non-selective nature can mask the potential for therapeutic intervention that preserves ATP synthesis.
| Inhibitor | Target | Mechanism of Action | Effect on ATP Synthesis | Effect on ATP Hydrolysis (Reversal) | Key Application in Validating Reversal |
| This compound | F0 subunit of ATP synthase | Blocks proton translocation | Inhibited | Inhibited | Induces mitochondrial membrane depolarization when potential is maintained by reversal (Oligomycin Null-Point). |
| (+)-Epicatechin | Binds to ATP synthase, preventing ATPIF1 binding | Selective inhibitor of ATP hydrolysis | Unaffected | Inhibited | Restores cellular ATP levels in the presence of mitochondrial dysfunction by preventing wasteful hydrolysis. |
| ATPIF1 (overexpression) | Binds to the F1 subunit of ATP synthase | Natural endogenous inhibitor of ATP hydrolysis | Unaffected | Inhibited | Genetically validates the role of ATP synthase reversal in a given phenotype. |
Experimental Data: this compound vs. (+)-Epicatechin
Recent studies have highlighted the differential effects of this compound and (+)-Epicatechin on mitochondrial function, particularly in the context of mitochondrial disease models.
Validation of ATP Synthase Reversal with this compound
In experiments using HeLa cells where mitochondrial stress was induced, the addition of this compound was used to validate ATP synthase reversal. Following the release of cytochrome c, a marker of cellular stress, the subsequent addition of 5 µM this compound led to a further depolarization of the mitochondrial membrane in a subset of cells, confirming that ATP hydrolysis was actively maintaining the membrane potential.
| Cell Line | Condition | Treatment | Observed Effect | Interpretation |
| HeLa | Cytochrome c release | 5 µM this compound | Further mitochondrial membrane depolarization | ATP synthase was working in reverse to maintain membrane potential. |
Selective Inhibition of ATP Hydrolysis with (+)-Epicatechin
In a study on cells with Complex III deficiency, a condition that promotes ATP synthase reversal, (+)-Epicatechin demonstrated a remarkable ability to restore cellular ATP levels without rescuing respiratory function. This indicates that the prevention of ATP hydrolysis alone is sufficient to improve cellular energy homeostasis.
| Parameter | Control (Complex III deficient cells) | (+)-Epicatechin Treatment | This compound Treatment |
| Cellular ATP Content | Decreased | Restored to near-normal levels | Further Decreased |
| ATP Synthase Hydrolytic Activity | Increased | Inhibited | Inhibited |
| ATP Synthesis Activity | Impaired | Unaffected | Inhibited |
Experimental Protocols
Protocol 1: Validating ATP Synthase Reversal using this compound and TMRM Staining
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in response to this compound.
Materials:
-
Cell line of interest (e.g., HeLa) cultured on glass-bottom dishes
-
TMRM (20 nM working solution)
-
This compound (5 µM working solution)
-
An agent to induce mitochondrial stress (e.g., staurosporine)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with 20 nM TMRM for 30 minutes at 37°C.
-
Induce mitochondrial stress using an appropriate agent and monitor cells for signs of stress (e.g., cytochrome c release).
-
Acquire baseline TMRM fluorescence images of the stressed cells.
-
Add 5 µM this compound to the cells.
-
Continue to acquire time-lapse fluorescence images to monitor for changes in TMRM intensity. A decrease in TMRM fluorescence indicates mitochondrial membrane depolarization.
Protocol 2: Measuring ATP Hydrolysis and Synthesis in Isolated Mitochondria
This protocol allows for the direct measurement of ATP synthase forward and reverse activity.
Materials:
-
Isolated mitochondria
-
Respiration buffer
-
Substrates for complex I (e.g., pyruvate and malate)
-
ADP
-
ATP
-
This compound
-
(+)-Epicatechin
-
An instrument capable of measuring oxygen consumption (for synthesis) and pH changes (for hydrolysis), such as a Seahorse XF Analyzer.
Procedure for ATP Synthesis (Oxygen Consumption Rate):
-
Add isolated mitochondria to the respiration buffer in the measurement chamber.
-
Add substrates (pyruvate and malate) to energize the mitochondria.
-
Initiate ATP synthesis by adding ADP and measure the oxygen consumption rate (State 3 respiration).
-
To determine the proportion of respiration coupled to ATP synthesis, add this compound to inhibit the ATP synthase. The resulting decrease in oxygen consumption reflects the ATP-linked respiration.
Procedure for ATP Hydrolysis (Acidification Rate):
-
Add isolated mitochondria to the assay medium.
-
Add ATP to the medium. The hydrolysis of ATP will release protons, leading to acidification of the medium.
-
Measure the extracellular acidification rate (ECAR).
-
To confirm that the acidification is due to ATP synthase activity, add this compound or (+)-Epicatechin and observe the inhibition of the acidification rate.
Visualizing the Concepts
Caption: Forward vs. Reverse activity of ATP synthase.
Caption: Workflow for validating ATP synthase reversal.
Caption: Comparison of inhibitor mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Oligomycin A and Other ATP Synthase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides a comparative analysis of Oligomycin A and other antibiotics targeting the highly conserved F-type ATP synthase, a critical enzyme in cellular energy production. By examining the performance of these compounds against both susceptible and resistant strains, we can illuminate the mechanisms of resistance and inform the development of novel therapeutic strategies.
This compound, a macrolide antibiotic, is a well-characterized inhibitor of the F-type ATP synthase. It functions by blocking the proton channel (Fo subunit) of the enzyme, which is essential for the oxidative phosphorylation of ADP to ATP. This disruption of cellular energy production is the basis of its antimicrobial activity. However, the emergence of resistance to this compound raises concerns about potential cross-resistance to other antibiotics that target the same or related pathways.
Comparative Analysis of Antibiotic Susceptibility
Mutants of Kluyveromyces lactis with resistance to this compound have demonstrated a notable increase in resistance to the related ATP synthase inhibitor, venturicidin.[1] Furthermore, different classes of oligomycin-resistant mutants have exhibited varying degrees of cross-resistance to other inhibitors. For instance, one class of mutants (O1) was found to be more resistant to ossamycin than another class (O11).[1] Interestingly, at the concentrations tested, no significant difference in sensitivity to peliomycin was observed between these mutant groups.[1]
It is important to note that while some studies indicate cross-resistance, others have shown a lack of it. For example, oligomycin-resistant Chinese hamster ovary cells showed little to no cross-resistance to venturicidin and dicyclohexylcarbodiimide (DCCD), another Fo subunit inhibitor. This highlights that the mechanisms of resistance and the potential for cross-resistance can be species- and even mutation-specific.
The following table summarizes the qualitative cross-resistance patterns observed in oligomycin-resistant yeast strains.
| Antibiotic | Target | Observed Cross-Resistance with this compound in Yeast |
| Venturicidin | Fo subunit of ATP synthase | Yes (Increased Resistance) [1] |
| Ossamycin | Fo subunit of ATP synthase | Yes (Increased Resistance, Varies by Mutant) [1] |
| Peliomycin | Phosphoryl transfer reactions in mitochondria | No Significant Difference |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established methods for determining antibiotic susceptibility and inducing resistance.
Generation of Oligomycin-Resistant Mutants
Objective: To generate microbial strains with stable resistance to this compound for use in cross-resistance studies.
Methodology:
-
Strain Selection: Begin with a wild-type strain of the target organism (e.g., Saccharomyces cerevisiae, Kluyveromyces lactis).
-
Mutagenesis (Optional but Recommended): To increase the frequency of resistance, expose the culture to a mutagenic agent such as ethyl methanesulfonate (EMS) or ultraviolet (UV) radiation. The concentration and exposure time should be optimized to achieve a desired kill rate (e.g., 50-80%).
-
Selection: Plate the mutagenized (or non-mutagenized) culture on a solid growth medium containing a selective concentration of this compound. The concentration should be determined empirically, typically 2-10 times the wild-type MIC.
-
Isolation and Verification: Isolate colonies that grow on the selective medium. Subculture these colonies on both selective and non-selective media to confirm stable resistance.
-
MIC Determination: Determine the MIC of this compound for the resistant mutants to quantify the level of resistance.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Solutions: Prepare a series of twofold dilutions of the test antibiotics (this compound, Venturicidin, Ossamycin, etc.) in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (both wild-type and resistant strains) to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature and for the appropriate duration for the test organism (e.g., 24-48 hours for yeast).
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of ATP Synthase Inhibition by this compound and related antibiotics.
Caption: Experimental workflow for determining cross-resistance to this compound.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Oligomycin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oligomycin A, a potent inhibitor of ATP synthase. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a thorough risk assessment should always be conducted. The following personal protective equipment is recommended to minimize exposure.[1][2][3]
Eye and Face Protection:
-
Safety Glasses with Side-Shields: Conforming to EN166 (EU) or NIOSH (US) standards, these should be worn to protect against splashes.[4]
-
Face Shield: In situations with a higher risk of splashing, a face shield provides an additional layer of protection for the entire face.[1]
Skin Protection:
-
Gloves: Always wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.
-
Protective Clothing: Wear a lab coat, and for procedures with a higher risk of contamination, consider fire/flame resistant and impervious clothing. Work clothes should be laundered separately. Open cuts or irritated skin should not be exposed.
Respiratory Protection:
-
Fume Hood: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Respirator: If a risk assessment indicates that air-purifying respirators are necessary, a full-face particle respirator (type N100 (US) or type P3 (EN 143)) should be used as a backup to engineering controls. For situations where a respirator is the sole means of protection, a full-face supplied-air respirator is required.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, it is classified as harmful if swallowed. The toxicological properties have not been fully investigated.
| Parameter | Value | Species | Reference |
| Acute Toxicity | Harmful if swallowed | N/A | |
| LD33 (Intraperitoneal) | 0.5 mg/kg | Rat |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area (fume hood) is clean and uncluttered.
-
Weighing and Reconstitution: Handle this compound as a solid in a well-ventilated area to avoid generating dust. When preparing solutions, add the solvent slowly to the solid to minimize aerosol formation.
-
Use: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when using this product.
-
Post-Handling: Wash hands thoroughly with soap and water after handling. Decontaminate all work surfaces.
Disposal Plan:
-
Waste Container: All waste materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: Dispose of contents and container in accordance with local, regional, and national regulations. This may involve incineration in a licensed facility or burial in a designated landfill for chemical waste. Do not empty into drains.
Accidental Release Measures:
-
Minor Spills:
-
Restrict access to the area.
-
Wear appropriate PPE, including respiratory protection.
-
For powder spills, cover with a plastic sheet to minimize spreading.
-
Use dry clean-up procedures and avoid generating dust.
-
Sweep up the material and place it in a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate decontaminating agent.
-
-
Major Spills:
-
Evacuate the area immediately and move upwind.
-
Alert emergency responders.
-
Prevent the spillage from entering drains or watercourses.
-
Visualizing the Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
